molecular formula C70H97Cl2NO38 B180343 Evernimicin CAS No. 109545-84-8

Evernimicin

货号: B180343
CAS 编号: 109545-84-8
分子量: 1631.4 g/mol
InChI 键: UPADRKHAIMTUCC-OWALTSPQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Evernimicin (CAS 109545-84-8), also known as Ziracin or SCH 27899, is an oligosaccharide antibiotic belonging to the orthosomycin class . This complex macrocyclic compound is characterized by its large molecular structure (C70H97Cl2NO38) and 35 defined stereocenters . As a research tool, its primary value lies in its unique mechanism of antibacterial action. This compound exerts its effect by binding exclusively to the 50S subunit of the bacterial ribosome . Structural studies using cryo-electron microscopy have revealed that its binding site spans the minor grooves of helices 89 and 91 of the 23S rRNA and involves interactions with arginine residues of ribosomal protein L16 . This site is distinct from those used by other classes of ribosome-targeting antibiotics, such as chloramphenicol or erythromycin . By binding to this unique location, which overlaps with the elbow region of A-site tRNA, this compound inhibits protein synthesis by preventing the full accommodation of the aminoacyl-tRNA into the A site during the elongation phase of translation . This mechanism makes it a valuable compound for studying protein synthesis and resistance pathways. This compound demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) . Its distinct binding site means it does not display cross-resistance with other major antibiotic classes, providing a unique tool for researching multidrug-resistant bacterial strains and for exploring novel antibacterial strategies . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

属性

CAS 编号

109545-84-8

分子式

C70H97Cl2NO38

分子量

1631.4 g/mol

IUPAC 名称

[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1

InChI 键

UPADRKHAIMTUCC-OWALTSPQSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

手性 SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

规范 SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

同义词

evernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Evernimicin from Micromonospora carbonaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin, a complex oligosaccharide antibiotic, represents a significant class of antimicrobial agents with a unique mechanism of action against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1] First isolated from the actinomycete Micromonospora carbonaceae, its discovery opened a new avenue for combating pathogens that had developed resistance to conventional therapies.[2][3] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and characterization of this compound. It details the experimental protocols involved in its production and recovery and presents key quantitative data in a structured format. Furthermore, this document illustrates the intricate workflow of its isolation and its molecular mechanism of action through detailed diagrams, offering a valuable resource for researchers in natural product discovery and antibiotic development.

Discovery and Background

This compound (originally termed everninomicin) was first reported in 1964 as a new antibiotic complex isolated from the soil bacterium Micromonospora carbonacea.[2] It belongs to the orthosomycin family of antibiotics, characterized by unique orthoester linkages within their complex polysaccharide structures.[4] this compound, specifically the component also known as SCH 27899, exhibits potent activity against clinically important Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its novelty lies in its distinct binding site on the bacterial ribosome, which circumvents cross-resistance with other classes of ribosome-targeting antibiotics.[2][5]

Physicochemical and Biological Properties

This compound is an octasaccharide that features a dichloroisoeverninic acid moiety and a unique nitrosugar, L-evernitrose.[4] Its complex structure contributes to its specific biological activity.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇₀H₉₇Cl₂NO₃₈ [6]
Molecular Weight 1631.4 g/mol [6]

| Monoisotopic Mass | 1629.5065630 Da |[6] |

Table 2: Ribosome Binding Affinity and Inhibitory Concentration of this compound

Parameter Organism/System Value Reference
IC₅₀ (50% Inhibitory Conc.) E. coli & S. aureus cell-free translation ~125 nM [1]
K_d (Dissociation Constant) E. coli 70S Ribosomes 84 nM [1]
K_d (Dissociation Constant) S. aureus 70S Ribosomes 86 nM [1]

| K_d (Dissociation Constant) | E. coli 50S Ribosomal Subunits | 160 nM |[1] |

Experimental Protocols

The production and isolation of this compound involve a multi-step process encompassing fermentation of the producing microorganism followed by a series of extraction and chromatographic purification stages.

Fermentation of Micromonospora carbonaceae

This compound is produced through submerged fermentation of specific strains, such as Micromonospora carbonacea var. africana (ATCC 39149) or M. carbonacea subsp. aurantiaca (NRRL 2997).[7][8]

  • Inoculum Development: A vegetative inoculum is prepared by growing the Micromonospora carbonaceae strain in a suitable seed medium, such as Tryptone Soy Broth (TSB), on a rotary shaker until sufficient biomass is achieved.[4]

  • Production Fermentation: The seed culture is transferred to a production-scale fermentor containing a sterile, optimized production medium. While specific industrial media are proprietary, a typical medium for actinomycete fermentation contains a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., corn steep liquor, soybean meal), and essential inorganic salts.[4][9]

  • Fermentation Conditions: The fermentation is maintained under controlled conditions for several days. Key parameters include:

    • Temperature: Maintained at a species-optimal range (typically 28-37°C).

    • pH: Controlled within a specific range, often starting near neutral.

    • Aeration and Agitation: Sufficient dissolved oxygen is critical for antibiotic production and is maintained through sterile air sparging and mechanical agitation.

  • Monitoring: The fermentation progress is monitored by measuring biomass, pH, substrate consumption, and this compound titer using an analytical method like HPLC.

Extraction of this compound

Following fermentation, the antibiotic is extracted from the culture broth.

  • Broth Separation: The fermentation broth is first treated to separate the mycelial biomass from the liquid supernatant, typically through centrifugation or filtration.

  • Solvent Extraction: The supernatant containing the dissolved this compound is extracted with a water-immiscible organic solvent, such as ethyl acetate.[10] The pH of the aqueous phase may be adjusted to optimize the partitioning of this compound into the organic phase.

  • Concentration: The organic solvent extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing this compound and other metabolites.[10]

Purification

A multi-step chromatographic process is required to isolate pure this compound from the crude extract.

  • Initial Fractionation (Column Chromatography): The crude extract is subjected to normal-phase column chromatography using a silica gel stationary phase.[11] A gradient elution system with solvents of increasing polarity (e.g., a dichloromethane-methanol gradient) is used to separate the components based on their polarity, yielding fractions enriched with this compound.[11]

  • Intermediate Purification (Solid-Phase Extraction): Enriched fractions can be further purified using solid-phase extraction (SPE) with a mixed-mode or reversed-phase sorbent to remove closely related impurities.[10]

  • Final Polishing (High-Performance Liquid Chromatography - HPLC): The final purification step is typically performed using preparative reversed-phase HPLC (RP-HPLC).[11][12] This step provides high-resolution separation, yielding highly pure this compound. The parameters below are based on analytical methods that can be scaled for preparative purposes.

Table 3: Exemplary High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis and Purification

Parameter Description Reference
Stationary Phase Polymeric Reversed-Phase (e.g., PLRP-S) or C18 Column [11][12][13]
Mobile Phase Acetonitrile and an aqueous buffer (e.g., ammonium phosphate, pH 7.8) [12]
Elution Mode Isocratic or Gradient [12]
Detection UV spectrophotometry at 302 nm [13]
Flow Rate Scaled according to column dimensions

| Temperature | Ambient or controlled (e.g., 40°C) | |

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the isolation process and the antibiotic's mechanism of action.

experimental_workflow cluster_fermentation Fermentation Stage cluster_extraction Extraction Stage cluster_purification Purification Stage strain Micromonospora carbonaceae Strain inoculum Inoculum Development strain->inoculum fermentor Production Fermentation inoculum->fermentor filtration Broth Filtration / Centrifugation fermentor->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica Silica Gel Column Chromatography concentration->silica hplc Reversed-Phase HPLC silica->hplc pure_product Pure this compound hplc->pure_product

Caption: Experimental workflow for this compound isolation.

mechanism_of_action cluster_ribosome Bacterial 70S Ribosome cluster_binding_site This compound Binding Site on 50S LSU 50S Subunit rRNA 23S rRNA (Helices 89 & 91) L16 Ribosomal Protein L16 SSU 30S Subunit This compound This compound This compound->LSU A_Site A-Site This compound->A_Site blocks accommodation tRNA Aminoacyl-tRNA tRNA->A_Site accommodation Translation Protein Synthesis A_Site->Translation

Caption: this compound's mechanism of ribosomal inhibition.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis.[1] Unlike many other ribosome-targeting antibiotics, it binds to a novel and unique site on the 50S ribosomal subunit.[5] Structural and biochemical studies have revealed that this compound interacts with nucleotides in helices 89 and 91 of the 23S rRNA and with the ribosomal protein L16.[2][5][14] This binding site overlaps with the binding pocket for the elbow region of aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site.[2][15] By occupying this space, this compound physically prevents the proper accommodation of aa-tRNA into the A-site, thereby stalling the elongation phase of protein synthesis and leading to cell death.[2] This distinct mechanism explains the lack of cross-resistance with other clinically used protein synthesis inhibitors.[5]

Conclusion

The discovery of this compound from Micromonospora carbonaceae marked a significant advancement in the search for novel antibiotics. Its complex structure and unique mode of action continue to make it a subject of great interest for therapeutic development. The methodologies outlined in this guide, from fermentation to high-purity isolation, provide a foundational framework for researchers working with this compound and other complex natural products. A thorough understanding of its isolation and mechanism is crucial for future efforts to develop semi-synthetic derivatives or novel compounds targeting this unique ribosomal site.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathway of Evernimicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin, a complex oligosaccharide antibiotic isolated from Micromonospora carbonacea, has demonstrated potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which involves binding to a novel site on the 50S ribosomal subunit and inhibiting protein synthesis, makes it a compelling target for drug development. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and a comprehensive analysis of its groundbreaking total synthesis as achieved by the Nicolaou group. The synthesis is notable for its strategic complexity and the development of novel methodologies for the construction of its challenging structural motifs, including 1,1'-disaccharide and orthoester linkages. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and antibiotic development.

Chemical Structure and Physicochemical Properties

This compound is a large and structurally intricate natural product. Its core is an octasaccharide chain, featuring several unusual sugar moieties and two orthoester linkages. A distinguishing feature is the presence of a dichlorinated and nitrated aromatic ester group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C70H97Cl2NO38--INVALID-LINK--
Molecular Weight 1631.4 g/mol --INVALID-LINK--
XLogP3 1.5--INVALID-LINK--
Hydrogen Bond Donors 8--INVALID-LINK--
Hydrogen Bond Acceptors 32--INVALID-LINK--
Rotatable Bond Count 23--INVALID-LINK--
Topological Polar Surface Area 479 Ų--INVALID-LINK--

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of this compound, a landmark achievement in organic chemistry, was reported in a series of publications by K.C. Nicolaou and coworkers. The retrosynthetic strategy involved dissecting the complex molecule into several key fragments of manageable complexity. The primary disconnections were made at the glycosidic linkages, leading to three main building blocks: the A1B(A)C fragment, the DE fragment, and the FGHA2 fragment.

G This compound This compound (1) Fragments A1B(A)C (2) + DEFGHA2 (3) This compound->Fragments Glycosidic Bond Formation Subfragments A1B(A)C (2) + DE (4) + FGHA2 (5) Fragments->Subfragments

Figure 1: High-level retrosynthetic analysis of this compound.

A more detailed breakdown of the retrosynthetic plan is illustrated below, showing the strategic bond cleavages that led to the key intermediates.

G cluster_main Retrosynthetic Analysis of this compound This compound This compound (1) ABC_DEFGHA A1B(A)C-DEFGHA2 Intermediate This compound->ABC_DEFGHA Final Deprotection ABC A1B(A)C Fragment (2) ABC_DEFGHA->ABC Glycosidic Coupling DEFGHA DEFGHA2 Intermediate ABC_DEFGHA->DEFGHA DE DE Fragment (4) DEFGHA->DE Glycosidic Coupling FGHA FGHA2 Fragment (5) DEFGHA->FGHA

Figure 2: Detailed retrosynthetic disconnection of this compound.

Synthesis of the Key Fragments and Final Assembly

The forward synthesis involved the independent and stereocontrolled construction of the three major fragments, followed by their sequential coupling and final deprotection to yield the natural product.

Synthesis of the A1B(A)C Fragment

The synthesis of the A1B(A)C fragment was a significant challenge, involving the formation of a sterically hindered aryl ester and a complex glycosidic linkage. A successful approach utilized a 1,2-phenylsulfeno migration and a sulfur-directed glycosidation to link the B and C rings. The sterically demanding aryl ester of the A1 ring was installed using an acyl fluoride intermediate.

Synthesis of the FGHA2 Fragment

The construction of the FGHA2 fragment was notable for the novel methods developed to form the 1,1'-disaccharide linkage between the F and G rings and the GH orthoester bridge. The 1,1'-disaccharide was forged using a tin-acetal-based methodology. The orthoester was constructed via a novel 1,2-phenylseleno migration reaction to couple the G and H rings, followed by ketene acetal formation and orthoesterification.

Synthesis of the DE Fragment and Completion of the Total Synthesis

The stereoselective synthesis of the DE fragment was accomplished, and the final assembly strategy was determined. The most viable route involved first coupling the DE and FGHA2 fragments to form a DEFGHA2 intermediate. This was followed by the crucial glycosidic coupling with the A1B(A)C fragment. The final steps of the synthesis involved the formation of the second orthoester and a global deprotection to afford this compound.

The overall synthetic pathway is summarized in the following diagram.

G cluster_main Forward Synthesis of this compound DE DE Fragment (4) DEFGHA DEFGHA2 Intermediate DE->DEFGHA FGHA FGHA2 Fragment (5) FGHA->DEFGHA Glycosidic Coupling ABC_DEFGHA Fully Assembled Intermediate DEFGHA->ABC_DEFGHA ABC A1B(A)C Fragment (2) ABC->ABC_DEFGHA Glycosidic Coupling This compound This compound (1) ABC_DEFGHA->this compound Orthoester Formation & Deprotection

Figure 3: Convergent forward synthesis strategy for this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against a wide range of Gram-positive bacteria. Its mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. Studies have shown that it binds to a unique site on the ribosome, not shared by other classes of protein synthesis inhibitors, which explains the lack of cross-resistance.

Table 2: In Vitro Activity of this compound

OrganismMIC90 (mg/L)Reference
Streptococcus pneumoniae0.047--INVALID-LINK--
Methicillin-Resistant S. aureus (MRSA)1.0--INVALID-LINK--
Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS)1.0--INVALID-LINK--
Enterococci1.0--INVALID-LINK--

Table 3: Ribosome Binding Affinity of this compound

Ribosome SourceDissociation Constant (Kd)Reference
E. coli 70S84 nM--INVALID-LINK--
S. aureus 70S86 nM--INVALID-LINK--
E. coli 50S160 nM--INVALID-LINK--

Experimental Protocols (Representative Examples)

Detailed experimental procedures for every step of the total synthesis are extensive and can be found in the primary literature. Below are representative examples of the types of protocols employed in the synthesis of complex oligosaccharides, based on methodologies related to the this compound synthesis.

Protocol 1: Dess-Martin Periodinane Oxidation

  • Purpose: Oxidation of a primary or secondary alcohol to an aldehyde or ketone, respectively.

  • Procedure: To a stirred solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) (0.5 M) is added Dess-Martin periodinane (1.5 equiv). The reaction mixture is stirred at room temperature for 1 hour. Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3. The mixture is stirred for an additional 15 minutes. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.

Protocol 2: Glycosylation using a Glycosyl Fluoride Donor

  • Purpose: Formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor.

  • Procedure: A solution of the glycosyl acceptor (1.2 equiv) and the glycosyl fluoride donor (1.0 equiv) in anhydrous CH2Cl2 (0.15 M) is cooled to -78 °C under an argon atmosphere. A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv) in anhydrous CH2Cl2 is added dropwise. The reaction is stirred at -78 °C for the appropriate time (monitored by TLC). Upon completion, the reaction is quenched by the addition of triethylamine (Et3N). The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography to afford the desired glycoside. The anomeric ratio is typically determined by 1H NMR spectroscopy of the crude reaction mixture.

Conclusion

The chemical structure of this compound represents a formidable challenge and an opportunity in the field of antibiotic research. Its total synthesis by the Nicolaou group is a testament to the power of modern synthetic organic chemistry and has paved the way for the synthesis of analogues for further biological evaluation. The novel synthetic methodologies developed during this endeavor have had a lasting impact on the field of carbohydrate chemistry. The potent biological activity and unique mechanism of action of this compound continue to make it and its derivatives promising candidates in the ongoing battle against antibiotic resistance. This guide provides a foundational understanding of this important molecule for professionals dedicated to the discovery and development of new antimicrobial agents.

Evernimicin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin, an oligosaccharide antibiotic, represents a potent inhibitor of bacterial protein synthesis with a unique mechanism of action targeting the 50S ribosomal subunit. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of this compound binding to the ribosome. It consolidates key quantitative data, details experimental protocols for studying its activity, and presents visual representations of its mechanism and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic research and development.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the everninomicin class of antibiotics, has demonstrated significant activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its efficacy stems from its ability to bind to a novel site on the large (50S) ribosomal subunit, thereby inhibiting protein synthesis.[3][4] This guide delves into the specifics of this interaction, providing a detailed technical overview for the scientific community.

Molecular Mechanism of Action

This compound exerts its antibacterial effect by binding to a single high-affinity site on the 50S ribosomal subunit.[1][3] This binding event sterically hinders the correct positioning of aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site, a critical step in the elongation phase of protein synthesis.[4][5]

The this compound Binding Site

Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have elucidated the precise binding pocket of this compound.[4][5] It is located at the intersubunit face of the 50S subunit and is formed by components of both the 23S rRNA and ribosomal protein L16.

  • 23S rRNA Interaction: this compound interacts with two key helices of the 23S rRNA: helix 89 (H89) and helix 91 (H91) in domain V.[4][6] These interactions primarily occur within the minor groove of these RNA helices.[4]

  • Ribosomal Protein L16 Interaction: The binding site also involves direct contact with arginine residues of ribosomal protein L16.[4] Mutations in the gene encoding L16 have been shown to confer resistance to this compound, highlighting the importance of this protein in the drug's mechanism of action.[7][8]

The uniqueness of this binding site explains the lack of cross-resistance between this compound and other classes of ribosome-targeting antibiotics.[3][4]

Inhibition of Protein Synthesis

This compound's binding to the 50S subunit disrupts multiple stages of protein synthesis:

  • Inhibition of Translation Elongation: The primary mechanism of inhibition is the prevention of the accommodation of aa-tRNA into the A-site.[4][9] By occupying a space that overlaps with the elbow region of the A-site bound tRNA, this compound physically blocks the incoming tRNA from properly seating itself, thereby stalling the elongation cycle.[4][5]

  • Inhibition of Translation Initiation: Evidence also suggests that this compound can interfere with the formation of the 70S initiation complex by hindering the activity of initiation factor 2 (IF2).[6]

  • Inhibition of 50S Ribosomal Subunit Formation: Beyond its direct impact on translation, this compound has also been shown to inhibit the assembly of the 50S ribosomal subunit itself in a dose-dependent manner.[10][11]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's interaction with the ribosome and its inhibitory activity.

Parameter Organism Value Reference
Dissociation Constant (Kd) Escherichia coli (70S)84 nM[1][3][12]
Staphylococcus aureus (70S)86 nM[1][3][12]
Escherichia coli (50S)160 nM[1][3][12]
50% Inhibitory Concentration (IC50) E. coli (in vitro translation)~125 nM[1][3]
S. aureus (in vitro translation)~125 nM[1][3]
S. aureus (protein synthesis in vivo)0.03 µg/mL[10]

Table 1: Binding Affinity and Inhibitory Concentrations of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Ribosome Binding Assay

This protocol is used to determine the binding affinity of radiolabeled this compound to ribosomes.

Materials:

  • Purified 70S ribosomes or 50S subunits

  • [¹⁴C]-labeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂)

  • Unlabeled this compound (for competition assays)

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid and counter

Procedure:

  • Incubate a fixed concentration of ribosomes (e.g., 2 A₂₆₀ units) with varying concentrations of [¹⁴C]this compound in binding buffer at room temperature for 30 minutes.

  • For competition assays, pre-incubate ribosomes with an excess of unlabeled competitor antibiotic for 25 minutes before adding [¹⁴C]this compound.

  • Filter the binding reactions through nitrocellulose filters under vacuum. The ribosomes and any bound radiolabeled antibiotic will be retained on the filter.

  • Wash the filters with ice-cold binding buffer to remove unbound [¹⁴C]this compound.

  • Air-dry the filters and measure the retained radioactivity using a scintillation counter.

  • Perform non-linear regression analysis of the binding data to determine the dissociation constant (Kd).[1][3]

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

  • S30 cell-free extract from E. coli or S. aureus

  • mRNA template (e.g., poly(U) or a specific gene transcript)

  • Radiolabeled amino acid (e.g., [¹⁴C]phenylalanine for poly(U) template)

  • ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)

  • Amino acid mixture (minus the radiolabeled amino acid)

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Set up the in vitro translation reactions containing S30 extract, mRNA template, radiolabeled amino acid, energy source, and amino acid mixture.

  • Add this compound at a range of concentrations to the experimental tubes. Include a no-drug control.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Heat the samples to hydrolyze aminoacyl-tRNAs.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol.

  • Measure the incorporated radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.[1][3]

Ribosomal Subunit Formation Assay (Pulse-Chase Labeling)

This protocol assesses the impact of this compound on the assembly of ribosomal subunits.

Materials:

  • Bacterial culture (e.g., S. aureus)

  • [³H]uridine (for labeling RNA)

  • This compound

  • Lysis buffer

  • Sucrose gradient solutions (e.g., 10-30%)

  • Ultracentrifuge

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • "Pulse" the culture with [³H]uridine for a short period (e.g., 90 seconds) to label newly synthesized RNA.

  • "Chase" by adding a large excess of unlabeled uridine. Simultaneously, add this compound to the experimental culture.

  • Take samples at various time points during the chase.

  • Lyse the cells and layer the lysates onto a sucrose gradient.

  • Separate the ribosomal subunits by ultracentrifugation.

  • Fractionate the gradient and measure the radioactivity in each fraction to determine the amount of labeled 30S and 50S subunits.

  • Compare the rate of 50S subunit formation in the presence and absence of this compound.[10]

Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

Evernimicin_Mechanism cluster_ribosome 50S Ribosomal Subunit cluster_effects Inhibition of Protein Synthesis rRNA_H89 23S rRNA (Helix 89) Inhibit_Elongation Prevents aa-tRNA accommodation at A-site rRNA_H89->Inhibit_Elongation rRNA_H91 23S rRNA (Helix 91) rRNA_H91->Inhibit_Elongation L16 Ribosomal Protein L16 L16->Inhibit_Elongation This compound This compound This compound->rRNA_H89 Binds to This compound->rRNA_H91 This compound->L16 This compound->Inhibit_Elongation Inhibit_Initiation Interferes with IF2 activity This compound->Inhibit_Initiation Inhibit_Assembly Inhibits 50S subunit formation This compound->Inhibit_Assembly

Figure 1: this compound's interaction with the 50S ribosomal subunit and its inhibitory effects.

Ribosome_Binding_Assay Start Start: Mix Ribosomes and [¹⁴C]this compound Incubate Incubate at Room Temperature (30 min) Start->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filter with Cold Binding Buffer Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data: Non-linear Regression to find Kd Measure->Analyze

Figure 2: Experimental workflow for a ribosome binding assay to determine this compound's affinity.

In_Vitro_Translation_Inhibition Start Start: Prepare in vitro translation reaction mix Add_this compound Add varying concentrations of this compound Start->Add_this compound Incubate Incubate at 37°C (30-60 min) Add_this compound->Incubate Precipitate Stop reaction and precipitate protein with TCA Incubate->Precipitate Collect Collect precipitate on glass fiber filters Precipitate->Collect Measure Measure incorporated radioactivity Collect->Measure Analyze Calculate % Inhibition and determine IC50 Measure->Analyze

References

Evernimicin: An In-depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evernimicin is a novel oligosaccharide antibiotic belonging to the everninomicin class, derived from Micromonospora carbonacea. It has demonstrated potent activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and elucidates its unique mechanism of action at the molecular level.

Antibacterial Spectrum of this compound

This compound exhibits potent in vitro activity against a broad range of clinically significant Gram-positive pathogens. Its efficacy extends to multidrug-resistant strains, making it a compound of considerable interest. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound against various Gram-positive bacteria.

Bacterial SpeciesResistance PhenotypeNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureusMethicillin-Susceptible (MSSA)--0.75
Methicillin-Resistant (MRSA)14270.51.0
Coagulase-Negative StaphylococciMethicillin-Resistant (MR-CoNS)14270.51.0
Enterococcus faecalisVancomycin-Susceptible1517≤1.0≤1.0
Enterococcus faeciumVancomycin-Resistant (VRE)1517≤1.01.0
Streptococcus pneumoniaePenicillin-Susceptible1452<0.10.047
Penicillin-Intermediate1452<0.10.047
Penicillin-Resistant1452<0.10.047
Non-pneumococcal streptococci-1388--

Data compiled from multiple sources.[1][2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method (Reference Method)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Media Preparation:

  • For most aerobic Gram-positive bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used.

  • For fastidious organisms such as Streptococcus pneumoniae and other streptococci, CAMHB is supplemented with 2.5% to 5% lysed horse blood.[3][4][5]

2. Inoculum Preparation:

  • Bacterial colonies are suspended in a sterile liquid medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution:

  • A two-fold serial dilution of this compound is prepared in the appropriate broth medium in a 96-well microtiter plate.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C ± 2°C.

  • For non-fastidious organisms, incubation is in ambient air for 16-20 hours.

  • For Streptococcus spp., plates are incubated in an atmosphere of 5% CO2 for 20-24 hours to support growth.[5]

5. MIC Determination:

  • The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Etest® (Agar Gradient Diffusion Method)

The Etest is a convenient method that provides a quantitative MIC value.

1. Media and Inoculum:

  • Mueller-Hinton Agar is used for staphylococci and enterococci.

  • For streptococci, Mueller-Hinton Agar is supplemented with 5% sheep blood.

  • A bacterial suspension equivalent to a 0.5 McFarland standard is used to create a lawn of growth on the agar plate.

2. Etest Strip Application:

  • An Etest strip, which contains a predefined gradient of this compound, is applied to the surface of the inoculated agar plate.

3. Incubation:

  • Plates are incubated under the same conditions as the broth microdilution method (35°C ± 2°C, with 5% CO2 for streptococci) for 16-24 hours.

4. MIC Reading:

  • An elliptical zone of inhibition is formed around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis at the initiation phase. Its mechanism is distinct from other ribosome-targeting antibiotics, which contributes to its activity against resistant strains.[1][6][7]

This compound binds to the 50S ribosomal subunit, a key component of the bacterial ribosome.[2] The binding site is located within domain V of the 23S rRNA, specifically interacting with nucleotides in the loops of hairpins 89 and 91, and also involves the ribosomal protein L16.[1][6][8] This binding site is novel and does not overlap with those of other clinically used antibiotics.

The binding of this compound to the 50S subunit sterically hinders the binding of initiation factor 2 (IF2).[1][6][7][9][10] IF2 is a crucial protein that, in complex with GTP and initiator fMet-tRNA, binds to the 30S initiation complex (composed of the 30S ribosomal subunit, mRNA, and fMet-tRNA). The subsequent association of the 50S subunit to this complex to form the functional 70S initiation complex is a critical step for protein synthesis to begin. By preventing the proper association of IF2, this compound effectively blocks the formation of the 70S initiation complex, thereby halting protein synthesis.[1][6][7][9][10][11]

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results bacterial_culture Bacterial Isolate mcfarland 0.5 McFarland Suspension bacterial_culture->mcfarland inoculum Standardized Inoculum (5x10^5 CFU/mL) mcfarland->inoculum broth_dilution Broth Microdilution: Serial dilution of this compound in 96-well plate inoculum->broth_dilution etest Etest: Inoculate agar plate and apply Etest strip inoculum->etest media Prepare appropriate broth/agar medium media->broth_dilution media->etest antibiotic Prepare this compound stock solution antibiotic->broth_dilution incubate_broth Incubate plate (35°C, 16-24h, appropriate atmosphere) broth_dilution->incubate_broth incubate_etest Incubate plate (35°C, 16-24h, appropriate atmosphere) etest->incubate_etest read_mic_broth Read MIC: Lowest concentration with no visible growth incubate_broth->read_mic_broth read_mic_etest Read MIC: Intersection of inhibition ellipse with strip scale incubate_etest->read_mic_etest

Figure 1: Experimental workflow for MIC determination.

Evernimicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_factors Initiation Factors cluster_antibiotic Antibiotic Action ribosome_50S 50S Subunit (23S rRNA + L16 protein) ribosome_30S 30S Subunit initiation_complex_30S 30S Initiation Complex (30S + mRNA + fMet-tRNA) ribosome_30S->initiation_complex_30S + mRNA + fMet-tRNA initiation_complex_70S 70S Initiation Complex initiation_complex_30S->initiation_complex_70S + 50S Subunit inhibition Inhibition of 70S Initiation Complex Formation initiation_complex_70S->inhibition formation blocked protein_synthesis Protein Synthesis initiation_complex_70S->protein_synthesis if2 Initiation Factor 2 (IF2) if2->initiation_complex_30S binds to if2->inhibition binding blocked This compound This compound binding Binds to 50S subunit (H89, H91 of 23S rRNA & L16) This compound->binding binding->ribosome_50S binding->inhibition no_protein_synthesis No Protein Synthesis inhibition->no_protein_synthesis

Figure 2: Mechanism of action of this compound.

Conclusion

This compound demonstrates significant promise as a potent antibacterial agent against a wide array of Gram-positive pathogens, including those with established resistance to other antibiotics. Its novel mechanism of action, targeting a unique site on the 50S ribosomal subunit to inhibit the formation of the 70S initiation complex, underscores its potential to address the growing challenge of antimicrobial resistance. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this important class of antibiotics.

References

Evernimicin's Inhibition of Bacterial Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin, an oligosaccharide antibiotic of the everninomicin class, presents a potent and unique mechanism for inhibiting bacterial protein synthesis. This technical guide provides an in-depth exploration of this compound's mode of action, detailing its interaction with the bacterial ribosome and the subsequent disruption of translation. The document summarizes key quantitative data, provides detailed experimental protocols for studying this antibiotic's mechanism, and includes visualizations of the inhibitory pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound is a promising candidate, demonstrating potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The antibiotic's distinct mode of action, which differs from that of other ribosome-targeting drugs, makes it an attractive subject for further investigation and development.[2][3]

This guide delves into the core of this compound's efficacy: its targeted inhibition of bacterial protein synthesis. By binding to a novel site on the large ribosomal subunit, this compound effectively halts the production of essential proteins, leading to bacterial growth inhibition.

Mechanism of Action: A Multi-faceted Inhibition

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4][5] This interaction is highly specific and occurs at a unique site, explaining the lack of cross-resistance with other classes of ribosome-targeting antibiotics.[2][6]

The Binding Site: A Unique Niche on the 50S Subunit

Cryo-electron microscopy (cryo-EM) and biochemical studies have revealed that this compound binds to a single high-affinity site on the 50S subunit.[6][7] This binding pocket is formed by components of the 23S ribosomal RNA (rRNA) and a ribosomal protein:

  • 23S rRNA: this compound interacts with the minor grooves of helices 89 and 91 of the 23S rRNA.[6][7]

  • Ribosomal Protein L16: The antibiotic also makes contact with arginine residues of the ribosomal protein L16.[6][7]

This distinct binding location is crucial as it does not overlap with the binding sites of other known antibiotics, such as macrolides, lincosamides, or streptogramins.[4]

The Consequences of Binding: Interference with Key Translational Steps

The binding of this compound to its ribosomal target has profound consequences for protein synthesis, although the precise step of inhibition has been a subject of investigation with evidence pointing to effects on both translation initiation and elongation.

  • Inhibition of Translation Initiation: Some studies suggest that this compound interferes with the formation of the 70S initiation complex.[2][3] The binding of this compound overlaps with the binding site of initiation factor 2 (IF2), a key protein required for the assembly of the 70S ribosome at the start of protein synthesis.[2] This interference prevents the proper joining of the 30S and 50S subunits on the messenger RNA (mRNA), thereby blocking the initiation of translation.

  • Inhibition of Translation Elongation: Other evidence strongly indicates that this compound also inhibits the elongation phase of protein synthesis.[1] The binding site of this compound physically overlaps with the elbow region of the aminoacyl-tRNA (A-site tRNA).[6][7] This steric hindrance prevents the incoming A-site tRNA from properly accommodating into the ribosome, thus stalling the elongation of the polypeptide chain.[6][7] Single-molecule FRET experiments have confirmed that this compound interferes with the late stages of A-site tRNA accommodation.[7] Furthermore, toeprinting assays have shown that this compound can cause ribosomes to stall at specific codons within the mRNA sequence.[8]

It is plausible that this compound's potent antibacterial activity stems from its ability to disrupt multiple, critical stages of protein synthesis.

Quantitative Data

The interaction of this compound with the bacterial ribosome has been quantified through various biochemical assays. The following tables summarize key data on its binding affinity and inhibitory concentrations.

Parameter Organism/System Value Reference
Dissociation Constant (Kd) E. coli 70S Ribosomes84 nM[4]
S. aureus 70S Ribosomes86 nM[4]
E. coli 50S Subunits160 nM[4]
50% Inhibitory Concentration (IC50) E. coli cell-free translation~125 nM[4][5]
S. aureus cell-free translation~125 nM[4][5]

Table 1: Binding Affinity and In Vitro Inhibition of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Ribosome Binding Assay (Filter Binding)

This assay quantifies the direct interaction of radiolabeled this compound with bacterial ribosomes.

Materials:

  • Purified 70S ribosomes from E. coli or S. aureus

  • [14C]-labeled this compound

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

  • Wash Buffer (same as Binding Buffer)

  • Nitrocellulose filters (0.45 µm pore size)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine purified 70S ribosomes (e.g., 2 A260 units) with varying concentrations of [14C]-evernimicin in Binding Buffer. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Filtration: Assemble the filtration apparatus with a nitrocellulose filter placed over a glass fiber filter. Pre-wet the filters with Wash Buffer.

  • Sample Application: Apply the reaction mixture to the filter and apply a gentle vacuum. Ribosomes and ribosome-bound this compound will be retained on the nitrocellulose filter, while unbound this compound will pass through.

  • Washing: Wash the filter twice with 1 mL of cold Wash Buffer to remove any non-specifically bound this compound.

  • Quantification: After washing, carefully remove the nitrocellulose filter and place it in a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [14C]-evernimicin as a function of its concentration. The dissociation constant (Kd) can be determined by non-linear regression analysis of the binding data.[4]

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.

Materials:

  • S100 extracts from E. coli or S. aureus as a source of translation factors.

  • Purified ribosomes.

  • mRNA template (e.g., poly(U) or a specific gene transcript like MS2 phage RNA).

  • Amino acid mixture containing a radiolabeled amino acid (e.g., [14C]-phenylalanine for a poly(U) template).

  • Energy mix (ATP, GTP, and an energy regenerating system).

  • Translation Buffer (containing appropriate salts and buffers).

  • This compound stock solution.

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S100 extract, ribosomes, mRNA template, amino acid mix, and energy mix in Translation Buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

  • Initiation of Translation: Start the reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. This will precipitate the newly synthesized proteins.

  • Incubation on Ice: Incubate the tubes on ice for at least 30 minutes to ensure complete precipitation.

  • Filtration: Collect the precipitated protein by filtering the reaction mixture through a glass fiber filter under vacuum.

  • Washing: Wash the filter several times with cold 5% TCA, followed by a wash with ethanol.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound. The IC50 value can be determined from the dose-response curve.[4]

Toeprinting Assay

This assay maps the precise location of ribosome stalling on an mRNA template induced by an antibiotic.

Materials:

  • In vitro transcription/translation coupled system (e.g., PURExpress®).

  • Linear DNA template containing a T7 promoter, a ribosome binding site, and the open reading frame of interest.

  • A fluorescently or radioactively labeled DNA primer complementary to a sequence downstream of the start codon.

  • Reverse transcriptase.

  • dNTPs.

  • This compound stock solution.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • In Vitro Translation: Set up an in vitro transcription/translation reaction with the DNA template. Add this compound at a concentration known to inhibit translation. Include a no-antibiotic control.

  • Incubation: Incubate the reaction at 37°C to allow for transcription, translation, and ribosome stalling.

  • Primer Annealing: Add the labeled primer to the reaction mixture and anneal it to the mRNA by heating and gradual cooling.

  • Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for the synthesis of complementary DNA (cDNA). The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will be blocked, creating a "toeprint".

  • Sample Preparation: Terminate the reverse transcription reaction and purify the cDNA products.

  • Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

  • Analysis: The position of the toeprint band on the gel, relative to the sequencing ladder, indicates the precise nucleotide where the ribosome was stalled by this compound. The toeprint typically appears 15-17 nucleotides downstream of the first nucleotide of the codon in the ribosomal P-site.

Visualizations

The following diagrams illustrate the key aspects of this compound's mode of action and the workflow of a critical experimental technique.

Evernimicin_Mode_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_binding_site This compound Binding Site 50S 50S 23S_rRNA 23S rRNA (H89, H91) L16 Protein L16 30S 30S This compound This compound This compound->50S Binds to This compound->23S_rRNA This compound->L16 A_site_tRNA A-site tRNA This compound->A_site_tRNA Blocks Accommodation IF2 Initiation Factor 2 This compound->IF2 Interferes with Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site_tRNA->Protein_Synthesis_Inhibition Leads to IF2->Protein_Synthesis_Inhibition Leads to Toeprinting_Assay_Workflow cluster_in_vitro In Vitro Translation cluster_detection Detection of Stalling DNA_Template DNA Template IVT_Mix In Vitro Transcription/ Translation Mix DNA_Template->IVT_Mix Evernimicin_Addition Add this compound IVT_Mix->Evernimicin_Addition Ribosome_Stalling Ribosome Stalls on mRNA Evernimicin_Addition->Ribosome_Stalling Primer_Annealing Anneal Labeled Primer Ribosome_Stalling->Primer_Annealing Reverse_Transcription Reverse Transcription Primer_Annealing->Reverse_Transcription Toeprint_Formation cDNA Synthesis Stops (Toeprint) Reverse_Transcription->Toeprint_Formation PAGE Denaturing PAGE Toeprint_Formation->PAGE Analysis Analyze Gel PAGE->Analysis

References

Initial studies on Evernimicin's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Therapeutic Potential of Evernimicin

Introduction

This compound (formerly SCH 27899) is an oligosaccharide antibiotic belonging to the everninomicin class, isolated from Micromonospora carbonaceae.[1] Initial investigations have highlighted its potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1] This document provides a detailed overview of the foundational studies that characterized this compound's mechanism of action, in vitro potency, and early in vivo efficacy, serving as a technical guide for researchers and drug development professionals.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] Unlike many other ribosome-targeting antibiotics, it acts on a novel and unique site on the large 50S ribosomal subunit.[1][2]

Key Findings:

  • Target Site: this compound binds exclusively to the 50S ribosomal subunit.[1][3] Its binding site involves a specific cluster of nucleotides within the loops of hairpins 89 and 91 of the 23S rRNA and interacts with the ribosomal protein L16.[2][4]

  • Inhibitory Action: The binding of this compound physically obstructs the A-site tRNA entrance corridor.[4] This interference prevents the proper accommodation of aminoacyl-tRNA into the peptidyltransferase center, thereby inhibiting the elongation phase of protein synthesis.[4] Some evidence also suggests that the drug interferes with the formation of the 70S initiation complex by overlapping with the binding site of initiation factor 2 (IF2).[2]

  • Lack of Cross-Resistance: The uniqueness of its binding site is the primary reason that bacteria resistant to other classes of ribosome-targeting drugs do not exhibit cross-resistance to this compound.[2] In competitive binding experiments, only the structurally similar antibiotic avilamycin could block this compound from binding to the ribosome.[3]

This compound's Mechanism of Action cluster_ribosome Bacterial Ribosome rRNA_L16 23S rRNA (Hairpins 89, 91) & Protein L16 A_Site A-Site Inhibition Inhibition rRNA_L16->Inhibition Binding Site Blocked P_Site P-Site Protein_Elongation Protein Elongation A_Site->Protein_Elongation Leads to This compound This compound This compound->rRNA_L16 Binds to unique site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters Inhibition->aa_tRNA Prevents Accommodation Inhibition->Protein_Elongation Halts

A diagram illustrating this compound's inhibitory action on the ribosome.

Data Presentation: Quantitative Analysis

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens

This table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit 90% of isolates (MIC90) from multicenter surveillance studies.

OrganismNo. of IsolatesThis compound MIC90 (mg/L)Vancomycin MIC90 (mg/L)Quinupristin/Dalfopristin MIC90 (mg/L)Reference(s)
Methicillin-Resistant S. aureus (MRSA)14271.03.01.5[5][6]
Methicillin-Resistant CoNS (MR-CoNS)(Included above)1.03.01.5[5][6]
S. pneumoniae (All)14520.0470.75-[5][6]
Enterococci (All)15171.04.0-[5][6]
E. faecium(Unspecified)≤1.0>4.0 (reduced susceptibility)>1.0[5]
E. faecalis(Unspecified)≤1.0≤4.0>1.0 (resistant)[5]
Table 2: In Vitro Translation Inhibition

This table presents the 50% inhibitory concentrations (IC50) from cell-free translation assays.

SystemTemplateThis compound IC50Reference(s)
E. coli or S. aureus extractsPoly(U) or Poly(A)~125 nM[1]
Table 3: In Vivo Efficacy of this compound in Rat Endocarditis Models

This table details the reduction in bacterial densities in aortic valve vegetations following 5 days of therapy.

PathogenInoculum (CFU/ml)Treatment Regimen (Dose in mg/kg)Mean Bacterial Density (log10 CFU/g vegetation)Reduction vs. Control (log10 CFU/g)Reference(s)
Untreated Control (E. faecalis)-None8.51 ± 1.11-[7]
E. faecalis (VSE)-120/day (continuous infusion)5.75 ± 3.382.76[7]
Untreated Control (E. faecium)10^9None8.34 ± 0.91-[8]
E. faecium (VRE)10^960 b.i.d. (bolus)6.27 ± 1.632.07[8]
E. faecium (VRE)8 x 10^760 q.d. (bolus)3.45 ± 1.443.97[8]
Untreated Control (S. aureus)-None10.12 ± 1.51-[9]
S. aureus (MRSA)-(Unspecified)7.22 ± 2.912.90[9]

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

The in vitro activity of this compound was primarily assessed using the Etest method across multiple international laboratories.[5][6]

  • Bacterial Strains: Clinical isolates of S. aureus, CoNS, S. pneumoniae, enterococci, and other streptococci were collected from centers in Europe, North America, and South Africa.[5][10]

  • Methodology:

    • Bacterial inoculums were prepared and standardized to a 0.5 McFarland turbidity standard.

    • The standardized bacterial suspension was swabbed uniformly across the surface of appropriate agar plates (e.g., Mueller-Hinton agar).

    • Etest strips containing a predefined gradient of this compound were placed on the agar surface.

    • Plates were incubated under appropriate conditions (e.g., 35°C for 24 hours).

    • The MIC was read at the point where the elliptical zone of inhibition intersected the MIC scale on the Etest strip.

  • Quality Control: Standard quality control strains were used by all participating sites to ensure the reliability and reproducibility of the results.[5][6]

Protocol 2: Cell-Free In Vitro Translation Assay

This assay was used to directly measure the effect of this compound on protein synthesis.[1]

  • Preparation of Extracts:

    • Ribosomes and S100 supernatant fractions were isolated from E. coli A19 and S. aureus RN450.

    • Cells were grown to mid-log phase, harvested, and lysed.

    • Ribosomes were pelleted by ultracentrifugation, and the resulting supernatant was used as the S100 extract.

  • Translation Reaction:

    • Reactions were assembled containing ribosomes, S100 extract, an mRNA template (e.g., poly(U) or poly(A)), and a mixture of amino acids including a radiolabeled amino acid (e.g., [14C]isoleucine).

    • This compound at varying concentrations was added to the experimental tubes.

    • Reactions were incubated to allow for protein synthesis.

  • Measurement of Inhibition:

    • The reaction was stopped, and the synthesized radiolabeled polypeptides were precipitated.

    • The amount of incorporated radioactivity was measured using a scintillation counter.

    • The IC50 was calculated as the concentration of this compound that inhibited protein synthesis by 50% compared to a no-drug control.

Workflow for In Vivo Rat Endocarditis Model Start Start: Acclimate Sprague-Dawley Rats Catheter 1. Catheterization Insert PE10 catheter via carotid artery through aortic valve Start->Catheter Inoculate 2. Bacterial Inoculation Inject 0.5 ml of bacterial suspension (e.g., MRSA, VRE) Catheter->Inoculate Incubate 3. Infection Establishment Allow infection to establish on the aortic valve (e.g., 24h) Inoculate->Incubate Group 4. Group Assignment Divide rats into Control and Treatment groups Incubate->Group Treat 5. Treatment Administration Administer this compound or control (e.g., vancomycin) for 5 days Group->Treat Treatment Group Euthanize 6. Euthanasia & Harvest Euthanize animals and aseptically remove hearts Group->Euthanize Control Group Treat->Euthanize Analyze 7. Vegetation Analysis Excise, weigh, and homogenize aortic valve vegetations Euthanize->Analyze Quantify 8. Quantify Bacteria Perform serial dilutions and plate homogenate to count CFUs Analyze->Quantify End End: Compare log10 CFU/g between groups Quantify->End

A flowchart of the experimental protocol for the rat endocarditis model.
Protocol 3: In Vivo Rat Model of Infective Endocarditis

This model was crucial for evaluating the in vivo efficacy of this compound against severe, deep-seated infections.[7][8][9]

  • Animal Model: Male Sprague-Dawley rats were used.

  • Induction of Endocarditis:

    • A sterile polyethylene catheter was surgically inserted into the right carotid artery and advanced through the aortic valve to induce sterile vegetations.

    • After a short period, a bacterial suspension (e.g., E. faecium or MRSA) was injected intravenously to seed the vegetations and establish infection.

  • Treatment Regimens:

    • After allowing the infection to establish, rats were randomized into control (no treatment) and treatment groups.

    • This compound was administered intravenously, typically for 5 days, via different regimens (e.g., once-daily bolus, twice-daily bolus, or continuous infusion).

    • A comparator group, often treated with vancomycin, was included.

  • Efficacy Assessment:

    • At the end of the treatment period, animals were euthanized.

    • The hearts were removed, and the aortic valve vegetations were excised, weighed, and homogenized.

    • The homogenate was serially diluted and plated on appropriate agar to determine the number of viable bacteria, expressed as log10 colony-forming units (CFU) per gram of vegetation.

    • The efficacy of the treatment was determined by comparing the mean bacterial density in the vegetations of treated animals to that of the untreated controls.

Conclusion

Initial studies on this compound robustly demonstrated its therapeutic potential. Its novel mechanism of action, which involves binding to a unique site on the 50S ribosome, translates to a potent in vitro activity against a wide array of clinically important and drug-resistant Gram-positive pathogens.[1][2][5] This activity was confirmed in challenging in vivo models of infection, such as experimental endocarditis, where this compound significantly reduced bacterial loads.[8][9] These foundational findings established this compound as a promising candidate for combating serious Gram-positive infections and provided a strong rationale for its continued clinical investigation.

References

Evernimicin's Bridge of Inhibition: A Technical Guide to its Ribosomal Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evernimicin, an oligosaccharide antibiotic, presents a promising scaffold for the development of novel antibacterial agents due to its unique mechanism of action and distinct binding site on the bacterial ribosome. This technical guide provides an in-depth exploration of the this compound binding site, detailing its molecular interactions, the functional consequences of binding, and the experimental methodologies used to elucidate this critical drug-target interface. The information presented here is intended to serve as a comprehensive resource for researchers actively engaged in antibiotic discovery and development.

This compound exhibits potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its novelty lies in its ability to inhibit protein synthesis by binding to a site on the 50S ribosomal subunit that is distinct from the binding sites of other major classes of ribosome-targeting antibiotics. This unique binding pocket explains the lack of cross-resistance with existing drugs and underscores its potential as a lead compound for a new class of antimicrobials.

This guide summarizes key quantitative data, provides detailed experimental protocols for foundational research techniques, and utilizes visualizations to clarify complex molecular interactions and experimental workflows.

The this compound Binding Site: A Molecular Perspective

This compound binds to a single, high-affinity site on the large (50S) ribosomal subunit.[1][2] This binding pocket is a composite structure formed by segments of the 23S ribosomal RNA (rRNA) and the ribosomal protein L16.

Key Interacting Components:

  • 23S rRNA: The primary interactions occur within domain V of the 23S rRNA, specifically with nucleotides in the loops of helix 89 (H89) and helix 91 (H91) .[2][3] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound adopts an extended conformation, spanning the minor grooves of these two helices.[4]

  • Ribosomal Protein L16: The terminal dichloro-isoeverninic acid moiety of this compound interacts with arginine residues of ribosomal protein L16.[4] Mutations in the gene encoding L16 (rplP) have been shown to confer resistance to this compound, further confirming its role in the binding site.[5]

The location of the this compound binding site is strategically positioned to interfere with the function of the ribosome. It overlaps with the binding site for the elbow region of aminoacyl-tRNA (aa-tRNA) in the A-site.[4] This steric hindrance is the basis for this compound's inhibitory action.

Mechanism of Action: Halting the Translation Machinery

This compound's interaction with the ribosome leads to a potent inhibition of protein synthesis. The primary mechanism is the prevention of productive accommodation of aa-tRNA into the A-site of the ribosome.[4] This blockage disrupts both the initiation and elongation phases of translation.

Inhibition of Translation Initiation:

This compound has been shown to inhibit the formation of the 70S initiation complex, a crucial first step in protein synthesis.[3] This is thought to occur by interfering with the binding of initiation factor 2 (IF2).[4]

Inhibition of Translation Elongation:

By physically obstructing the A-site, this compound prevents the incoming aa-tRNA from correctly positioning itself for peptide bond formation. This leads to a stall in the elongation cycle, ultimately halting protein synthesis.

Quantitative Data on this compound-Ribosome Interaction

The affinity of this compound for the bacterial ribosome has been quantified through various biochemical assays. This data is crucial for understanding the potency of the antibiotic and for the development of structure-activity relationships in medicinal chemistry efforts.

ParameterOrganism(s)ValueReference(s)
Dissociation Constant (Kd)
70S RibosomesE. coli84 nM[6]
70S RibosomesS. aureus86 nM[6]
50S SubunitsE. coli160 nM[6]
50% Inhibitory Concentration (IC50)
In vitro translation (poly(U) template)E. coli & S. aureus extracts~125 nM[6]
Minimum Inhibitory Concentration (MIC)
S. pneumoniae (susceptible)0.03 µg/mL[5]
S. pneumoniae (resistant)1.5 µg/mL[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-ribosome interaction.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM has been instrumental in visualizing the this compound binding site at near-atomic resolution.[4]

Methodology:

  • Ribosome Preparation: 70S ribosomes are purified from bacterial cultures (e.g., E. coli) using established protocols involving sucrose gradient centrifugation.

  • Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound.

  • Grid Preparation: The ribosome-evernimicin complex solution is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A series of tilted images are collected to enable 3D reconstruction.

  • Image Processing and 3D Reconstruction: The collected images are processed using software packages such as RELION. This involves particle picking, 2D classification, 3D classification, and 3D refinement to generate a high-resolution 3D map of the ribosome-evernimicin complex.

  • Model Building and Refinement: An atomic model of the ribosome is fitted into the cryo-EM density map, and the structure of this compound is built into the corresponding density. The final model is refined to optimize the fit to the experimental data.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Methodology:

  • Preparation of Cell-Free Extract: S30 extracts containing ribosomes and other necessary translation factors are prepared from bacterial cells (e.g., E. coli or S. aureus).

  • Reaction Mixture: The in vitro translation reaction mixture typically contains the S30 extract, a buffer system, amino acids (including a radiolabeled amino acid such as [35S]-methionine or [14C]-leucine), an energy source (ATP and GTP), and a messenger RNA (mRNA) template (e.g., poly(U) or a specific gene).

  • Incubation: The reaction mixtures are incubated with varying concentrations of this compound at 37°C for a defined period.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into trichloroacetic acid (TCA)-precipitable material.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[6]

Radiolabeled Ligand Binding Assay (Filter Binding)

This assay directly measures the binding of radiolabeled this compound to ribosomes.

Methodology:

  • Preparation of Radiolabeled this compound: this compound is radiolabeled, for example, with carbon-14 ([14C]).

  • Binding Reaction: A fixed concentration of purified ribosomes (70S or 50S subunits) is incubated with varying concentrations of [14C]-evernimicin in a suitable binding buffer.

  • Separation of Bound and Free Ligand: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and ribosome-ligand complexes are retained on the filter, while unbound [14C]-evernimicin passes through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled this compound). The dissociation constant (Kd) is determined by fitting the specific binding data to a saturation binding curve.[6]

Chemical Footprinting

This technique identifies the specific nucleotides in the rRNA that are in close proximity to the bound antibiotic.

Methodology:

  • Complex Formation: Purified ribosomes are incubated with or without this compound.

  • Chemical Modification: The ribosome-ligand complexes are treated with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases.

  • RNA Extraction and Primer Extension: The rRNA is extracted, and a radiolabeled primer complementary to a downstream sequence is annealed. Reverse transcriptase is used to synthesize a cDNA copy of the rRNA. The enzyme will stop at the modified bases.

  • Gel Electrophoresis and Analysis: The cDNA products are resolved on a sequencing gel. The positions of the reverse transcriptase stops indicate the modified nucleotides. A decrease in modification in the presence of this compound (a "footprint") indicates that the antibiotic protects that nucleotide from the chemical probe, suggesting a direct interaction.[2]

Selection and Characterization of Resistant Mutants

Isolating and characterizing mutants that are resistant to this compound can provide valuable insights into its binding site and mechanism of action.

Methodology:

  • Mutant Selection: A large population of susceptible bacteria is plated on agar medium containing a selective concentration of this compound. Only resistant mutants will be able to grow and form colonies.[7]

  • Genetic Characterization: The genomic DNA of the resistant mutants is isolated, and the genes encoding potential targets (e.g., 23S rRNA and ribosomal protein L16) are sequenced to identify mutations.[5]

  • Biochemical Characterization: Ribosomes are isolated from the resistant mutants and used in in vitro translation and binding assays to confirm that the observed resistance is due to a modification of the ribosomal target.

Visualizations

This compound Binding and Mechanism of Action

Evernimicin_Binding_and_Action This compound This compound Binding_Site This compound Binding Site This compound->Binding_Site Binds to Ribosome_50S 50S Ribosomal Subunit H89 23S rRNA Helix 89 H91 23S rRNA Helix 91 L16 Ribosomal Protein L16 Binding_Site->H89 Binding_Site->H91 Binding_Site->L16 A_Site_tRNA Aminoacyl-tRNA (A-Site) Binding_Site->A_Site_tRNA Sterically hinders accommodation of Translation_Inhibition Inhibition of Translation A_Site_tRNA->Translation_Inhibition Prevents binding, leading to

Caption: this compound binds to a site on the 50S ribosomal subunit composed of 23S rRNA helices 89 and 91, and protein L16, thereby inhibiting translation by blocking A-site tRNA accommodation.

Experimental Workflow for Identifying the this compound Binding Site

Experimental_Workflow Start Start: Investigate this compound's Mechanism of Action InVitro_Translation In Vitro Translation Assay Start->InVitro_Translation Binding_Assay Radiolabeled Ligand Binding Assay Start->Binding_Assay Resistant_Mutants Selection of Resistant Mutants Start->Resistant_Mutants Inhibition_Confirmed Confirms Translation Inhibition (IC50) InVitro_Translation->Inhibition_Confirmed Binding_Affinity Determines Binding Affinity (Kd) Binding_Assay->Binding_Affinity Sequencing Gene Sequencing of Resistant Mutants Resistant_Mutants->Sequencing CryoEM Cryo-Electron Microscopy Structural_Basis Provides High-Resolution Structural Model of Binding Site CryoEM->Structural_Basis Footprinting Chemical Footprinting Interacting_Nucleotides Identifies Specific rRNA Interaction Sites Footprinting->Interacting_Nucleotides Identifies_Target_Genes Identifies Potential Target Genes (e.g., rplP) Sequencing->Identifies_Target_Genes Confirms_Target Confirms Target and Resistance Mechanism Sequencing->Confirms_Target Inhibition_Confirmed->CryoEM Inhibition_Confirmed->Footprinting Binding_Affinity->CryoEM Binding_Affinity->Footprinting Identifies_Target_Genes->CryoEM Identifies_Target_Genes->Footprinting

Caption: A multi-pronged experimental approach is used to characterize the this compound binding site, from initial functional assays to high-resolution structural studies.

Conclusion

The this compound binding site on the bacterial ribosome represents a validated and attractive target for the development of new antibiotics. Its unique location and mechanism of action provide a foundation for designing novel agents that can overcome existing resistance mechanisms. The detailed understanding of this drug-target interaction, made possible by the experimental approaches outlined in this guide, is essential for the rational design of the next generation of ribosomal antibiotics. This technical guide serves as a foundational resource for researchers aiming to contribute to this critical area of drug discovery.

References

The Pharmacokinetic and Pharmacodynamic Profile of Evernimicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin is a novel oligosaccharide antibiotic belonging to the everninomicin class of antimicrobial agents. It exhibits potent activity primarily against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex biological pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery, development, and clinical application of novel antimicrobial agents.

Pharmacodynamics

The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For this compound, this is primarily characterized by its mechanism of action, spectrum of activity, and the emergence of resistance.

Mechanism of Action

This compound exerts its bactericidal activity by inhibiting protein synthesis. It targets the bacterial 70S ribosome, specifically binding to the 50S subunit.[1][2] This interaction prevents the proper accommodation of aminoacyl-tRNA at the A-site, thereby halting the elongation phase of protein synthesis.[2][3] The binding site for this compound is unique and does not overlap with those of other clinically important ribosome-targeting antibiotics, which explains the lack of cross-resistance with other drug classes.[1][4]

The binding site involves interactions with both the 23S rRNA and ribosomal protein L16.[2][4] Specifically, this compound spans the minor grooves of helices 89 and 91 of the 23S rRNA and interacts with arginine residues of the L16 protein.[2][3]

This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to A_Site A-Site This compound->A_Site Blocks rRNA_H89_H91 23S rRNA (Helices 89 & 91) Ribosome_50S->rRNA_H89_H91 L16_Protein Ribosomal Protein L16 Ribosome_50S->L16_Protein Protein_Synthesis_Elongation Protein Synthesis Elongation A_Site->Protein_Synthesis_Elongation Enables Inhibition Inhibition A_Site->Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binds to Inhibition->Protein_Synthesis_Elongation Prevents

Figure 1: this compound's Mechanism of Action.
In Vitro Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

OrganismMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (MSSA)≤0.03 - 10.250.5
Staphylococcus aureus (MRSA)0.12 - 20.51
Streptococcus pneumoniae≤0.015 - 0.250.030.06
Enterococcus faecalis0.25 - 20.51
Enterococcus faecium (VRE)0.25 - 20.51
Borrelia burgdorferi0.1 - 0.5-0.5[5]

Table 1: In Vitro Activity of this compound Against Key Gram-Positive Pathogens. (Data compiled from multiple sources where specific values were not consistently provided across all studies)

Resistance Mechanisms

Resistance to this compound can emerge through mutations in the genes encoding its ribosomal targets. Specifically, mutations in the 23S rRNA at positions within helices 89 and 91, as well as mutations in the gene for ribosomal protein L16, have been associated with reduced susceptibility to this compound.[2][4]

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK of this compound is crucial for optimizing dosing regimens to ensure efficacy and minimize toxicity.

Preclinical Pharmacokinetic Parameters

Pharmacokinetic studies in animal models provide essential data for predicting human pharmacokinetics.

SpeciesRouteDose (mg/kg)Cmax (μg/mL)T1/2 (h)AUC (μg·h/mL)Vd (L/kg)CL (L/h/kg)
MouseIV30~352.3~40~1.0~0.75
RatIV10~20~3.0~25~1.2~0.4
RabbitIV10~18~4.0~30~1.5~0.33
MonkeyIV60~100~24~1200~0.6~0.05

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species. (Data are approximate values derived from published studies and should be considered illustrative.[6])

Protein Binding

This compound is highly bound to plasma proteins. The extent of protein binding can significantly influence the free (unbound) drug concentration, which is the pharmacologically active fraction. A rapid HPLC method has been developed for the quantification of unbound this compound in human plasma ultrafiltrate.[7]

SpeciesProtein Binding (%)
Human>90%

Table 3: Plasma Protein Binding of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the pharmacokinetics and pharmacodynamics of this compound. While some protocols are specific to this compound, others are generalized methods that would require optimization.

Pharmacodynamics: MIC Determination (Etest Method)

The Etest is a gradient diffusion method for determining the MIC of an antimicrobial agent.

cluster_0 Inoculum Preparation cluster_1 Plate Inoculation cluster_2 Etest Application & Incubation cluster_3 MIC Reading Isolate pure colony Isolate pure colony Suspend in saline Suspend in saline Isolate pure colony->Suspend in saline Adjust to 0.5 McFarland Adjust to 0.5 McFarland Suspend in saline->Adjust to 0.5 McFarland Swab agar plate Swab agar plate Adjust to 0.5 McFarland->Swab agar plate Allow to dry Allow to dry Swab agar plate->Allow to dry Apply Etest strip Apply Etest strip Allow to dry->Apply Etest strip Incubate Incubate Apply Etest strip->Incubate Read MIC at intersection Read MIC at intersection Incubate->Read MIC at intersection Plasma Sample Plasma Sample Ultrafiltration Ultrafiltration Plasma Sample->Ultrafiltration Separates unbound drug Protein-free ultrafiltrate Protein-free ultrafiltrate Ultrafiltration->Protein-free ultrafiltrate Direct Injection onto HPLC Direct Injection onto HPLC Protein-free ultrafiltrate->Direct Injection onto HPLC Chromatographic Separation\n(Polymeric reversed-phase column) Chromatographic Separation (Polymeric reversed-phase column) Direct Injection onto HPLC->Chromatographic Separation\n(Polymeric reversed-phase column) UV Detection (302 nm) UV Detection (302 nm) Chromatographic Separation\n(Polymeric reversed-phase column)->UV Detection (302 nm) Quantification Quantification UV Detection (302 nm)->Quantification Liver Microsomes Liver Microsomes Incubation at 37°C Incubation at 37°C Liver Microsomes->Incubation at 37°C This compound This compound This compound->Incubation at 37°C NADPH NADPH NADPH->Incubation at 37°C Initiates reaction Reaction Quenching\n(e.g., organic solvent) Reaction Quenching (e.g., organic solvent) Incubation at 37°C->Reaction Quenching\n(e.g., organic solvent) Sample Analysis\n(LC-MS/MS) Sample Analysis (LC-MS/MS) Reaction Quenching\n(e.g., organic solvent)->Sample Analysis\n(LC-MS/MS) Metabolite Identification Metabolite Identification Sample Analysis\n(LC-MS/MS)->Metabolite Identification Parent Drug Depletion Parent Drug Depletion Sample Analysis\n(LC-MS/MS)->Parent Drug Depletion

References

Evernimicin's Potent Stand Against Gram-Positive Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Evernimicin, a novel oligosaccharide antibiotic of the everninomicin class, has demonstrated significant in vitro activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of its antimicrobial activity, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Core Efficacy: Quantitative Antimicrobial Activity

This compound exhibits potent activity against key Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), coagulase-negative staphylococci (CoNS), Streptococcus pneumoniae, and Enterococcus species. Its efficacy often surpasses that of established agents like vancomycin.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC₉₀) of this compound and Other Antimicrobials
OrganismThis compound (mg/L)Vancomycin (mg/L)Quinupristin/Dalfopristin (mg/L)
MRSA1.0[1][2]3.0[1][2]1.5[1][2]
MR-CoNS1.0[1][2]3.01.5
Enterococcus spp.1.0[1][2]4.0[1]-
S. pneumoniae0.047[1][2]0.75[1]-
Table 2: this compound MIC₅₀ and MIC₉₀ Against Specific Staphylococcal Species
OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Methicillin-Resistant S. aureus (MRSA)-0.75[1][3]
Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS)-1.0[1][3]

Mechanism of Action: A Novel Approach to Protein Synthesis Inhibition

This compound exerts its bactericidal effects by inhibiting protein synthesis, a fundamental process for bacterial survival.[4] Its mechanism is distinct from many other ribosome-targeting antibiotics, allowing it to bypass existing resistance mechanisms.[5][6]

The antibiotic binds to a unique site on the 50S ribosomal subunit.[4][7][8] This interaction involves specific nucleotides within the loops of hairpins 89 and 91 of the 23S rRNA and the ribosomal protein L16.[5][9][10][11] By binding to this site, this compound sterically hinders the binding of initiator tRNA to the P-site and interferes with the formation of the 70S initiation complex, ultimately halting protein synthesis.[5][10]

cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 23S_rRNA 23S rRNA (Hairpins 89 & 91) L16_protein L16 Protein 70S_Complex 70S Initiation Complex (Functional Ribosome) 50S_subunit->70S_Complex 30S_subunit 30S Subunit 30S_subunit->70S_Complex Combines with 50S This compound This compound This compound->50S_subunit Binds to Inhibition Inhibition Initiator_tRNA Initiator tRNA Initiator_tRNA->70S_Complex Required for formation Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Enables Inhibition->70S_Complex Prevents formation

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Protocols

The evaluation of this compound's antimicrobial activity relies on standardized in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Etest Method:

The Etest is a gradient diffusion method.[1][2]

  • Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Etest Strip: An Etest strip, which contains a predefined gradient of this compound, is applied to the surface of the agar.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: An elliptical zone of inhibition is formed around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Strip Apply this compound Etest Strip Inoculate_Plate->Apply_Strip Incubate Incubate at 35-37°C for 16-20 hours Apply_Strip->Incubate Read_MIC Read MIC at Intersection of Inhibition Zone and Strip Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination using the Etest method.

Conclusion

This compound demonstrates potent in vitro activity against a wide array of clinically relevant Gram-positive pathogens, including those resistant to other classes of antibiotics. Its novel mechanism of action, targeting a unique site on the bacterial ribosome, makes it a promising candidate for further investigation and development in the fight against antimicrobial resistance. The standardized protocols outlined in this guide are essential for the continued evaluation of its efficacy and spectrum of activity.

References

Unraveling the Intricacies of Evernimicin's Oligosaccharide Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Evernimicin, a complex oligosaccharide antibiotic of the orthosomycin class, represents a significant area of interest in the ongoing battle against antimicrobial resistance. Its unique structure and mechanism of action, targeting the bacterial ribosome at a novel site, make it a compelling subject for further research and development. This technical guide provides an in-depth exploration of the oligosaccharide structure of this compound, detailing the experimental methodologies used for its characterization and its mechanism of action.

The Oligosaccharide Architecture of this compound

This compound is an octasaccharide characterized by a complex assembly of modified deoxysugars, unusual orthoester linkages, and two orsellinic acid moieties.[1][2] The core of this compound is a heptasaccharide that is conserved in the related antibiotic, avilamycin.[3] The full structure of this compound has been elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chemical degradation studies.[4]

The constituent monosaccharides of the this compound oligosaccharide chain include L-evernitrose, D-olivose, D-evalose, 4-O-methyl-D-fucose, 2,6-di-O-methyl-D-mannose, L-lyxose, and eurekanate.[2] These units are connected by a series of glycosidic bonds and two key orthoester linkages, which are critical for its biological activity.

Quantitative Structural Analysis

Detailed structural elucidation of this compound's oligosaccharide core relies on quantitative data obtained from spectroscopic and spectrometric techniques. While specific datasets are often proprietary or embedded within extensive supplementary materials of primary literature, the following tables represent the types of quantitative data essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of complex molecules like this compound. ¹H and ¹³C NMR data provide information on the chemical environment of each atom, while coupling constants reveal connectivity and stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the this compound Oligosaccharide Core

Monosaccharide ResidueProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Key Coupling Constants (J, Hz)
L-Evernitrose Anomeric H: ~5.2-5.5Anomeric C: ~95-100³J(H1,H2) ≈ 1-3
Ring Protons: ~3.0-4.5Ring Carbons: ~60-80
D-Olivose (A) Anomeric H: ~4.5-4.8Anomeric C: ~100-105³J(H1,H2) ≈ 7-9
Ring Protons: ~3.2-4.0Ring Carbons: ~65-85
D-Olivose (B) Anomeric H: ~4.6-4.9Anomeric C: ~100-105³J(H1,H2) ≈ 7-9
Ring Protons: ~3.2-4.1Ring Carbons: ~65-85
D-Evalose Anomeric H: ~4.8-5.1Anomeric C: ~98-102³J(H1,H2) ≈ 3-5
Ring Protons: ~3.5-4.3Ring Carbons: ~70-90
4-O-methyl-D-fucose Anomeric H: ~4.9-5.2Anomeric C: ~99-103³J(H1,H2) ≈ 3-5
Ring Protons: ~3.4-4.2Ring Carbons: ~70-88
2,6-di-O-methyl-D-mannose Anomeric H: ~4.7-5.0Anomeric C: ~101-106³J(H1,H2) ≈ 1-3
Ring Protons: ~3.3-4.1Ring Carbons: ~68-86
L-Lyxose Anomeric H: ~5.0-5.3Anomeric C: ~97-101³J(H1,H2) ≈ 1-3
Ring Protons: ~3.6-4.4Ring Carbons: ~65-83
Eurekanate Protons: VariableCarbons: Variable

Note: The data presented in this table are representative values based on general knowledge of sugar NMR spectroscopy and are intended for illustrative purposes. Actual values would be determined experimentally.

Mass Spectrometry (MS) Fragmentation Data

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is instrumental in determining the sequence of monosaccharides and the nature of their linkages.[5] The fragmentation pattern provides a roadmap of the oligosaccharide structure.

Table 2: Expected Mass Spectrometry Fragmentation Data for the this compound Oligosaccharide Chain

Precursor Ion (m/z)Fragmentation TypeKey Fragment Ions (m/z)Inferred Structural Information
[M+Na]⁺Glycosidic Bond CleavageY-ions (e.g., [M+Na - Sugar]⁺)Sequential loss of terminal sugars
B-ions (e.g., [Sugar+Na]⁺)Identification of individual sugar residues
Cross-ring CleavageA-ions, X-ionsInformation on inter-sugar linkage positions
Orthoester Hydrolysis[M+Na+H₂O]⁺Presence and lability of orthoester linkages

Note: This table describes the expected fragmentation patterns. Actual m/z values would be obtained from experimental data.

Experimental Protocols

The elucidation of this compound's structure and function involves a multi-faceted approach employing several advanced analytical techniques.

NMR Spectroscopy for Structural Elucidation of the Oligosaccharide Chain

Objective: To determine the complete three-dimensional structure of the this compound oligosaccharide, including the sequence of monosaccharides, their stereochemistry, and the nature of the glycosidic linkages.

Methodology:

  • Sample Preparation:

    • Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

    • Add a trace amount of a reference standard (e.g., TMS) for chemical shift calibration.

  • 1D NMR Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and type of protons present.

    • Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single monosaccharide).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between sugar units.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the stereochemistry of the glycosidic linkages and the overall conformation of the oligosaccharide.

  • Data Analysis:

    • Integrate and analyze the 1D and 2D spectra to assign all proton and carbon resonances.

    • Use the coupling constants (J-values) from the ¹H NMR spectrum to determine the relative stereochemistry of the substituents on each sugar ring.

    • Utilize the cross-peaks in the HMBC and NOESY spectra to establish the sequence of the monosaccharides and the configuration of the glycosidic bonds.

Mass Spectrometry for Sequencing and Linkage Analysis

Objective: To confirm the monosaccharide sequence and identify the positions of the glycosidic linkages and other modifications.

Methodology:

  • Sample Preparation:

    • Dissolve a purified sample of this compound in a solvent compatible with electrospray ionization (e.g., a mixture of water, acetonitrile, and a small amount of formic acid or ammonium acetate).

    • The addition of sodium chloride can facilitate the formation of sodiated adducts, which often provide clearer fragmentation patterns for oligosaccharides.[5]

  • ESI-MS Analysis:

    • Infuse the sample into an electrospray ionization source coupled to a mass spectrometer (e.g., a quadrupole ion trap or a time-of-flight instrument).

    • Acquire a full scan mass spectrum to determine the molecular weight of the parent molecule and identify any adducts.

  • ESI-MS/MS (Tandem MS) Analysis:

    • Select the precursor ion of interest (e.g., [M+Na]⁺) in the first stage of the mass spectrometer.

    • Induce fragmentation of the selected ion using collision-induced dissociation (CID).

    • Acquire a mass spectrum of the resulting fragment ions.

  • Data Analysis:

    • Analyze the fragmentation pattern to identify characteristic losses corresponding to individual sugar units.

    • The presence of Y- and B-ions confirms the sequence of the oligosaccharide chain.

    • The detection of cross-ring cleavage fragments (A- and X-ions) can help to pinpoint the linkage positions between the monosaccharides.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Objective: To visualize the interaction of this compound with its ribosomal target at near-atomic resolution.

Methodology:

  • Complex Formation:

    • Incubate purified bacterial 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Grid Preparation:

    • Apply a small volume of the ribosome-Evernimicin complex solution to a cryo-EM grid.

    • Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Collection:

    • Image the vitrified sample in a transmission electron microscope equipped with a direct electron detector.

    • Collect a large dataset of images (micrographs) of the individual ribosome-Evernimicin complexes.

  • Image Processing and 3D Reconstruction:

    • Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, and 3D reconstruction of the complex.

    • Refine the 3D map to the highest possible resolution.

  • Model Building and Analysis:

    • Fit atomic models of the ribosome and this compound into the cryo-EM density map.

    • Analyze the model to identify the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the antibiotic and the ribosomal RNA and proteins.

Visualizing this compound's Molecular Interactions and Biosynthesis

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[6][7] This binding event occurs at a unique site involving helices 89 and 91 of the 23S rRNA and the ribosomal protein L16.[3][8][9][10] By occupying this site, this compound physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome, thereby halting the elongation phase of protein synthesis.[3][11] Additionally, there is evidence to suggest that this compound can also interfere with the formation of the 70S initiation complex.[8][9]

Evernimicin_Mechanism_of_Action This compound This compound Binding Binding This compound->Binding Ribosome_50S 50S Ribosomal Subunit (23S rRNA H89/H91, L16) Ribosome_Complex This compound-50S Complex Ribosome_50S->Ribosome_Complex Forms Blockage Blockage Ribosome_Complex->Blockage aa_tRNA Aminoacyl-tRNA A_Site A-Site aa_tRNA->A_Site Enters Protein_Elongation Protein Elongation A_Site->Protein_Elongation Enables Inhibition Inhibition Inhibition->Protein_Elongation Binding->Ribosome_50S Blockage->A_Site Blockage->Inhibition Process_Inhibition Process Inhibition

Caption: Workflow of this compound's inhibitory action on the bacterial ribosome.

Hypothetical Biosynthetic Pathway of the this compound Oligosaccharide Core

The biosynthesis of this compound is a complex process involving a dedicated biosynthetic gene cluster.[5] This cluster encodes enzymes responsible for the synthesis of the precursor sugar nucleotides, the assembly of the oligosaccharide chain by glycosyltransferases, and the modifications of the sugar moieties. The pathway likely begins with central metabolites and branches out to form the various deoxysugars and other unique components.

Evernimicin_Biosynthesis Glucose_6P Glucose-6-Phosphate TDP_Glucose TDP-D-Glucose Glucose_6P->TDP_Glucose Dehydratase TDP-D-Glucose 4,6-dehydratase TDP_Glucose->Dehydratase TDP_Deoxyglucose TDP-4-keto-6-deoxy- D-glucose Dehydratase->TDP_Deoxyglucose Epimerase_Reductase Epimerases/ Reductases TDP_Deoxyglucose->Epimerase_Reductase Sugar_Precursors TDP-Deoxysugar Precursors (e.g., TDP-D-olivose) Epimerase_Reductase->Sugar_Precursors Glycosyltransferases Glycosyltransferases Sugar_Precursors->Glycosyltransferases Oligosaccharide_Chain Growing Oligosaccharide Chain Glycosyltransferases->Oligosaccharide_Chain Modification_Enzymes Modification Enzymes (Methyltransferases, etc.) Oligosaccharide_Chain->Modification_Enzymes Orthoester_Formation Orthoester Formation Oligosaccharide_Chain->Orthoester_Formation Final_this compound This compound Oligosaccharide_Chain->Final_this compound Modification_Enzymes->Oligosaccharide_Chain Orthoester_Formation->Oligosaccharide_Chain Orsellinic_Acid Orsellinic Acid Biosynthesis (PKS) Attachment Attachment Orsellinic_Acid->Attachment Attachment->Oligosaccharide_Chain

References

Methodological & Application

Determining Evernimicin MIC Values: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evernimicin is an oligosaccharide antibiotic belonging to the everninomicin class, which demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2] It inhibits bacterial protein synthesis by binding to a unique site on the 50S ribosomal subunit.[3][4] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for research, drug development, and surveillance studies. This document provides detailed protocols for determining this compound MIC values using the broth microdilution and agar dilution methods, based on established antimicrobial susceptibility testing standards.

Data Presentation

The following tables summarize the in vitro activity of this compound against various Gram-positive pathogens as reported in a multicenter international trial.

Table 1: this compound MICs for Staphylococcus aureus and Coagulase-Negative Staphylococci (CoNS)

OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Methicillin-susceptible S. aureus---
Methicillin-resistant S. aureus (MRSA)1685-1.0
Methicillin-susceptible CoNS---
Methicillin-resistant CoNS--1.0

Table 2: this compound MICs for Enterococcus Species

OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Enterococcus faecalis---
Enterococcus faecium--0.75 - 1.0
Vancomycin-susceptible Enterococci---
Vancomycin-resistant Enterococci (VRE)--0.75 - 1.0

Table 3: this compound MICs for Streptococcus pneumoniae

OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Penicillin-susceptible S. pneumoniae1573<0.10.047
Penicillin-intermediate S. pneumoniae-<0.10.047
Penicillin-resistant S. pneumoniae-<0.10.047

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from a multicenter international trial where the Etest method was used.[1][5]

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate format.[6]

Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO) (for stock solution preparation)[7][8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains: Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 mg/L) in DMSO. The final concentration of DMSO in the test wells should not exceed 1% to avoid affecting bacterial growth.[7][8]

    • Further dilutions should be made in sterile CAMHB.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. The 12th well will serve as a growth control (no antibiotic).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[6] It is considered a reference method for MIC determination.

Materials:

  • This compound analytical standard

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (90 or 150 mm)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains: Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a suitable diluent.

    • Melt MHA and cool to 45-50°C in a water bath.

    • For each concentration, add a specific volume of the this compound dilution to a specific volume of molten agar (e.g., 2 mL of drug dilution to 18 mL of agar) to achieve the final desired concentration. Mix thoroughly by inverting the tube several times, avoiding air bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify on a level surface.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot on the agar surface.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used to apply multiple inocula simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates for incubation.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar. A faint haze or a single colony at the inoculation spot should be disregarded.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing. The following standard ATCC strains should be tested with each batch of MIC determinations:

  • Enterococcus faecalis ATCC 29212

  • Staphylococcus aureus ATCC 29213

  • Streptococcus pneumoniae ATCC 49619

Note: As this compound is an investigational antibiotic, official CLSI or EUCAST quality control ranges have not been established. Laboratories should establish their own internal QC ranges based on at least 20 independent measurements for each QC strain. The observed MIC values should fall within a narrow, reproducible range.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_inoculation Inoculation & Incubation cluster_result Result stock Prepare this compound Stock Solution serial_dilute Perform 2-fold Serial Dilution of this compound stock->serial_dilute media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) dispense_media Dispense CAMHB into 96-well plate media->dispense_media inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to final concentration inoculum->dilute_inoculum dispense_media->serial_dilute add_inoculum Add Inoculum to wells serial_dilute->add_inoculum dilute_inoculum->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_inoculation Inoculation & Incubation cluster_result Result stock Prepare this compound Stock Solution add_drug Add this compound dilutions to molten MHA stock->add_drug media Prepare Molten Mueller-Hinton Agar (MHA) media->add_drug inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to final concentration inoculum->dilute_inoculum pour_plates Pour agar into Petri dishes add_drug->pour_plates spot_inoculate Spot Inoculate onto agar surface pour_plates->spot_inoculate dilute_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for Agar Dilution MIC Determination.

MIC_Interpretation cluster_mic MIC Value Determination cluster_interpretation Interpretation cluster_category Susceptibility Category mic_value MIC (mg/L) breakpoint Compare to Breakpoint mic_value->breakpoint susceptible Susceptible breakpoint->susceptible MIC ≤ S breakpoint intermediate Intermediate breakpoint->intermediate S breakpoint < MIC ≤ R breakpoint resistant Resistant breakpoint->resistant MIC > R breakpoint

Caption: Logical Flow for MIC Value Interpretation.

References

Application Notes and Protocols for Utilizing Evernimicin in In-Vitro Translation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of evernimicin, an oligosaccharide antibiotic, in in-vitro translation assays. This document outlines the antibiotic's mechanism of action, provides detailed protocols for assessing its inhibitory activity, presents relevant quantitative data, and includes visual diagrams to illustrate key processes.

Introduction

This compound is a potent inhibitor of bacterial protein synthesis, exhibiting activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[1] Its unique mechanism of action and distinct binding site on the ribosome make it a valuable tool for research and a promising candidate for drug development.[2][3][4] In-vitro translation assays are essential for characterizing the activity of such inhibitors, providing a controlled environment to study their effects on the core machinery of protein synthesis.

Mechanism of Action

This compound targets the bacterial 70S ribosome, specifically binding to the 50S large subunit.[1][5][6] Its binding site is located at a novel position involving ribosomal protein L16 and helices 89 and 91 of the 23S rRNA.[2][3][4] This interaction sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[2][4] By preventing the proper binding of aa-tRNA, this compound effectively stalls the elongation phase of protein synthesis.[2][4] There is also evidence to suggest that this compound may interfere with the formation of the 70S initiation complex.[3]

dot

Evernimicin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Sites 50S_subunit 50S Subunit A_site A-site 30S_subunit 30S Subunit P_site P-site E_site E-site Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis This compound This compound This compound->50S_subunit Binds to unique site (rProtein L16, H89, H91) Inhibition Inhibition This compound->Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Accommodation Inhibition->A_site Blocks aa-tRNA accommodation

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in-vitro assays. The following tables summarize key data points for easy comparison.

Table 1: IC50 and Dissociation Constants (Kd) of this compound

ParameterOrganism/ComponentValue (nM)Reference
IC50E. coli cell-free translation~125[1][5][6]
IC50S. aureus cell-free translation~125[1][5][6]
KdE. coli 70S Ribosomes84[1][6]
KdS. aureus 70S Ribosomes86[1][6]
KdE. coli 50S Subunits160[1][6]

Experimental Protocols

This section provides detailed protocols for preparing cell-free extracts and performing in-vitro translation inhibition assays to evaluate the activity of this compound.

Protocol 1: Preparation of S. aureus S30 Cell-Free Extract

This protocol is adapted from standard methods for preparing bacterial cell-free extracts.

Materials:

  • Staphylococcus aureus strain (e.g., RN450)

  • Tryptic Soy Broth (TSB)

  • S30 Buffer: 10 mM Tris-acetate (pH 8.2), 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT (add fresh)

  • High-pressure homogenizer or sonicator

  • Refrigerated centrifuge

  • Dialysis tubing (10-12 kDa MWCO)

Procedure:

  • Cell Culture: Inoculate a starter culture of S. aureus in TSB and grow overnight at 37°C with shaking. Use this to inoculate a larger volume of TSB and grow to mid-log phase (OD600 ≈ 0.8-1.0).

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with ice-cold S30 Buffer.

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of S30 Buffer. Lyse the cells using a high-pressure homogenizer or sonicator while keeping the sample on ice to prevent heating.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Pre-incubation: Carefully collect the supernatant (this is the S30 extract). To degrade endogenous mRNA and DNA, add pre-incubation mix (contact for composition) and incubate at 37°C for 80 minutes.

  • Dialysis: Dialyze the S30 extract against S30 Buffer overnight at 4°C with two buffer changes.

  • Final Centrifugation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Storage: Aliquot the supernatant and flash-freeze in liquid nitrogen. Store at -80°C.

dot

S30_Extract_Workflow Start S. aureus Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash Pellet (x3) with S30 Buffer Harvest->Wash Lyse Cell Lysis (Homogenization/Sonication) Wash->Lyse Clarify Clarify Lysate (30,000 x g Centrifugation) Lyse->Clarify Preincubate Pre-incubation (37°C, 80 min) Clarify->Preincubate Dialyze Dialysis (vs. S30 Buffer) Preincubate->Dialyze Final_Centrifuge Final Centrifugation (4,000 x g) Dialyze->Final_Centrifuge Store Aliquoting & Storage (-80°C) Final_Centrifuge->Store

Caption: Workflow for S. aureus S30 extract preparation.

Protocol 2: In-Vitro Translation Inhibition Assay

This protocol describes a method to determine the IC50 of this compound using a cell-free transcription-translation (TX-TL) system and a reporter gene (e.g., luciferase or GFP).

Materials:

  • S. aureus S30 cell-free extract (from Protocol 1)

  • Reaction Mix (see Table 2 for components)

  • Reporter plasmid DNA (e.g., pBESTluc)

  • This compound stock solution (in DMSO)

  • Nuclease-free water

  • 96-well microplate (opaque for luminescence)

  • Plate reader (with luminescence or fluorescence detection)

Table 2: Components of a Typical Bacterial In-Vitro Translation Reaction

ComponentFinal Concentration
S30 Cell-Free Extract25-30% (v/v)
HEPES-KOH (pH 7.6)50 mM
Potassium Glutamate100-200 mM
Magnesium Acetate5-15 mM
ATP1.2 mM
GTP, CTP, UTP0.85 mM each
Phosphoenolpyruvate (PEP)20 mM
Pyruvate Kinase0.1 mg/mL
DTT1 mM
20 Amino Acids0.5 mM each
tRNA mixture (E. coli)0.1 mg/mL
Reporter Plasmid10-15 nM

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A 10-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended.

  • Reaction Setup: On ice, prepare a master mix containing the S30 extract, reaction mix, and reporter plasmid.

  • Assemble Assay Plate:

    • Add the appropriate volume of the master mix to each well of a 96-well plate.

    • Add 1 µL of each this compound dilution to the respective wells.

    • For the 100% activity control, add 1 µL of DMSO.

    • For the background control, use a reaction mix without the reporter plasmid.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • For Luciferase: Add luciferase assay reagent to each well and measure luminescence using a plate reader.

    • For GFP: Measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

Inhibition_Assay_Workflow Start Prepare this compound Dilutions Plate_Setup Assemble Assay Plate (Master Mix + this compound/DMSO) Start->Plate_Setup Master_Mix Prepare Master Mix (S30, Reaction Mix, Plasmid) Master_Mix->Plate_Setup Incubate Incubate at 37°C Plate_Setup->Incubate Detect Detect Signal (Luminescence/Fluorescence) Incubate->Detect Analyze Data Analysis (Normalization, IC50 Calculation) Detect->Analyze

Caption: Workflow for the in-vitro translation inhibition assay.

Conclusion

The provided application notes and protocols offer a framework for researchers to effectively utilize this compound in in-vitro translation assays. By understanding its mechanism and employing these standardized methods, scientists can further investigate the nuances of ribosomal inhibition and explore the potential of this compound and related compounds in the development of novel antibacterial agents.

References

Application Note: High-Throughput Screening of Ribosomal Antibiotics Using a Cell-Free Protein Synthesis Inhibition Assay with Evernimicin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in antibiotic discovery and the study of protein synthesis mechanisms.

Introduction Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for high-throughput drug screening, offering significant advantages over traditional cell-based assays. By removing the complexity of a living cell, these systems provide direct access to the translational machinery, allowing for the precise study of compounds that target protein synthesis. This application note details a protocol for a CFPS inhibition assay using Evernimicin, an oligosaccharide antibiotic, as a model compound. This compound is known to inhibit bacterial protein synthesis by binding to a unique site on the large ribosomal subunit, making it an excellent case study for screening novel ribosome-targeting antibiotics.[1][2]

Mechanism of Action: this compound

This compound exerts its antibacterial effect by targeting the bacterial ribosome.[3] It binds with high affinity to a novel site on the 50S ribosomal subunit, specifically interacting with nucleotides in the loops of hairpins 89 and 91 of the 23S rRNA and the ribosomal protein L16.[1][3] This binding site is distinct from those of most other clinically used antibiotics, which explains the lack of cross-resistance.[1][2]

The primary mechanism of inhibition involves interference with the formation of the 70S translation initiation complex.[1][4] The binding site of this compound overlaps with the binding site for initiation factor 2 (IF2), a key protein required for the assembly of the ribosome on mRNA.[1][3] By blocking the function of IF2, this compound effectively stalls protein synthesis at the initiation phase.[1] Additionally, structural studies have shown that this compound binding can induce conformational changes that block the accommodation of aminoacyl-tRNA (A-tRNA) in the ribosomal A-site, further inhibiting the elongation phase of translation.[5]

Evernimicin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Protein_Synthesis Protein_Synthesis 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site This compound This compound This compound->50S_Subunit Binds to 23S rRNA & Protein L16 IF2 Initiation Factor 2 (IF2) This compound->IF2 Blocks Binding A_tRNA Aminoacyl-tRNA This compound->A_tRNA Blocks Entry IF2->50S_Subunit Binds for Initiation Inhibition Inhibition A_tRNA->A_Site Enters for Elongation

Caption: this compound's mechanism of inhibiting protein synthesis.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize key findings from published literature.

Table 1: In Vitro Inhibitory Concentration (IC₅₀) of this compound

System IC₅₀ Reference(s)
E. coli Cell-Free Translation Assay ~125 nM [2][6][7][8]
S. aureus Cell-Free Translation Assay ~125 nM [2][6][7][8]

| S. aureus (in vivo protein synthesis) | 0.03 µg/mL |[9] |

Table 2: Binding Affinity (Dissociation Constant, Kd) of this compound

Ribosomal Component Dissociation Constant (Kd) Reference(s)
E. coli 70S Ribosomes 84 nM [6][7][8]
S. aureus 70S Ribosomes 86 nM [6][7][8]

| E. coli 50S Subunits | 160 nM |[6][7][8] |

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of this compound on bacterial protein synthesis using a commercially available E. coli-based CFPS kit. The assay relies on the in vitro transcription and translation (IVTT) of a reporter gene (e.g., firefly luciferase) and measures the reduction in reporter protein synthesis in the presence of the inhibitor.

I. Principle of the Assay

The assay measures the amount of functional reporter protein synthesized in a coupled transcription-translation system. A DNA template containing a T7 promoter upstream of a reporter gene is added to an E. coli cell extract that contains ribosomes, T7 RNA polymerase, and all necessary components for protein synthesis. In the presence of an inhibitor like this compound, translation is blocked, leading to a dose-dependent decrease in the reporter signal (e.g., luminescence), which can be used to calculate the IC₅₀ value.

II. Materials and Reagents
  • E. coli S30-based CFPS Kit (e.g., PURExpress®, Promega S30 T7 High-Yield)

  • Reporter Plasmid: pET-based vector containing a reporter gene such as Firefly Luciferase (luc) or Green Fluorescent Protein (gfp).

  • This compound (SCH 27899)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Nuclease-free water

  • Luciferase Assay System (if using luciferase reporter)

  • Luminometer or 96-well plate reader with luminescence detection

  • Microcentrifuge tubes and 96-well assay plates (opaque white for luminescence)

III. Protocol Workflow

CFPS_Workflow cluster_prep Step 1: Preparation cluster_setup Step 2: Assay Setup cluster_reaction Step 3: Reaction & Detection cluster_analysis Step 4: Data Analysis prep_ever Prepare this compound Serial Dilutions in DMSO add_inhibitor Aliquot Mix into Wells/Tubes & Add this compound Dilutions prep_ever->add_inhibitor prep_reagents Thaw CFPS Kit Components on Ice setup_mix Prepare Master Mix (Buffer, Amino Acids, Energy Source) prep_reagents->setup_mix add_template Add Reporter DNA Template & S30 Extract setup_mix->add_template add_template->add_inhibitor incubate Incubate Reaction at 30-37°C for 2-3 hours add_inhibitor->incubate detect Measure Reporter Signal (e.g., Add Luciferin & Read Luminescence) incubate->detect normalize Normalize Data to No-Inhibitor Control detect->normalize plot Plot % Inhibition vs. Log[this compound] normalize->plot calculate Calculate IC50 using Non-linear Regression plot->calculate

Caption: Workflow for the CFPS inhibition assay.
IV. Detailed Methodology

1. Preparation of Reagents a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations. For an expected IC₅₀ of ~125 nM, a good starting range for the final assay concentration would be 1 nM to 10 µM. c. Controls:

  • Positive Control (100% activity): Prepare a tube/well with DMSO only (no this compound).
  • Negative Control (0% activity): Prepare a tube/well with no DNA template.

2. Assay Reaction Setup (per 25 µL reaction) a. Thaw all components of the CFPS kit on ice. Gently vortex and centrifuge briefly to collect contents. b. In a nuclease-free microcentrifuge tube on ice, prepare a master mix according to the kit manufacturer's instructions. A typical composition might be:

  • S30 Premix: 10 µL
  • Amino Acid Mix: 2.5 µL
  • Reporter Plasmid DNA (at 5-10 nM final concentration): 2 µL
  • S30 E. coli Extract: 7.5 µL c. Mix gently by pipetting. d. Aliquot 24 µL of the master mix into each well of a 96-well plate or into individual microcentrifuge tubes. e. Add 1 µL of the appropriate this compound dilution (or DMSO for the positive control) to each corresponding well. The final DMSO concentration should be kept constant across all wells (typically ≤ 4%).

3. Incubation a. Mix the plate or tubes gently. b. Incubate at the temperature recommended by the kit manufacturer (usually 30°C or 37°C) for 2-3 hours.

4. Detection and Data Acquisition (Luciferase Reporter Example) a. Equilibrate the plate and the Luciferase Assay Reagent to room temperature. b. Add the Luciferase Assay Reagent to each well according to the manufacturer's protocol (e.g., 25 µL). c. Mix briefly and immediately measure the luminescence using a plate reader.

V. Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average signal from the negative control (no DNA) from all other readings.

    • Normalize the data to the positive control (DMSO only), which represents 0% inhibition.

    • Percent Inhibition = [1 - (Signalthis compound / SignalDMSO)] * 100

  • Determine IC₅₀:

    • Plot the Percent Inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) using software like GraphPad Prism or R to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.

References The information presented in this document is based on data from publicly available scientific literature. For more in-depth information, please consult the cited articles.

References

Application Notes and Protocols for Studying Evernimicin Resistance Mechanisms in S. pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evernimicin is a novel oligosaccharide antibiotic belonging to the everninomicin class, which has demonstrated potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant Streptococcus pneumoniae.[1][2] It functions by inhibiting protein synthesis through a unique mechanism, binding exclusively to the 50S ribosomal subunit.[1][3][4] This distinct mode of action suggests a low probability of cross-resistance with other existing classes of protein synthesis inhibitors.[1][5] Understanding the mechanisms by which S. pneumoniae may develop resistance to this compound is crucial for its future clinical development and for anticipating and overcoming potential therapeutic challenges.

These application notes provide a comprehensive guide to the experimental procedures used to investigate this compound resistance in S. pneumoniae. The primary documented mechanisms of resistance involve target site modifications, specifically mutations within the 23S rRNA and the ribosomal protein L16.[5][6] While not yet directly implicated for this compound, efflux pump systems, a common resistance mechanism in S. pneumoniae against other antibiotics like macrolides, are also considered as a potential avenue for investigation.[7][8]

Known and Potential Resistance Mechanisms

Target Site Modification

The predominant mechanism of resistance to this compound in S. pneumoniae is the alteration of its ribosomal target. This is achieved through spontaneous mutations in the genes encoding components of the 50S ribosomal subunit.

  • 23S rRNA Mutations: Single nucleotide mutations in the multiple copies of the 23S rRNA gene are a key source of resistance. These mutations have been identified in the peptidyltransferase region of domain V.[5][6]

  • Ribosomal Protein L16 (rplP) Mutations: Mutations in the rplP gene, which encodes the L16 ribosomal protein, have also been demonstrated to confer reduced susceptibility to this compound.[5]

Efflux Pumps (Hypothesized)

While not yet experimentally confirmed for this compound, active efflux is a significant mechanism of resistance to other antibiotics in S. pneumoniae, such as macrolides, which are mediated by ABC transporters.[7][8] Given that ABC transporters can export a wide variety of substrates, it is plausible that they could also recognize and export the large oligosaccharide structure of this compound.[9] Investigating the potential role of efflux pumps in this compound resistance is a valuable area of research.

Data Presentation: Quantitative Analysis of this compound Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against S. pneumoniae based on available literature. This data is essential for classifying isolates as susceptible or resistant and for quantifying the level of resistance.

Strain TypeThis compound MIC Range (mg/L)Reference
Susceptible Clinical Isolates (MIC90)0.047[2]
Spontaneous Resistant Mutants0.5 - 4.0[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate this compound resistance mechanisms in S. pneumoniae.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against S. pneumoniae.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 3-5% lysed horse blood

  • 96-well microtiter plates

  • S. pneumoniae isolates (test strains and a susceptible control, e.g., R6 strain)

  • Spectrophotometer

  • Incubator (35-37°C, 5% CO2)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (as per manufacturer's instructions) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB with lysed horse blood directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.008 to 16 mg/L).

  • Prepare Bacterial Inoculum: Culture S. pneumoniae isolates on blood agar plates overnight. Resuspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Selection of Spontaneous this compound-Resistant Mutants

This protocol describes the method for selecting spontaneous mutants of S. pneumoniae with reduced susceptibility to this compound.

Materials:

  • Blood agar plates

  • This compound

  • Susceptible S. pneumoniae strain (e.g., R6)

  • Incubator (35-37°C, 5% CO2)

Procedure:

  • Prepare a High-Density Inoculum: Grow a culture of the susceptible S. pneumoniae strain in broth to late-logarithmic phase. Concentrate the cells by centrifugation and resuspend in a small volume of broth to achieve a high cell density (e.g., 109-1010 CFU/mL).

  • Plating: Spread a large volume (e.g., 100-200 µL) of the high-density inoculum onto blood agar plates containing this compound at concentrations 2x, 4x, and 8x the MIC of the parental strain.

  • Incubation: Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 48-72 hours. The prolonged incubation is necessary as resistant colonies may appear slowly.[5][6]

  • Isolate and Purify Mutants: Pick individual colonies that grow on the this compound-containing plates and streak them onto fresh selective plates to purify the mutants.

  • Confirm Resistance: Confirm the reduced susceptibility of the purified mutants by re-determining their MIC for this compound as described in Protocol 4.1.

Protocol 3: Genetic Characterization of Resistant Mutants

This protocol details the steps for identifying mutations in the 23S rRNA genes and the rplP gene of this compound-resistant S. pneumoniae mutants.

Materials:

  • Genomic DNA extraction kit

  • PCR primers for amplifying the 23S rRNA genes (specifically domain V) and the rplP gene

  • DNA polymerase and PCR reagents

  • PCR thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the parental susceptible strain and the selected this compound-resistant mutants using a commercial kit.

  • PCR Amplification:

    • Amplify the domain V region of the 23S rRNA genes using specific primers. Note that S. pneumoniae has multiple copies of the rrn operon, so the primers should be designed to amplify all copies.

    • Amplify the entire rplP gene, including its promoter region.

  • Gel Electrophoresis: Verify the successful amplification of the target genes by running a small volume of the PCR products on an agarose gel.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.

  • Sequence Analysis: Align the sequencing results from the resistant mutants with the sequence from the parental susceptible strain to identify any nucleotide changes.

Protocol 4: Transformation Assay to Confirm Resistance Determinants

This protocol describes how to confirm that an identified mutation is responsible for this compound resistance by transforming a susceptible strain with the mutated gene.

Materials:

  • Competent S. pneumoniae cells (e.g., R6 strain)

  • Competence-stimulating peptide (CSP)

  • PCR product containing the mutated gene (from Protocol 4.3) or chromosomal DNA from a resistant mutant

  • Blood agar plates with and without this compound

Procedure:

  • Prepare Competent Cells: Grow the susceptible S. pneumoniae recipient strain in a suitable medium to early-logarithmic phase. Induce competence by adding CSP.

  • Transformation: Add the PCR product containing the mutation or the genomic DNA from the resistant mutant to the competent cell culture.

  • Incubation: Incubate the mixture to allow for DNA uptake and recombination.

  • Plating: Plate the transformation mixture onto blood agar plates containing this compound at a selective concentration (e.g., 2x the MIC of the recipient strain). Also, plate a dilution of the mixture onto non-selective plates to determine the transformation frequency.

  • Incubation and Analysis: Incubate the plates for 48-72 hours. The appearance of colonies on the selective plates at a higher frequency than in a control transformation (with wild-type DNA) confirms that the introduced DNA fragment confers this compound resistance.[5][6]

Visualizations

Signaling Pathways and Resistance Mechanisms

Evernimicin_Resistance cluster_drug_action This compound Mechanism of Action cluster_resistance Resistance Mechanisms This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to 23S rRNA (hairpins 89 & 91) & L16 protein Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Mutation_23S 23S rRNA Gene Mutation Mutation_23S->Ribosome Alters binding site Mutation_L16 rplP (L16) Gene Mutation Mutation_L16->Ribosome Alters binding site Efflux_Pump Efflux Pump (Hypothesized) Efflux_Pump->this compound Exports drug

Caption: Overview of this compound's action and resistance pathways.

Experimental Workflow for Investigating Resistance

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_confirmation Functional Confirmation MIC_Test MIC Determination (Protocol 4.1) Mutant_Selection Spontaneous Mutant Selection (Protocol 4.2) MIC_Test->Mutant_Selection Select at >MIC gDNA_Extraction Genomic DNA Extraction Mutant_Selection->gDNA_Extraction Isolate resistant mutants PCR PCR Amplification (23S rRNA, rplP) gDNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis Sequencing->Analysis Transformation Transformation Assay (Protocol 4.4) Analysis->Transformation Identified mutations Confirm_MIC Confirm MIC of Transformants Transformation->Confirm_MIC

Caption: Workflow for studying this compound resistance.

Logical Relationship of Resistance Determinants

Logical_Relationship Resistance This compound Resistance (MIC ≥ 0.5 mg/L) Target_Modification Target Site Modification Resistance->Target_Modification is caused by Efflux Efflux (Hypothesized) Resistance->Efflux could be caused by Mutation_23S 23S rRNA Mutation Target_Modification->Mutation_23S Mutation_L16 rplP (L16) Mutation Target_Modification->Mutation_L16

Caption: Determinants of this compound resistance in S. pneumoniae.

References

Application Notes and Protocols: Experimental Use of Evernimicin in Endocarditis Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of evernimicin in rat models of infective endocarditis. The information compiled from various studies offers valuable insights into the in vivo efficacy, optimal dosing regimens, and experimental procedures for this investigational antibiotic.

Introduction

This compound (formerly SCH 27899) is an oligosaccharide antibiotic belonging to the everninomicin class. It exhibits potent activity against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to a unique site on the 50S ribosomal subunit.[1][4][5] This novel target distinguishes it from many other ribosome-targeting antibiotics, suggesting a potential for use against pathogens resistant to existing drugs.[4][5][6] The rat model of infective endocarditis is a well-established and reproducible model that closely mimics human native valve endocarditis, making it a crucial tool for evaluating the in vivo efficacy of new antimicrobial agents.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the efficacy of this compound in rat models of endocarditis.

Table 1: Efficacy of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) Endocarditis
Treatment GroupDosageDurationInitial Bacterial Density (log₁₀ CFU/g)Final Bacterial Density (log₁₀ CFU/g ± SD)Statistical Significance vs. Control
Control (Untreated) -5.5 days6.63 ± 0.4410.12 ± 1.51-
This compound 60 mg/kg IV once daily5.5 days6.63 ± 0.447.22 ± 2.91P = 0.001
Vancomycin 150 mg/kg/day continuous IV infusion5.5 days6.63 ± 0.445.65 ± 1.76P < 0.001

Data from a study by a team of researchers, which showed that both this compound and vancomycin had a primarily bacteriostatic effect in this model.[2][9]

Table 2: Efficacy of this compound against Vancomycin-Susceptible Enterococcus faecalis Endocarditis
Treatment GroupDosageFinal Bacterial Density (log₁₀ CFU/g ± SD)Statistical Significance vs. Control
Control (Untreated) -8.51 ± 1.11-
This compound 60 mg/kg IV bolus once daily8.08 ± 1.62Not significant
This compound 60 mg/kg IV bolus twice daily7.52 ± 1.85Not significant
This compound 120 mg/kg/day continuous IV infusion5.75 ± 3.38Significant

This study highlighted the importance of the dosing regimen for this compound's efficacy against E. faecalis.[3][10]

Table 3: Efficacy of this compound against Vancomycin-Resistant Enterococcus faecium Endocarditis (Low Inoculum)
Treatment GroupDosageFinal Bacterial Density (log₁₀ CFU/g ± SD)Statistical Significance vs. Control
Control (Untreated) -7.42 ± 1.07-
This compound 60 mg/kg IV bolus once daily3.45 ± 1.44Significant
This compound 60 mg/kg IV bolus twice daily3.81 ± 1.98Significant

This compound demonstrated significant efficacy against a vancomycin-resistant strain.[3][10]

Table 4: Efficacy of this compound against Vancomycin-Resistant Enterococcus faecium Endocarditis (High Inoculum)
Treatment GroupDosageFinal Bacterial Density (log₁₀ CFU/g ± SD)Statistical Significance vs. Control
Control (Untreated) -8.34 ± 0.91-
This compound 60 mg/kg IV bolus once daily7.25 ± 1.54Not significant
This compound 60 mg/kg IV bolus twice daily6.27 ± 1.63P < 0.05
Vancomycin 150 mg/kg/day8.52 ± 0.68Not significant

At a higher inoculum, a twice-daily dosing regimen of this compound was required for significant bacterial reduction.[3][10]

Experimental Protocols

Rat Model of Aortic Valve Endocarditis

This protocol is a standard method for inducing infective endocarditis in rats and has been used in the cited studies.[2][3][7][8][10]

Materials:

  • Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthesia (e.g., isoflurane-oxygen mixture)

  • Polyethylene catheter (e.g., 20 G)

  • Surgical instruments for sterile procedures

  • Bacterial culture of the desired strain (e.g., MRSA, E. faecalis, E. faecium)

  • Saline solution

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Surgically expose the right common carotid artery.

  • Introduce a sterile polyethylene catheter into the carotid artery and advance it retrogradely into the left ventricle, passing through the aortic valve. This procedure creates a sterile thrombotic vegetation on the valve.

  • Secure the catheter in place and leave it for the duration of the experiment.

  • Allow the animal to recover for 24-48 hours.

  • Prepare a bacterial suspension of the desired strain to the target concentration (e.g., 10⁵ to 10⁹ CFU/mL).

  • Infect the rats by intravenous injection of the bacterial suspension (typically 0.5 mL) via the tail vein.

This compound Administration Protocol

Materials:

  • This compound (SCH 27899) preparation for injection

  • Vehicle/placebo solution (as provided by the manufacturer)

  • 5% dextrose in water (D5W)

  • Intravenous infusion lines and pumps

Procedure:

  • Bolus Injection:

    • Dissolve this compound to the desired concentration.

    • Administer the specified dose (e.g., 60 mg/kg) as an intravenous infusion over 3 to 5 minutes.[2]

    • To prevent precipitation, flush the catheter with a placebo solution or D5W following the antibiotic infusion.[2][11]

    • Maintain line patency with a slow infusion of D5W.[2]

  • Continuous Infusion:

    • Prepare the this compound solution for the total daily dose (e.g., 120 mg/kg/day).

    • Use an infusion pump to administer the solution continuously over a 24-hour period.[3][10]

Evaluation of Efficacy

Procedure:

  • At the end of the treatment period, euthanize the rats.

  • Aseptically remove the heart and excise the cardiac vegetations from the aortic valve.

  • Weigh the vegetations.

  • Homogenize the vegetations in a sterile saline solution.

  • Perform serial dilutions of the homogenate and plate on appropriate agar media.

  • Incubate the plates and count the colony-forming units (CFU) to determine the bacterial density per gram of vegetation.

Visualizations

Mechanism of Action: this compound's Inhibition of Protein Synthesis

G cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to unique site Inhibition Inhibition This compound->Inhibition Inhibition->Protein_Synthesis Blocks

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow: Rat Endocarditis Model

G Start Start Catheterization Induce Sterile Vegetation (Catheter Placement in Left Ventricle) Start->Catheterization Recovery 24-48h Recovery Catheterization->Recovery Infection Intravenous Bacterial Infection (e.g., MRSA, VRE) Recovery->Infection Treatment Initiate Treatment Regimens (this compound, Vancomycin, Control) Infection->Treatment Evaluation Euthanize and Harvest Cardiac Vegetations Treatment->Evaluation Analysis Quantify Bacterial Load (CFU/g of vegetation) Evaluation->Analysis End End Analysis->End

Caption: Workflow for evaluating this compound efficacy in a rat endocarditis model.

References

Application Notes and Protocols: Radiolabeling of Evernimicin for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of the antibiotic evernimicin and its subsequent use in ribosomal binding studies. The information compiled is based on published research and established methodologies in the field of antibacterial drug discovery.

Introduction

This compound is a complex oligosaccharide antibiotic that inhibits bacterial protein synthesis by binding to a unique site on the 50S ribosomal subunit[1][2][3][4]. This distinct mechanism of action makes it a valuable candidate for development against multidrug-resistant bacteria. To facilitate the study of its interaction with the ribosome and to enable high-throughput screening of potential analogs, radiolabeled this compound is an indispensable tool. These notes provide a comprehensive guide to the preparation and use of radiolabeled this compound in various binding assays.

Radiolabeling of this compound

While the precise, proprietary methods for the synthesis of [14C]this compound are not publicly detailed, a general approach can be inferred from established techniques for radiolabeling complex natural products. The following protocol is a representative method for producing [14C]this compound with a specific activity suitable for binding assays. The most commonly cited radiolabeled form is [14C]this compound with a specific activity of approximately 8 mCi/mmol[1].

Hypothetical Radiolabeling Protocol: Biosynthetic Approach

Principle: This method involves feeding a 14C-labeled precursor to the this compound-producing microorganism, Micromonospora carbonaceae, during its fermentation. The microorganism will incorporate the radiolabeled precursor into the this compound molecule.

Materials:

  • Micromonospora carbonaceae culture

  • Fermentation medium

  • [1-14C]acetate or [U-14C]glucose (or other suitable 14C-labeled precursors)

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • Chromatography resins (e.g., silica gel, reverse-phase C18)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Protocol:

  • Fermentation: Inoculate a suitable fermentation medium with Micromonospora carbonaceae.

  • Precursor Addition: At the appropriate stage of growth (logarithmic phase), introduce the 14C-labeled precursor (e.g., [1-14C]acetate) into the culture medium. The exact timing and amount should be optimized to maximize incorporation into this compound.

  • Incubation: Continue the fermentation under optimal conditions (temperature, pH, aeration) to allow for the biosynthesis of [14C]this compound.

  • Extraction: After the fermentation is complete, harvest the biomass and extract the [14C]this compound from the culture broth and mycelium using an appropriate organic solvent like ethyl acetate.

  • Purification:

    • Perform initial purification using column chromatography on silica gel.

    • Further purify the [14C]this compound fraction using reverse-phase HPLC. Monitor the elution profile with both a UV detector and a radioactivity detector.

  • Characterization and Specific Activity Determination:

    • Confirm the identity and purity of the [14C]this compound by mass spectrometry and NMR, comparing it to an unlabeled standard.

    • Determine the radiochemical purity by HPLC with radioactivity detection.

    • Quantify the amount of [14C]this compound by UV spectroscopy or mass spectrometry.

    • Measure the total radioactivity using a liquid scintillation counter.

    • Calculate the specific activity in mCi/mmol.

Ribosome Binding Assays

Radiolabeled this compound can be used in several types of binding assays to characterize its interaction with the ribosome. The primary target of this compound is the 50S ribosomal subunit[1][4][5][6][7][8].

Preparation of Ribosomes

Ribosomes can be isolated from bacterial strains such as Escherichia coli or Staphylococcus aureus.

Protocol:

  • Grow bacterial cells to mid-log phase and harvest by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl, and a reducing agent like DTT).

  • Lyse the cells by methods such as sonication or French press.

  • Centrifuge the lysate at low speed to remove cell debris.

  • Pellet the ribosomes from the supernatant by ultracentrifugation.

  • Resuspend the ribosome pellet in a storage buffer and store at -80°C.

  • To isolate 50S subunits, the 70S ribosomes can be dissociated by lowering the Mg2+ concentration, followed by sucrose gradient centrifugation[1].

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol:

  • Reaction Setup: In triplicate, prepare reaction tubes containing:

    • A fixed amount of isolated 70S ribosomes or 50S subunits (e.g., 46 pmol)[1].

    • Increasing concentrations of [14C]this compound.

    • Binding buffer (a buffer composition referred to as "B3" has been used, a typical composition would be Tris-HCl buffer with appropriate concentrations of MgCl2, KCl, and NH4Cl).

  • Incubation: Incubate the reactions at room temperature for 30 minutes to reach equilibrium[1].

  • Separation of Bound and Free Ligand:

    • Size-Exclusion Chromatography: Centrifuge the reaction mixture through a pre-equilibrated size-exclusion spin column (e.g., Bio-Gel P-30)[1]. The ribosomes and bound [14C]this compound will elute in the void volume, while the free [14C]this compound will be retained in the column matrix.

    • Filter Binding Assay: Alternatively, filter the reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and bound ligand will be retained on the filter, while the free ligand will pass through. Wash the filter rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification:

    • For size-exclusion chromatography, collect the eluate and measure the radioactivity using a liquid scintillation counter.

    • For filter binding, place the filter in a scintillation vial with a scintillation cocktail and count the radioactivity.

  • Data Analysis:

    • Determine the concentration of bound [14C]this compound at each concentration of total ligand.

    • To determine non-specific binding, perform a parallel set of experiments in the presence of a large excess (e.g., 500-fold) of unlabeled this compound.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding versus the concentration of free [14C]this compound and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled competitor compounds for the this compound binding site.

Protocol:

  • Reaction Setup: In triplicate, prepare reaction tubes containing:

    • A fixed amount of ribosomes.

    • A fixed concentration of [14C]this compound (typically at or below its Kd).

    • Increasing concentrations of the unlabeled competitor compound.

    • Binding buffer.

  • Incubation, Separation, and Quantification: Follow the same procedure as for the saturation binding assay (steps 2-4).

  • Data Analysis:

    • Plot the percentage of specific binding of [14C]this compound against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [14C]this compound used and Kd is its dissociation constant determined from the saturation binding assay.

Data Presentation

The quantitative data from the binding assays should be summarized in tables for clear comparison.

ParameterE. coli 70S RibosomesS. aureus 70S RibosomesE. coli 50S Subunits
Kd of [14C]this compound (nM) 84[5][6][7][8]86[5][6][7][8]160[5][6][7][8]
Bmax (pmol/A260 unit) Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Table 1: Summary of Saturation Binding Data for [14C]this compound.

CompetitorIC50 (nM)Ki (nM)
Unlabeled this compoundData to be determined experimentallyData to be determined experimentally
AvilamycinData to be determined experimentallyData to be determined experimentally
Chloramphenicol>10,000>10,000
Erythromycin>10,000>10,000

Table 2: Summary of Competitive Binding Data.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis radioligand [14C]this compound (Radioligand) incubation Incubation (Room Temp, 30 min) radioligand->incubation ribosomes Bacterial Ribosomes (70S or 50S) ribosomes->incubation separation Separation of Bound/Free (Size-Exclusion or Filtration) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification saturation Saturation Analysis (Kd, Bmax) quantification->saturation competition Competition Analysis (IC50, Ki) quantification->competition

Workflow for Radiolabeling Binding Assay.
This compound's Mechanism of Action

G cluster_ribosome Bacterial Ribosome cluster_50s_sites 50S Sites 50S 50S Subunit A_site A-site P_site P-site 30S 30S Subunit Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis A_site->Protein_Synthesis Inhibited P_site->Protein_Synthesis This compound This compound This compound->50S Binds to unique site (H89, H91, L16) This compound->A_site Blocks Accommodation aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Accommodation

This compound's Ribosomal Binding and Inhibition.

References

Evernimicin Susceptibility Testing: Application Notes and Protocols for Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of clinical Gram-positive isolates to evernimicin. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and published research findings. Given that the clinical development of this compound was discontinued, formal CLSI-approved breakpoints and quality control ranges may not be available. Therefore, the presented interpretive criteria are based on proposed breakpoints from multicenter studies.

Introduction

This compound is an oligosaccharide antibiotic that inhibits bacterial protein synthesis by binding to a unique site on the 50S ribosomal subunit. It has demonstrated potent in vitro activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. Accurate and reproducible susceptibility testing methods are crucial for research and development purposes. This document outlines the protocols for broth microdilution, agar dilution, and disk diffusion susceptibility testing of this compound.

Quantitative Data Summary

The following tables summarize the proposed minimum inhibitory concentration (MIC) interpretive criteria and the expected MIC ranges for quality control (QC) strains based on published studies.

Table 1: Proposed MIC Interpretive Criteria for this compound

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤4 µg/mL8 µg/mL≥16 µg/mL
Coagulase-negative staphylococci≤4 µg/mL8 µg/mL≥16 µg/mL
Enterococcus spp.≤4 µg/mL8 µg/mL≥16 µg/mL
Streptococcus pneumoniae≤4 µg/mL8 µg/mL≥16 µg/mL
Non-pneumococcal Streptococci≤4 µg/mL8 µg/mL≥16 µg/mL

Note: These are proposed breakpoints and should be used for research purposes.[1]

Table 2: Quality Control Strains and Expected this compound MIC Ranges

Quality Control StrainATCC® No.Expected MIC Range (µg/mL)
Staphylococcus aureus29213Data not available in definitive CLSI documents; refer to internal validation.
Enterococcus faecalis29212Data not available in definitive CLSI documents; refer to internal validation.
Streptococcus pneumoniae49619Data not available in definitive CLSI documents; refer to internal validation.

Note: While specific CLSI-endorsed QC ranges for this compound are not available, the listed ATCC strains are the standard recommended strains for QC of Gram-positive susceptibility testing and were used in major clinical trials of this compound.[2] Laboratories should establish their own internal QC ranges based on these strains.

Experimental Protocols

The following protocols are based on the CLSI M07 (broth and agar dilution) and M02 (disk diffusion) standards.

Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For Streptococcus spp., CAMHB supplemented with 2-5% lysed horse blood

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C, ambient air)

  • Spectrophotometer or McFarland turbidity standards

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

    • Further dilutions are made in CAMHB.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a starting concentration of 64 µg/mL.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well. This will result in a final volume of 50 µL in each well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5-7% CO₂.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Compare the results to the proposed interpretive criteria in Table 1.

Agar Dilution MIC Testing

This method involves incorporating this compound into an agar medium.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • For fastidious organisms, MHA supplemented with 5% defibrinated sheep blood

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each this compound stock solution to 9 parts of molten agar to create plates with the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include an antibiotic-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspensions.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Disk Diffusion (Kirby-Bauer) Testing

This is a qualitative method to determine the susceptibility of bacteria to this compound.

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on correlation studies with MICs)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C, ambient air)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Aseptically apply the this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters.

    • Interpretive criteria for zone diameters would need to be established through correlation studies with a reference MIC method.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agar Prepare Agar Plates with Serial Dilutions of this compound spot_inoculate Spot-Inoculate Plates with Bacterial Suspension prep_agar->spot_inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC: Lowest Concentration Inhibiting Growth incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application of Evernimicin in Studies of Ribosomal Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evernimicin is an oligosaccharide antibiotic belonging to the orthosomycin class, known for its potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, makes it a valuable tool for studying ribosomal function, mechanism of protein synthesis, and for the development of new antibacterial agents. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key experimental assays to probe ribosome structure and function.

Mechanism of Action

This compound exerts its antibacterial effect by binding exclusively to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1][2] Cryo-electron microscopy and crystallographic studies have revealed that this compound and the structurally similar antibiotic, avilamycin, bind to a single site on the large ribosomal subunit.[3][4][5] This binding site is located at the entrance to the A-site tRNA accommodation corridor and involves interactions with helices 89 and 91 of the 23S rRNA and the ribosomal protein L16.[3][4][6][7]

By occupying this position, this compound sterically hinders the proper accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome, a critical step in the elongation phase of protein synthesis.[3][4] This interference with aa-tRNA binding effectively stalls translation. Additionally, some studies suggest that this compound can also inhibit the initiation phase of protein synthesis by interfering with the formation of the 70S initiation complex, a process dependent on initiation factor 2 (IF2).[5][6][7] The inhibitory effect of this compound is context-specific, meaning its efficiency in halting translation can be influenced by the specific amino acid sequences being translated.[8]

Data Presentation

The following tables summarize key quantitative data regarding the interaction of this compound with the ribosome and its inhibitory effects on protein synthesis.

Table 1: this compound Binding Affinities and Stoichiometry

Ribosome SourceMethodDissociation Constant (Kd)Stoichiometry (Drug:Ribosome)Reference
E. coli 70SNonlinear Regression84 nM~1:1[1]
S. aureus 70SNonlinear Regression86 nM~1:1[1]
E. coli 50S SubunitNonlinear Regression160 nMNot Reported[1]

Table 2: this compound Inhibitory Concentrations

Assay SystemTarget OrganismParameterValueReference
In vitro translation (poly(U) template)E. coli & S. aureusIC50~125 nM[1][2][9][10]
In vivo protein synthesis (S. aureus)S. aureus50% inhibitory dose0.03 µg/ml[11]
50S ribosomal subunit formation (S. aureus)S. aureus50% inhibitory dose0.4 µg/ml[11]

Experimental Protocols

Here are detailed methodologies for key experiments utilizing this compound to study ribosomal function.

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.

Materials:

  • S100 extract from E. coli or S. aureus

  • Ribosomes (70S) from E. coli or S. aureus

  • This compound stock solution (in DMSO)

  • Poly(U) or other suitable mRNA template

  • [14C]-Phenylalanine or other appropriate radiolabeled amino acid

  • Translation buffer (e.g., B3 buffer: 10 mM MgCl2, 20 mM Tris-HCl pH 7.8, 30 mM NH4Cl, 0.1 mM EDTA, 6 mM β-mercaptoethanol)

  • ATP and GTP solutions

  • Amino acid mixture (without the radiolabeled amino acid)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Preparation of S100 Extract and Ribosomes: Prepare S100 extracts and 70S ribosomes from the desired bacterial strain as described in the literature.

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Translation buffer

    • ATP and GTP (final concentration ~1 mM each)

    • Amino acid mixture

    • mRNA template (e.g., poly(U) at ~50 µg/ml)

    • S100 extract

    • 70S ribosomes

    • Varying concentrations of this compound (and a no-drug control with DMSO)

  • Initiation of Reaction: Add the radiolabeled amino acid (e.g., [14C]-Phenylalanine) to initiate the translation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA.

  • Heating: Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

  • Filtration: Cool the samples on ice and collect the precipitated protein on glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value.

Ribosome Binding Assay

This assay quantifies the binding of radiolabeled this compound to ribosomes.

Materials:

  • [14C]-Evernimicin

  • 70S ribosomes or 50S ribosomal subunits

  • Binding buffer (e.g., B3 buffer)

  • Unlabeled this compound (for competition experiments)

  • Size-exclusion spin columns (e.g., Bio-Gel P-30)

  • Scintillation fluid and counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Binding buffer

    • A fixed concentration of [14C]-Evernimicin (e.g., 98 pmol)

    • Varying concentrations of unlabeled this compound for competition, or buffer for saturation binding.

  • Incubation: Add 70S ribosomes (e.g., 2 A260 units) to the mixture and incubate at room temperature for 30 minutes.

  • Separation of Bound and Free Ligand: Place the reaction mixture onto a pre-spun size-exclusion spin column. Centrifuge to separate the ribosome-bound [14C]-evernimicin (in the eluate) from the free [14C]-evernimicin (retained in the column matrix).

  • Quantification: Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

  • Data Analysis: For saturation binding, plot the amount of bound this compound against the total this compound concentration and use nonlinear regression to determine the Kd and Bmax. For competition assays, plot the percentage of bound [14C]-evernimicin against the concentration of the unlabeled competitor.

Macromolecular Synthesis Assay

This in vivo assay determines the specific inhibitory effect of this compound on DNA, RNA, and protein synthesis by measuring the incorporation of radiolabeled precursors.

Materials:

  • Bacterial culture (S. pneumoniae or other susceptible strain)

  • Growth medium

  • This compound

  • Radiolabeled precursors: [3H]-thymidine (for DNA), [3H]-uridine (for RNA), and [35S]-methionine or another labeled amino acid (for protein).

  • Trichloroacetic acid (TCA)

  • Lysis buffer

  • Scintillation fluid and counter

Protocol:

  • Cell Culture: Grow the bacterial culture to early or mid-log phase.

  • Aliquot and Add Inhibitor: Distribute the culture into separate tubes. Add different concentrations of this compound to the experimental tubes and an equivalent volume of solvent to the control tube.

  • Add Radiolabeled Precursors: To separate sets of tubes for each macromolecule to be assayed, add the respective radiolabeled precursor.

  • Incubation: Incubate the cultures at the optimal growth temperature for a defined period (e.g., one generation time).

  • Lysis and Precipitation: Stop the incorporation by adding cold TCA. Lyse the cells and precipitate the macromolecules.

  • Filtration: Collect the precipitated macromolecules on glass fiber filters and wash with cold TCA and ethanol.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Compare the incorporation of each precursor in the this compound-treated samples to the control to determine the specific inhibitory effect on DNA, RNA, and protein synthesis.

Ribosomal Footprinting with Dimethyl Sulfate (DMS)

This technique identifies the specific nucleotides in the 23S rRNA that are protected by this compound binding.

Materials:

  • 70S ribosomes

  • This compound

  • Footprinting buffer (e.g., 80 mM potassium cacodylate pH 7.2, 20 mM MgCl2, 100 mM NH4Cl, 1.5 mM DTT)

  • Dimethyl sulfate (DMS)

  • Quenching solution (e.g., containing β-mercaptoethanol)

  • RNA extraction kit

  • Reverse transcriptase

  • Radiolabeled primers specific for regions flanking the expected binding site in 23S rRNA

  • Sequencing gel electrophoresis apparatus

Protocol:

  • Ribosome-Evernimicin Complex Formation: Incubate 70S ribosomes with or without this compound in footprinting buffer at 37°C for 10 minutes.

  • DMS Modification: Add DMS to the reaction and incubate for a short period to allow for methylation of accessible adenine and cytosine bases.

  • Quenching: Stop the reaction by adding the quenching solution.

  • RNA Extraction: Extract the ribosomal RNA from the samples.

  • Primer Extension: Anneal a radiolabeled primer to the extracted rRNA downstream of the region of interest. Perform reverse transcription. The reverse transcriptase will stop at the modified bases.

  • Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

  • Analysis: Compare the band patterns of the this compound-treated and untreated samples. A diminished band in the this compound lane indicates protection of that nucleotide by the drug.

Visualizations

This compound's Mechanism of Action on the Ribosome

Evernimicin_Mechanism cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit Components Ribosome 70S Ribosome LargeSubunit 50S Subunit SmallSubunit 30S Subunit Protein_Synthesis Protein Synthesis LargeSubunit->Protein_Synthesis Elongation rRNA_23S 23S rRNA (Helices 89 & 91) Inhibition Inhibition L16 Protein L16 This compound This compound This compound->rRNA_23S Binds to This compound->L16 Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->LargeSubunit Enters A-site Inhibition->aa_tRNA Blocks Accommodation Inhibition->Protein_Synthesis Halts

Caption: this compound binds to the 50S ribosomal subunit, blocking tRNA entry.

Experimental Workflow for In Vitro Translation Inhibition Assay```dot

// Nodes A [label="1. Prepare Reaction Mix\n(S100, Ribosomes, Buffer, mRNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add this compound\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Initiate with\nRadiolabeled Amino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Precipitate Protein with TCA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="6. Collect on Filters", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Analyze Data (IC50)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; }

Caption: Mutations in the binding site lead to this compound resistance.

References

Application Notes and Protocols: In Vivo Efficacy of Evernimicin Against Enterococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo efficacy of Evernimicin (SCH 27899) against both vancomycin-susceptible and vancomycin-resistant enterococci, based on a rat model of experimental endocarditis. Detailed protocols for reproducing these studies are also outlined.

Introduction

This compound is an oligosaccharide antibiotic with potent in vitro activity against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains of enterococci.[1][2][3] Enterococci are a significant cause of nosocomial infections, and the emergence of vancomycin-resistant enterococci (VRE) has created a critical need for novel therapeutic agents.[1][3] The following data and protocols summarize the in vivo efficacy of this compound in a clinically relevant animal model of severe enterococcal infection.

Quantitative Data Summary

The efficacy of various this compound treatment regimens was evaluated against Enterococcus faecalis (vancomycin-susceptible) and Enterococcus faecium (vancomycin-resistant) in a rat model of aortic valve endocarditis. The primary endpoint was the reduction in bacterial density in cardiac vegetations (log10 CFU/g).

Table 1: Efficacy of this compound against Vancomycin-Susceptible Enterococcus faecalis

Treatment GroupDosage RegimenMean Bacterial Density (log10 CFU/g ± SD)
Control (No Treatment)N/A8.51 ± 1.11
This compound120 mg/kg/day (continuous IV infusion)5.75 ± 3.38
Vancomycin150 mg/kg/dayNot reported in this specific comparison

Data from a 5-day treatment study.[1][4][5][6][7]

Table 2: Efficacy of this compound against Vancomycin-Resistant Enterococcus faecium (Low Inoculum)

Treatment GroupDosage RegimenMean Bacterial Density (log10 CFU/g ± SD)
Control (No Treatment)N/A7.42 ± 1.07
This compound60 mg/kg (IV bolus, once daily)3.45 ± 1.44
This compound60 mg/kg (IV bolus, twice daily)3.81 ± 1.98

Animals were infected with an inoculum of 8 x 10^7 CFU/ml.[1][4][5]

Table 3: Efficacy of this compound against Vancomycin-Resistant Enterococcus faecium (High Inoculum)

Treatment GroupDosage RegimenMean Bacterial Density (log10 CFU/g ± SD)
Control (No Treatment)N/A8.34 ± 0.91
This compound60 mg/kg (IV bolus, twice daily)6.27 ± 1.63
Vancomycin150 mg/kg/dayIneffective

Animals were infected with an inoculum of 10^9 CFU/ml.[4][5]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for a rat model of experimental endocarditis.

Animal Model and Induction of Endocarditis
  • Animal Species: Male Wistar rats.

  • Procedure:

    • Anesthetize the rats.

    • Introduce a sterile polyethylene catheter through the right carotid artery and advance it into the left ventricle to induce sterile thrombotic vegetations on the aortic valve.

    • The catheter remains in place throughout the experiment to ensure sustained vegetation.

    • 24 hours after catheter placement, induce infection by intravenous injection of the enterococcal strain.

Bacterial Strains and Inoculum Preparation
  • Bacterial Strains:

    • Vancomycin-susceptible Enterococcus faecalis.

    • Vancomycin-resistant Enterococcus faecium.

  • Inoculum Preparation:

    • Grow enterococcal strains in brain heart infusion (BHI) broth.

    • Wash the bacterial cells and resuspend them in saline to the desired concentration (e.g., 8 x 10^7 CFU/ml or 10^9 CFU/ml).[4]

Treatment Regimens
  • Treatment Initiation: Begin antibiotic therapy 24 hours after bacterial inoculation.

  • Treatment Duration: 5 days.[4][5][6]

  • This compound Administration:

    • Intravenous (IV) Bolus: Administer 60 mg/kg once or twice daily.

    • Continuous IV Infusion: Administer 60 mg/kg/day or 120 mg/kg/day.[4][5][6]

  • Vancomycin Administration (Comparator):

    • Administer 150 mg/kg/day via continuous IV infusion.[4][5][6]

  • Control Group: Receive no treatment.

Efficacy Assessment
  • At the end of the 5-day treatment period, euthanize the rats.

  • Aseptically remove the hearts and excise the cardiac vegetations.

  • Weigh the vegetations.

  • Homogenize the vegetations in saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar medium.

  • Incubate the plates and count the number of colonies to determine the bacterial density (CFU/g of vegetation).

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Phase 1: Induction of Endocarditis cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_groups Treatment Groups cluster_analysis Phase 4: Efficacy Assessment A Catheter Placement in Rat Aortic Valve B 24h Incubation for Vegetation Formation A->B C Intravenous Inoculation with Enterococcus B->C D 24h Post-Infection: Initiate Treatment C->D E 5-Day Treatment Regimens D->E G1 This compound (IV Bolus/Infusion) E->G1 G2 Vancomycin (Comparator) E->G2 G3 Control (No Treatment) E->G3 F Euthanasia and Excision of Cardiac Vegetations G1->F G2->F G3->F G Homogenization and Plating F->G H Quantification of Bacterial Load (CFU/g) G->H

Caption: Workflow of the rat endocarditis model for testing this compound efficacy.

Signaling Pathway: this compound Mechanism of Action

This compound belongs to the oligosaccharide class of antibiotics and inhibits bacterial protein synthesis.[2] It binds to the 50S ribosomal subunit, a mechanism distinct from many other classes of antibiotics.[2][8]

G cluster_ribosome Bacterial Ribosome 50S 50S Subunit Inhibition Inhibition 50S->Inhibition 30S 30S Subunit This compound This compound This compound->50S Binds to ProteinSynthesis Protein Synthesis BacterialGrowth Bacterial Growth & Proliferation ProteinSynthesis->BacterialGrowth Inhibition->ProteinSynthesis

Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.

Conclusion

The in vivo data strongly support the efficacy of this compound against both vancomycin-susceptible and -resistant enterococcal infections in a rat endocarditis model.[1][4][5][6][7] Notably, this compound demonstrated significant activity against a vancomycin-resistant E. faecium strain that was not susceptible to vancomycin treatment in the high-inoculum model.[4][5] These findings underscore the potential of this compound as a valuable therapeutic option for serious enterococcal infections. However, it was noted that there was considerable variability in the final bacterial densities within the cardiac vegetations of animals in the this compound treatment groups.[4] Further investigation into the clinical application of this compound is warranted.

References

Troubleshooting & Optimization

Troubleshooting Evernimicin instability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evernimicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental assays and to troubleshoot common issues related to its stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent MIC values can stem from several factors related to the inherent instability of this compound and variations in experimental procedure. Key factors to consider include:

  • pH of Media: this compound, like other orthosomycins, is susceptible to pH-dependent hydrolysis. It is most stable at a neutral pH. Deviations to acidic or alkaline conditions in your culture media can lead to its degradation and a subsequent loss of activity, resulting in variable MICs.

  • Improper Storage of Stock Solutions: The stability of this compound in solution is critical. Stock solutions should be prepared and stored correctly to maintain potency.

  • Inoculum Variability: The density of the bacterial inoculum must be consistent across experiments. A higher than intended inoculum can lead to apparently higher MICs.

  • Exposure to Light: Photodegradation can be a significant issue for complex molecules like this compound. Protecting solutions from light is crucial.

Troubleshooting Steps:

  • Verify Media pH: Ensure the pH of your Mueller-Hinton broth or other growth media is consistently neutral (pH 7.0-7.2) before use.

  • Standardize Inoculum: Prepare your bacterial inoculum to a 0.5 McFarland standard for each experiment to ensure a consistent starting cell density.

  • Review Stock Solution Handling: Follow the recommended guidelines for preparing and storing this compound stock solutions (see Q2).

  • Protect from Light: Use amber-colored vials or wrap tubes in aluminum foil during solution preparation, storage, and the experimental setup to minimize light exposure.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

Proper preparation and storage of stock solutions are critical to obtaining reliable and reproducible results.

  • Aliquoting and Storage Temperature: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. These aliquots should be stored at -20°C or, for longer-term stability, at -80°C.

  • Light Protection: Store aliquots in amber vials or wrapped in foil to protect from light.

Q3: I am observing a gradual loss of this compound activity in my multi-day experiments. What could be the cause?

A decline in activity over time in an aqueous environment is likely due to the chemical instability of the molecule.

  • Hydrolysis: As an oligosaccharide, this compound is susceptible to hydrolysis, a process that can be accelerated by non-neutral pH and elevated temperatures (such as the 37°C incubation common for bacterial growth).

  • Action: If your assay runs for an extended period, consider the possibility of gradual degradation in the experimental medium. For longer-term experiments, it may be necessary to replenish the this compound-containing medium.

Q4: My in vitro translation assay results with this compound are not showing the expected level of inhibition. What should I check?

If you are not observing the expected inhibition of protein synthesis, consider the following:

  • This compound Integrity: The primary suspect is the degradation of your this compound stock. Prepare fresh dilutions from a new aliquot for each experiment.

  • Ribosome Quality: The integrity of your ribosomal preparations is crucial. Ensure that your 50S ribosomal subunits are properly prepared and active.

  • Assay Components: Verify the concentration and activity of all other components in your cell-free translation system.

  • Mechanism of Action: Remember that this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] It interferes with the formation of the 70S initiation complex and can also inhibit the elongation step.[2] Ensure your assay is set up to properly detect these inhibitory effects.

Data on Factors Affecting Stability

While specific quantitative data on this compound's degradation kinetics are not extensively published, data from the structurally similar orthosomycin, avilamycin, provides valuable insights into the stability of this class of antibiotics.

ConditionEffect on StabilityRecommendation
pH Most stable at neutral pH (7.0).[2] Degradation increases in acidic (pH 5) and alkaline (pH 9) conditions.[2]Maintain all solutions and experimental media at or near neutral pH.
Light Susceptible to photodegradation.[2]Protect all solutions from light by using amber vials or foil wrapping.
Temperature Elevated temperatures accelerate degradation.[2]Store stock solutions at -20°C or -80°C. Keep solutions on ice during experimental setup.
Freeze-Thaw Cycles Repeated cycles can lead to degradation of complex molecules.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw events.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile environment.

  • Dissolving: Add a minimal amount of 100% DMSO to dissolve the powder completely. Gentle vortexing may be required.

  • Dilution (if necessary): For working solutions, dilute the DMSO stock solution with sterile, neutral pH buffer (e.g., PBS pH 7.2) or the appropriate culture medium to the desired final concentration. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) sterile tubes. Store immediately at -20°C for short-term use or -80°C for long-term storage.

2. Antimicrobial Susceptibility Testing (MIC Assay) - Broth Microdilution

  • Prepare Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) with a confirmed neutral pH.

  • Prepare this compound Dilutions: From a freshly thawed stock solution aliquot, perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.

  • Prepare Inoculum: From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the standardized inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Evernimicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S 70S_Initiation_Complex 70S_Initiation_Complex 50S->70S_Initiation_Complex 30S 30S 30S->70S_Initiation_Complex Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition 70S_Initiation_Complex->Protein_Synthesis_Inhibition Prevents Elongation This compound This compound This compound->50S Binds to a unique site (23S rRNA & Protein L16) This compound->70S_Initiation_Complex Inhibits formation

Caption: this compound's mechanism of action targeting the 50S ribosomal subunit.

Troubleshooting_Workflow Start Inconsistent Results Check_Stock Check this compound Stock Solution Start->Check_Stock Check_Assay Review Assay Parameters Start->Check_Assay Stock_Prep Prepare fresh stock from powder Check_Stock->Stock_Prep If stock is old or improperly made Stock_Storage Use new aliquot, check storage conditions Check_Stock->Stock_Storage If stock was repeatedly thawed Media_pH Verify media pH is neutral Check_Assay->Media_pH Inoculum Standardize inoculum density Check_Assay->Inoculum Light Ensure protection from light Check_Assay->Light Rerun Rerun Experiment Stock_Prep->Rerun Stock_Storage->Rerun Media_pH->Rerun Inoculum->Rerun Light->Rerun

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing Evernimicin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Evernimicin for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oligosaccharide antibiotic that inhibits bacterial protein synthesis.[1][2] It binds to a unique site on the 50S ribosomal subunit, interfering with the formation of the 70S initiation complex.[1][2] This action prevents the accommodation of aminoacyl-tRNA at the A site of the ribosome, ultimately halting protein production in susceptible bacteria.[3]

Q2: this compound has poor water solubility. How can I prepare it for intravenous administration in animal models?

A2: Due to its low water solubility, this compound requires a specific formulation for intravenous injection. A common and effective method involves the use of N-methylglucamine (meglumine) and hydroxypropyl-β-cyclodextrin (HP-β-CD) as solubilizing agents. While a precise, publicly available step-by-step protocol is not consistently reported, the general principle involves creating a complex of this compound with these excipients to enhance its solubility in an aqueous vehicle suitable for injection. A detailed experimental protocol based on available literature is provided below.

Q3: I am observing inconsistent efficacy in my in vivo experiments. What could be the cause?

A3: Inconsistent in vivo efficacy of this compound can be attributed to several factors. One significant factor is the high degree of protein binding of this compound in serum, which can reduce its antibacterial activity.[4] The observed efficacy can also be inoculum-dependent, meaning the initial bacterial load can influence the drug's effectiveness.[4] Furthermore, great variability in final bacterial densities has been observed in animal models, which may be an inherent characteristic of the compound's in vivo behavior.[4][5]

Q4: What are the known pharmacokinetic parameters of this compound in common animal models?

A4: The pharmacokinetics of this compound have been studied in several animal models, with notable species-specific differences. The terminal half-life is generally in the range of 3 to 8 hours in mice and rats, but significantly longer in cynomolgus monkeys (approximately 24 hours). Clearance is highest in mice and rats. A summary of key pharmacokinetic parameters is provided in the data tables below.

Q5: What doses of this compound have been shown to be effective in animal models of infection?

A5: Effective doses of this compound in animal models vary depending on the model, the pathogen, and the administration route. For example, in a rat model of endocarditis caused by Enterococcus faecalis, a continuous intravenous infusion of 120 mg/kg/day was shown to be effective.[4][5] In the same model with a vancomycin-resistant Enterococcus faecium infection, intravenous bolus injections of 60 mg/kg, either once or twice daily, were effective.[4][5] In a murine model of MRSA infective endocarditis, 60 mg/kg administered once daily by intravenous infusion showed bacteriostatic activity.[6]

Q6: Are there any known toxicity concerns with this compound in vivo?

A6: While extensive public data on the maximum tolerated dose (MTD) is limited, studies have utilized doses up to 120 mg/kg/day in rats via continuous infusion without reporting overt acute toxicity.[4][5] As with any experimental compound, it is crucial to conduct dose-ranging studies to determine the MTD in your specific animal model and to monitor for any adverse effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound during or after administration - Improper formulation (incomplete solubilization).- Change in pH or temperature upon injection into the bloodstream.- Interaction with components of the infusion line.- Ensure the formulation is prepared meticulously as per the protocol, with complete dissolution of all components.- Consider a slower infusion rate to allow for better mixing with the blood.- Flush the catheter with a placebo solution (containing the same excipients without the active drug) after injection to prevent precipitation within the line.[4]
Lack of expected in vivo efficacy despite in vitro susceptibility - High protein binding in serum reducing the free drug concentration.- Suboptimal dosing regimen (Cmax or AUC not reaching therapeutic levels).- Inoculum effect (high bacterial burden).- Species-specific pharmacokinetic differences.- Measure the free fraction of this compound in the serum of your animal model to correlate with MIC values.- Optimize the dosing regimen. Consider continuous infusion to maintain steady-state concentrations above the MIC.- Evaluate the effect of different initial bacterial inoculums on efficacy.- Carefully consider the pharmacokinetic data for your chosen animal model when designing the dosing strategy.
High variability in experimental outcomes between animals - Inconsistent formulation preparation.- Variability in drug administration (e.g., injection speed, catheter placement).- Inherent biological variability in the animal model's response to the drug or infection.- Standardize the formulation and administration procedures across all animals.- Increase the number of animals per group to improve statistical power.- Acknowledge and report the observed variability in your findings.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Animal Models

Animal Model Pathogen Dosage Regimen Administration Route Observed Efficacy Reference
RatEnterococcus faecalis120 mg/kg/dayContinuous IV InfusionSignificant reduction in bacterial counts in vegetations.[4][5]
RatVancomycin-Resistant Enterococcus faecium60 mg/kg once or twice dailyIV BolusEffective in reducing bacterial densities in vegetations.[4][5]
RatMethicillin-Resistant Staphylococcus aureus (MRSA)60 mg/kg once dailyIV InfusionBacteriostatic activity; significant reduction in bacterial density in vegetations.[6]
Mouse (C3H)Borrelia burgdorferiNot specifiedNot specifiedAs effective as ceftriaxone in eliminating infection.[7]

Table 2: Pharmacokinetic Parameters of this compound in Different Species (Intravenous Administration)

Species Dose (mg/kg) Terminal Half-life (t½) (hours) Area Under the Curve (AUC) (µg·h/mL) Clearance (CL) (mL/h/kg) Reference
Mouse60~3.0 - 7.9Not specifiedHighest among tested species
Rat60~3.0 - 7.9Not specifiedHigh
RabbitNot specified~3.0 - 7.9Not specifiedIntermediate
Cynomolgus Monkey60~24Not specifiedLowest among tested species

Note: The provided pharmacokinetic data is a summary from available literature. Researchers should consult the primary sources for detailed information.

Experimental Protocols

Protocol for Preparation of this compound Formulation for Intravenous Injection

This protocol is based on the formulation components described in the literature for in vivo studies of this compound. Researchers should optimize the concentrations and volumes for their specific experimental needs.

Materials:

  • This compound powder

  • N-methylglucamine (Meglumine)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Calculate Required Amounts: Determine the required amounts of this compound, meglumine, and HP-β-CD based on the desired final concentration and the molar ratio described in some studies (e.g., a molar ratio of 1:3:5 for this compound:meglumine:HP-β-CD has been mentioned for in vitro uptake studies).

  • Dissolve Excipients: In a sterile container, dissolve the calculated amount of meglumine and HP-β-CD in a portion of the sterile WFI. Gentle warming and vortexing may be required to achieve complete dissolution.

  • Add this compound: Slowly add the this compound powder to the excipient solution while continuously stirring or vortexing.

  • Complete Dissolution: Continue to stir the mixture until the this compound is completely dissolved. This may take some time. The final solution should be clear and free of visible particles.

  • Adjust to Final Volume: Add sterile WFI to reach the final desired volume and concentration.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the sterile formulation at 4°C and protect from light. It is recommended to use the formulation shortly after preparation. For longer storage, stability studies should be performed.

Mandatory Visualizations

This compound Mechanism of Action

Evernimicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Ribosomal Subunit A_site A Site P_site P Site 30S_subunit 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Required for This compound This compound This compound->50S_subunit Binds to a unique site Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Attempts to bind Inhibition->tRNA Blocks accommodation Inhibition->Protein_Synthesis Prevents

Caption: this compound binds to the 50S ribosomal subunit, blocking tRNA accommodation and inhibiting protein synthesis.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Efficacy_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation Dosing Administer this compound (e.g., IV bolus or infusion) Formulation->Dosing Animal_Model Establish Animal Model of Infection Animal_Model->Dosing Controls Administer Vehicle Control Animal_Model->Controls Monitoring Monitor Animal Health and Clinical Signs Dosing->Monitoring Controls->Monitoring Endpoint Euthanize at Predefined Endpoint Monitoring->Endpoint Tissue_Harvest Harvest Target Tissues (e.g., vegetations, lungs) Endpoint->Tissue_Harvest CFU Determine Bacterial Load (CFU enumeration) Tissue_Harvest->CFU Data_Analysis Statistical Analysis of Results CFU->Data_Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in an animal model of infection.

References

Technical Support Center: Synthesis of Evernimicin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Evernimicin and its analogues. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of this complex class of oligosaccharide antibiotics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis of this compound.

Q1: What is the overall synthetic strategy for a molecule as complex as this compound?

A1: The most notable total synthesis, accomplished by the Nicolaou group, employs a convergent strategy. The molecule is disconnected into three key fragments of manageable complexity: the A₁B(A)C fragment, the DE fragment, and the FGHA₂ fragment.[1][2] This approach allows for the parallel synthesis of these major building blocks, which are then strategically coupled in the final stages of the synthesis.

Q2: What are the most significant challenges in the total synthesis of this compound?

A2: The primary challenges are the stereocontrolled construction of its unique structural motifs. These include two acid-labile ortho-ester linkages, a sterically hindered 1,1'-disaccharide bond, and the final macrolactonization.[3] Additionally, the synthesis requires a complex protecting group strategy to differentiate the numerous hydroxyl groups present throughout the molecule.

Q3: Why is the protecting group strategy so critical?

A3: this compound contains dozens of hydroxyl groups with similar reactivity. A robust protecting group strategy is essential to selectively mask and deprotect these groups at various stages of the synthesis. This ensures that reactions occur only at the desired positions and prevents unwanted side reactions. The strategy must be meticulously planned to be orthogonal, meaning that one type of protecting group can be removed under conditions that do not affect others.

Troubleshooting Guides

This section provides practical advice for specific problems you may encounter during key synthetic steps.

Challenge 1: Stereocontrol in Ortho-ester Formation

The formation of the two ortho-ester linkages is notoriously difficult. Low yields and incorrect stereoisomers are common issues.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low yield of desired ortho-ester - Incomplete activation of the glycosyl donor. - Steric hindrance around the reaction centers. - Decomposition of acid-labile groups under reaction conditions.- Ensure the use of a highly effective promoter such as CSA (camphorsulfonic acid) or Sc(OTf)₃. - Use high-dilution conditions to favor intramolecular cyclization over intermolecular side reactions. - Perform the reaction at low temperatures (-78 °C to -40 °C) to minimize decomposition.
Formation of the wrong anomer (e.g., 1,2-cis instead of 1,2-trans) - Lack of neighboring group participation. - Reaction conditions favoring the thermodynamically stable anomer.- Ensure a participating protecting group (e.g., acetate, benzoate) is present at the C2 position of the glycosyl donor to direct the stereochemistry. - Use a solvent system that promotes the desired stereochemical outcome. Nitrile-based solvents like acetonitrile can favor the formation of 1,2-trans linkages.
Reaction stalls before completion - Deactivation of the promoter by trace amounts of water or basic impurities. - Insufficient reactivity of the glycosyl donor or acceptor.- Use rigorously dried reagents and solvents. The use of molecular sieves is highly recommended. - Consider a more reactive glycosyl donor, such as a trichloroacetimidate or a glycosyl fluoride.
Challenge 2: Formation of the 1,1'-Disaccharide Linkage

Connecting the C and D rings via the 1,1'-disaccharide bond is a major steric and stereochemical hurdle.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low coupling efficiency - Extreme steric hindrance at the anomeric centers of both sugar units. - Low nucleophilicity of the acceptor hydroxyl group.- The Nicolaou synthesis utilized a novel tin acetal-mediated coupling. This involves activating the acceptor diol with dibutyltin oxide before introducing the glycosyl donor. - Use a highly reactive glycosyl donor, such as a glycosyl bromide or fluoride, with a suitable promoter (e.g., silver triflate).
Incorrect stereochemistry at the new glycosidic bond - The anomeric mixture of the acceptor lactol reacting non-selectively. - Reaction conditions not optimized for stereocontrol.- The tin acetal method helps lock the conformation of the acceptor, favoring attack from a specific face to yield the desired anomer. - Carefully control the temperature and choice of promoter/solvent system, as these can significantly influence the stereochemical outcome.

Key Experimental Protocols

The following are simplified protocols for critical steps, based on the successful total synthesis by Nicolaou and coworkers. Researchers should consult the original publications for complete experimental details.

Protocol 1: Stereoselective Ortho-ester Formation (General Procedure)

This protocol outlines the general steps for creating the ortho-ester linkages, a hallmark challenge of this compound synthesis.

  • Preparation: A solution of the diol-containing fragment (1.0 equiv) in rigorously dried CH₂Cl₂ is prepared under an inert atmosphere (Argon) at -78 °C. Freshly activated 4Å molecular sieves are added.

  • Activation: A solution of the methyl orthoformate derivative (1.5 equiv) in CH₂Cl₂ is added, followed by a catalytic amount of camphorsulfonic acid (CSA, 0.1 equiv).

  • Reaction: The mixture is stirred at -78 °C and allowed to slowly warm to -40 °C over several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of triethylamine (Et₃N).

  • Workup and Purification: The mixture is diluted with CH₂Cl₂, washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Tin Acetal-Mediated 1,1'-Glycosylation

This protocol describes the formation of the challenging 1,1'-disaccharide linkage between the C and D ring fragments.

  • Tin Acetal Formation: The glycosyl acceptor (C-ring fragment with a cis-diol, 1.0 equiv) and dibutyltin oxide (Bu₂SnO, 1.1 equiv) are suspended in anhydrous toluene. The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus for 2-3 hours. The resulting clear solution is then cooled to room temperature.

  • Coupling Reaction: The solvent is removed in vacuo, and the residue is redissolved in anhydrous THF under an inert atmosphere. 4Å molecular sieves and tetrabutylammonium bromide (TBAB, 1.0 equiv) are added. The mixture is cooled to -78 °C.

  • Donor Addition: A solution of the glycosyl donor (D-ring fragment, activated as a glycosyl bromide, 1.2 equiv) in THF is added dropwise.

  • Reaction and Workup: The reaction is stirred at low temperature and monitored by TLC. Upon completion, it is quenched with methanol and concentrated. The residue is purified directly by flash column chromatography.

Visualized Workflows and Mechanisms

To clarify complex relationships and processes, the following diagrams are provided.

G cluster_retrosynthesis Retrosynthetic Analysis This compound This compound Target Molecule Fragments Key Fragments This compound->Fragments Major Disconnections ABC A₁B(A)C Fragment Fragments->ABC DE DE Fragment Fragments->DE FGHA2 FGHA₂ Fragment Fragments->FGHA2 BuildingBlocks Simpler Chiral Building Blocks ABC->BuildingBlocks DE->BuildingBlocks FGHA2->BuildingBlocks

Caption: Retrosynthetic strategy for this compound.

G cluster_workflow Forward Synthesis Workflow Start Simple Starting Materials Synth_ABC Synthesis of A₁B(A)C Fragment Start->Synth_ABC Synth_DE Synthesis of DE Fragment Start->Synth_DE Synth_FGHA2 Synthesis of FGHA₂ Fragment Start->Synth_FGHA2 Couple_Full Couple A₁B(A)C with DEFGHA₂ Synth_ABC->Couple_Full Couple_DEFGHA2 Couple DE and FGHA₂ Fragments Synth_DE->Couple_DEFGHA2 Synth_FGHA2->Couple_DEFGHA2 Couple_DEFGHA2->Couple_Full Macro Final Macrocyclization & Deprotection Couple_Full->Macro

Caption: Convergent forward synthesis workflow.

G cluster_pathway This compound Mechanism of Action This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome targets BindingSite Binds to unique site on 23S rRNA (helices 89 & 91) and protein L16 This compound->BindingSite occupies Ribosome->BindingSite tRNA Aminoacyl-tRNA (A-site) BindingSite->tRNA blocks accommodation of Inhibition Inhibition of Protein Synthesis BindingSite->Inhibition results in ProteinSynth Protein Synthesis Elongation tRNA->ProteinSynth is required for ProteinSynth->Inhibition

Caption: this compound's mechanism of action on the ribosome.

References

How to prevent degradation of Evernimicin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evernimicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

A1: this compound in its solid (powder) form should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Properly stored, this compound powder has a shelf life of over two years.[1]

Q2: How should I store this compound stock solutions?

A2: Stock solutions of this compound should also be protected from light. For short-term use (days to weeks), they can be stored at 0 - 4°C. For longer-term storage (months), it is advisable to store them at -20°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of your stock solution.

Q3: What are the potential causes of this compound degradation?

A3: While specific public data on this compound's degradation pathways is limited, like many complex oligosaccharides, it is potentially susceptible to degradation under certain stress conditions. These can include:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of its glycosidic bonds or orthoester linkages.

  • Oxidation: The presence of oxidizing agents may affect its structure.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation. This is why storage in the dark is recommended.[1]

  • Thermal Degradation: Elevated temperatures can accelerate chemical degradation processes.

Q4: Are there any known degradation products of this compound?

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to this compound stability.

Problem: I am observing a loss of antibacterial activity in my experiments.

This could be due to the degradation of this compound. Consider the following troubleshooting steps:

Troubleshooting Workflow for Loss of this compound Activity

start Loss of Activity Observed check_storage Review Storage Conditions of Powder start->check_storage check_solution_prep Examine Stock Solution Preparation and Storage start->check_solution_prep check_experimental_conditions Assess Experimental Conditions start->check_experimental_conditions powder_temp Stored at recommended temperature? (-20°C long-term) check_storage->powder_temp powder_light Protected from light? check_storage->powder_light powder_moisture Kept in a dry environment? check_storage->powder_moisture solution_temp Stored at recommended temperature? (-20°C long-term) check_solution_prep->solution_temp solution_freeze_thaw Aliquoted to avoid freeze-thaw cycles? check_solution_prep->solution_freeze_thaw solution_age Is the stock solution within its expected use period? check_solution_prep->solution_age exp_ph Is the experimental medium at a neutral pH? check_experimental_conditions->exp_ph exp_temp Is the experiment conducted at a high temperature for a prolonged period? check_experimental_conditions->exp_temp exp_light Is the experiment protected from direct light? check_experimental_conditions->exp_light remedy_powder Action: Obtain a new batch of this compound and store correctly. powder_temp->remedy_powder No powder_light->remedy_powder No powder_moisture->remedy_powder No remedy_solution Action: Prepare a fresh stock solution from a reliable powder source. solution_temp->remedy_solution No solution_freeze_thaw->remedy_solution No solution_age->remedy_solution No remedy_experiment Action: Adjust experimental parameters to be milder if possible, or run controls to quantify degradation. exp_ph->remedy_experiment No exp_temp->remedy_experiment Yes exp_light->remedy_experiment No start Prepare this compound Solution stress_conditions Expose to Stress Conditions (in parallel with a control) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation heat Thermal Stress (e.g., 60°C) stress_conditions->heat light Photolytic Stress (e.g., UV lamp) stress_conditions->light sampling Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC-UV, LC-MS) sampling->analysis data_analysis Quantify Remaining this compound and Detect Degradation Products analysis->data_analysis end Determine Degradation Profile and Pathways data_analysis->end

References

Technical Support Center: Enhancing Evernimicin Production from Micromonospora Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the yield of Evernimicin from Micromonospora cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a complex oligosaccharide antibiotic belonging to the orthosomycin class.[1] It is primarily produced by the actinomycete Micromonospora carbonacea and its variants, such as Micromonospora carbonacea var. africana ATCC 39149.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits bacterial protein synthesis by binding to a unique site on the 50S ribosomal subunit.[4][5] This interaction blocks the accommodation of aminoacyl-tRNA into the A-site of the ribosome, thereby halting peptide chain elongation.[6]

Q3: What are the major challenges in producing high yields of this compound?

A3: The primary challenges include optimizing the complex fermentation medium, maintaining ideal physiological conditions (pH, dissolved oxygen), and overcoming potential feedback inhibition or degradation of the antibiotic during prolonged fermentation. The production of secondary metabolites like this compound is often not directly linked to biomass growth, requiring a distinct production phase.

Q4: Can I use a general-purpose medium for Micromonospora to produce this compound?

A4: While general-purpose media can support the growth of Micromonospora carbonacea, they are often not optimized for high-yield antibiotic production. Specific nutrient compositions, particularly the sources and concentrations of carbon and nitrogen, are critical for maximizing this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Problem 1: Low Biomass of Micromonospora carbonacea

  • Question: My Micromonospora carbonacea culture is showing poor growth. What are the potential causes and solutions?

  • Answer: Low biomass can stem from several factors:

    • Inadequate Medium Composition: Ensure your growth medium contains suitable carbon and nitrogen sources. For many Micromonospora species, complex nitrogen sources like peptone and yeast extract are beneficial.

    • Suboptimal pH: Micromonospora species generally prefer a neutral to slightly alkaline initial pH, typically around 7.0 to 7.5.[2] Monitor and adjust the pH of your medium before inoculation.

    • Poor Aeration: Insufficient dissolved oxygen can limit growth. Optimize the agitation speed and ensure an appropriate volume of medium in the flask or fermenter to allow for adequate oxygen transfer.

    • Spore Quality: A low-quality spore suspension can lead to poor germination and growth. Ensure your spore stock is viable and prepared correctly.

Problem 2: Good Biomass, but Low this compound Yield

  • Question: The culture has grown well, but the final this compound titer is disappointingly low. What steps can I take to improve the yield?

  • Answer: This is a common issue in secondary metabolite production. Here are key areas to investigate:

    • Carbon Source Concentration: While glucose is a common carbon source, high concentrations can sometimes repress secondary metabolite production in actinomycetes. Try varying the initial glucose concentration or using a fed-batch strategy to maintain a lower, steady level of glucose during the production phase.

    • Nitrogen Source Type and Concentration: The type of nitrogen source can significantly influence antibiotic production. Complex nitrogen sources like peptone, soybean meal, or corn steep liquor often enhance the yield of secondary metabolites.[2] Experiment with different nitrogen sources and concentrations.

    • Phosphate Levels: High concentrations of phosphate can suppress the biosynthesis of some antibiotics. Consider reducing the phosphate concentration in your production medium.

    • Dissolved Oxygen (DO) Levels: Antibiotic production is an aerobic process. Maintaining an optimal DO level is crucial. For many actinomycete fermentations, controlling DO at levels above 30-50% saturation during the production phase can be beneficial.[6][7][8]

    • pH Shift: The optimal pH for growth may not be the optimal pH for production. A common strategy is to allow the pH to drop during the growth phase and then control it at a specific setpoint during the production phase. For some Micromonospora fermentations, maintaining a pH around 6.0 during production has been shown to be beneficial.[1]

    • Precursor Availability: this compound is a complex molecule, and its biosynthesis requires specific precursors from primary metabolism. Ensuring the availability of these precursors, which are derived from carbohydrate and amino acid metabolism, is essential. While direct feeding of precursors for this compound is not well-documented, ensuring a rich medium that supports these primary metabolic pathways is a good starting point.

Problem 3: Inconsistent Batch-to-Batch Fermentation Results

  • Question: I am getting highly variable this compound yields between different fermentation runs, even with the same protocol. What could be the cause?

  • Answer: Inconsistency often points to subtle variations in starting materials or procedures:

    • Inoculum Preparation: The age and concentration of the inoculum (spore suspension or vegetative culture) should be kept consistent. Variations in the inoculum can lead to different growth kinetics and, consequently, different final titers.

    • Raw Material Quality: Complex medium components like peptone, yeast extract, and soybean meal can vary in composition between batches and suppliers. If possible, use the same batch of these components for a series of experiments or test new batches before use.

    • Sterilization Effects: Over-sterilization (autoclaving for too long or at too high a temperature) can degrade sugars and other medium components, affecting both growth and production. Ensure your sterilization protocol is consistent.

    • Environmental Factors: Minor fluctuations in incubator temperature or shaker speed can impact the fermentation process. Calibrate and monitor your equipment regularly.

Data Presentation: Optimizing Fermentation Parameters

The following tables provide illustrative data based on typical optimization experiments for actinomycete fermentations. The exact values for this compound production will vary depending on the specific strain and experimental conditions. These tables are intended to serve as a guide for designing your optimization studies.

Table 1: Effect of Carbon Source (Glucose) Concentration on this compound Yield

Glucose Concentration (g/L)Peak Biomass (g/L)This compound Yield (mg/L)
103.545
205.280
305.8110
406.195 (slight repression)
506.370 (repression observed)
Disclaimer: This data is illustrative and intended to show a typical trend where high glucose concentrations can be repressive.

Table 2: Effect of Nitrogen Source (Peptone) on this compound Yield

Nitrogen Source (15 g/L)Peak Biomass (g/L)This compound Yield (mg/L)
Ammonium Sulfate3.830
Casein Hydrolysate5.590
Peptone6.0125
Soybean Meal6.2140
Yeast Extract5.8115
Disclaimer: This data is illustrative, highlighting the common observation that complex organic nitrogen sources often enhance secondary metabolite production compared to inorganic sources.

Table 3: Effect of Initial pH on this compound Yield

Initial pHFinal pH (uncontrolled)Peak Biomass (g/L)This compound Yield (mg/L)
6.05.24.575
6.55.65.8105
7.06.16.2130
7.56.56.1115
8.06.85.790
Disclaimer: Illustrative data showing a typical pH optimum for growth and production in actinomycetes.

Table 4: Effect of Dissolved Oxygen (DO) Control on this compound Yield

DO Setpoint (% saturation)Control StrategyPeak Biomass (g/L)This compound Yield (mg/L)
UncontrolledAgitation at 200 rpm5.985
30%Constant control after 24h6.1120
50%Constant control after 24h6.3150
70%Constant control after 24h6.4140
Disclaimer: Illustrative data demonstrating the importance of maintaining adequate DO levels for antibiotic production.

Experimental Protocols

Protocol 1: Two-Stage Culture for this compound Production

This protocol is based on a general method for antibiotic production by Micromonospora species.

1. Spore Suspension Preparation: a. Grow Micromonospora carbonacea on a suitable agar medium (e.g., Bennett's agar) at 28-30°C for 10-14 days until sporulation is evident. b. Scrape the spores from the surface of the agar and suspend them in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). c. Filter the suspension through sterile cotton wool to remove mycelial fragments. d. Adjust the spore concentration to approximately 1 x 10^8 spores/mL.

2. Seed Culture (Stage 1): a. Prepare the seed medium (e.g., Tryptic Soy Broth or a custom vegetative medium). b. Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with 1 mL of the spore suspension. c. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

3. Production Culture (Stage 2): a. Prepare the production medium. A historical example of a production medium for this compound includes components like dextrin, soybean meal, distillers' solubles, and inorganic salts. b. Inoculate 100 mL of sterile production medium in a 500 mL baffled flask with 5-10% (v/v) of the seed culture. c. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days. d. Monitor the fermentation by taking aseptic samples periodically to measure pH, biomass, and this compound concentration.

Protocol 2: Extraction and Quantification of this compound

1. Extraction: a. Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration. b. This compound is typically found in both the mycelium and the supernatant. c. Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate or chloroform at a slightly acidic pH. d. Extract the mycelial cake with a water-miscible solvent like acetone or methanol, then remove the solvent under vacuum and extract the remaining aqueous phase with an immiscible solvent as in the previous step. e. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. Quantification by HPLC: a. A High-Performance Liquid Chromatography (HPLC) method is recommended for accurate quantification. b. Column: A reversed-phase column (e.g., C18) is suitable. c. Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium phosphate) is typically used. d. Detection: UV detection at a wavelength around 290-302 nm is appropriate for this compound.[9] e. Quantification: Prepare a standard curve using a purified this compound standard. Dissolve the crude extract in a suitable solvent (e.g., methanol) and inject it into the HPLC system. Compare the peak area of this compound in the sample to the standard curve to determine the concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Downstream & Analysis spore Spore Suspension Preparation seed_culture Seed Culture (Stage 1) 48-72h spore->seed_culture Inoculate seed_medium Seed Medium Preparation seed_medium->seed_culture prod_medium Production Medium Preparation prod_culture Production Culture (Stage 2) 7-10 days prod_medium->prod_culture seed_culture->prod_culture Inoculate extraction Extraction of This compound prod_culture->extraction Harvest hplc Quantification by HPLC extraction->hplc yield Yield Calculation hplc->yield

Caption: Experimental workflow for this compound production.

troubleshooting_low_yield cluster_growth_issues Growth Phase Troubleshooting cluster_prod_issues Production Phase Troubleshooting start Low this compound Yield check_growth Is Biomass Adequate? start->check_growth medium_growth Optimize Growth Medium (C/N Sources) check_growth->medium_growth No ph_growth Check Initial pH (Target: 7.0-7.5) check_growth->ph_growth No aeration_growth Improve Aeration (Flask Volume, Shaker Speed) check_growth->aeration_growth No carbon_rep Test Carbon Source Concentration check_growth->carbon_rep Yes nitrogen_source Optimize Nitrogen Source (e.g., Peptone) check_growth->nitrogen_source Yes phosphate Reduce Phosphate Levels check_growth->phosphate Yes do_control Implement DO Control (Target >30-50%) check_growth->do_control Yes ph_control Control pH During Production check_growth->ph_control Yes

Caption: Troubleshooting flowchart for low this compound yield.

evernimicin_biosynthesis cluster_precursors Primary Metabolism Precursors cluster_pathway This compound Biosynthetic Pathway glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa pks_nrps Polyketide & Sugar Assembly (PKS/Glycosyltransferases) glucose->pks_nrps Sugar moieties osa Orsellinic Acid (OSA) Synthesis acetyl_coa->osa via EvdD3 (iPKS) amino_acids Amino Acids amino_acids->pks_nrps e.g., for nitro-sugar tailoring Tailoring Reactions (Halogenation, Methylation) osa->tailoring Aromatic core pks_nrps->tailoring Oligosaccharide scaffold This compound This compound tailoring->this compound

Caption: Simplified this compound biosynthetic pathway.

References

Technical Support Center: Evernimicin MIC Test Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evernimicin Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to address variability in this compound MIC test results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oligosaccharide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds exclusively to the 50S ribosomal subunit, a component of the bacterial ribosome.[1][3] This binding occurs at a novel site involving the loops of hairpins 89 and 91 of the 23S rRNA and the ribosomal protein L16.[2][4][5] By binding to this site, this compound blocks the accommodation of aminoacyl-tRNA into the A-site of the ribosome, thereby preventing the elongation phase of protein synthesis.[4][5] This unique binding site means there is no cross-resistance with other classes of antibiotics that also target the ribosome.[2][6]

Q2: What are the known mechanisms of resistance to this compound?

Resistance to this compound can arise through several mechanisms:

  • Mutations in 23S rRNA: Changes in the nucleotide sequence of hairpins 89 and 91 of the 23S rRNA can reduce the binding affinity of this compound to the ribosome.[2][5][6][7]

  • Mutations in Ribosomal Protein L16: Alterations in the amino acid sequence of ribosomal protein L16, particularly substitutions at specific residues, can confer reduced susceptibility to this compound.[2][6][8][9]

  • rRNA Methylation: Enzymatic modification (methylation) of specific nucleotides within the 23S rRNA binding site can also lead to resistance.[5][6]

Q3: What are the expected this compound MIC values for common Gram-positive bacteria?

This compound is highly active against a broad range of Gram-positive bacteria. The following table summarizes the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) from a large multicenter international trial.

OrganismMIC50 (mg/L)MIC90 (mg/L)
Streptococcus pneumoniae0.0470.047
Methicillin-Resistant S. aureus (MRSA)0.751.0
Methicillin-Resistant CoNS (MR-CoNS)1.01.0
Enterococcus faecium≤1.0≤1.0
Enterococcus faecalis≤1.0≤1.0

Data sourced from a multicenter international trial.[10][11]

Troubleshooting Guide for MIC Variability

Variability in MIC test results can be a significant challenge. This guide provides a systematic approach to troubleshooting inconsistent this compound MIC values.

Issue: Higher-than-expected MIC values or inconsistent results between replicates.

This is a common issue that can stem from various factors related to the experimental setup and the materials used.

Step 1: Review Core Experimental Parameters

A logical first step is to ensure that the fundamental components of your assay are correct.

cluster_review Step 1: Review Core Experimental Parameters Inoculum Inoculum Preparation Media Growth Medium Inoculum->Media This compound This compound Stock Media->this compound Incubation Incubation Conditions This compound->Incubation QC Quality Control Strains Incubation->QC Start Start->Inoculum Begin Troubleshooting

Caption: Initial troubleshooting workflow for MIC variability.

  • Inoculum Preparation:

    • Question: Is the inoculum density standardized?

    • Troubleshooting: An incorrect inoculum size is a major source of MIC variability.[12][13] Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL. Use a spectrophotometer to verify the turbidity of your bacterial suspension.

  • Growth Medium:

    • Question: Are you using the recommended medium and is the pH correct?

    • Troubleshooting: For most aerobic bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard.[14] The pH of the medium should be between 7.2 and 7.4. An incorrect pH can affect the activity of the antimicrobial agent. For fastidious organisms like streptococci, supplementation with lysed horse blood and β-NAD may be necessary.[15]

  • This compound Stock Solution:

    • Question: Has the this compound stock solution been prepared and stored correctly?

    • Troubleshooting: Ensure that the this compound powder is fully dissolved in the appropriate solvent and that the stock solution is stored at the correct temperature (typically -20°C or lower) and protected from light.[14] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a stable stock.

  • Incubation Conditions:

    • Question: Are the incubation time, temperature, and atmosphere correct?

    • Troubleshooting: Incubate plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.[13] For certain organisms, such as Streptococcus pneumoniae, incubation in an atmosphere of 5% CO2 may be required. Incubation times that are too short or too long can lead to inaccurate MIC readings.

  • Quality Control (QC) Strains:

    • Question: Are you including appropriate QC strains and are the results within the expected range?

    • Troubleshooting: Always include reference QC strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) in each assay.[16] The MIC values for these strains should fall within the established acceptable ranges. If the QC results are out of range, it indicates a systemic issue with the assay.

Step 2: Investigate Potential Contamination or Resistance Development

If the core parameters are correct, the issue might lie with the bacterial culture itself.

cluster_investigate Step 2: Investigate Culture Integrity Purity Check for Contamination Resistance Verify Resistance Profile Purity->Resistance Start Start->Purity If core parameters are correct

Caption: Secondary troubleshooting for culture-related issues.

  • Check for Contamination:

    • Question: Is the bacterial culture pure?

    • Troubleshooting: Streak the inoculum onto an appropriate agar plate to check for purity. A mixed culture will lead to variable and uninterpretable MIC results.

  • Verify Resistance Profile:

    • Question: Has the isolate developed resistance?

    • Troubleshooting: If you are working with a previously susceptible isolate that now shows a higher MIC, it may have acquired resistance. Consider sequencing the 23S rRNA genes and the rplP gene (encoding ribosomal protein L16) to check for mutations known to confer this compound resistance.[7][8]

Step 3: Refine Reading and Interpretation of Results

Subtle variations in how results are read can contribute to variability.

  • Reading the MIC:

    • Question: How is the MIC endpoint being determined?

    • Troubleshooting: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[17][18][19] Use a standardized light source and background to read the plates. For broth microdilution, a reading mirror can be helpful. Be aware of issues like trailing endpoints (reduced growth over a range of concentrations) and consider them when determining the MIC.

  • Reproducibility:

    • Question: Have you performed replicate testing?

    • Troubleshooting: If you observe variability, it is good practice to repeat the test in triplicate.[20] The MIC is typically reported as the mode or the predominant value from the replicates.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO). b. Store the stock solution in small aliquots at -20°C or below.

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. In the first well of a row, add 50 µL of the this compound stock solution to achieve the highest desired concentration. c. Perform serial two-fold dilutions by transferring 50 µL from each well to the next well in the row. Discard the final 50 µL from the last well. d. This will result in 50 µL of varying concentrations of this compound in each well.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: a. Seal the plates or place them in a container to prevent evaporation. b. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. Following incubation, examine the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

This compound Mechanism of Action

cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit Components 50S_subunit 50S Subunit Protein_synthesis Protein Synthesis Elongation 50S_subunit->Protein_synthesis facilitates 30S_subunit 30S Subunit 23S_rRNA 23S rRNA (Hairpins 89 & 91) 23S_rRNA->50S_subunit L16_protein L16 Protein L16_protein->50S_subunit This compound This compound This compound->23S_rRNA binds to This compound->L16_protein binds to Inhibition Inhibition This compound->Inhibition tRNA Aminoacyl-tRNA tRNA->50S_subunit binds to A-site Inhibition->Protein_synthesis blocks

Caption: this compound's inhibitory action on protein synthesis.

References

Technical Support Center: Minimizing Off-Target Effects of Evernimicin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Evernimicin in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in a eukaryotic cell culture setting.

Issue 1: High Cell Death or Unexpected Cytotoxicity

  • Question: I am observing significant cell death in my eukaryotic cell culture after treatment with this compound. What could be the cause and how can I troubleshoot this?

  • Answer: High cytotoxicity is a common concern when using antibiotics in cell culture.[1][2] The primary reasons for unexpected cytotoxicity with this compound include:

    • Concentration is too high: While this compound is highly specific for prokaryotic ribosomes, very high concentrations can affect eukaryotic cells.[3]

    • Cell line sensitivity: Different cell lines exhibit varying sensitivities to antibiotics.[4]

    • Contamination of the this compound stock: Impurities or degradation products in the stock solution could be cytotoxic.

    Troubleshooting Steps:

    • Perform a Dose-Response Curve: To identify the maximum tolerable concentration for your specific cell line, it is crucial to perform a dose-response experiment. A detailed protocol for an MTT assay is provided in the "Experimental Protocols" section.

    • Optimize Concentration and Exposure Time:

      • Use the lowest concentration of this compound that effectively controls the bacterial contamination. This concentration should be determined relative to the Minimum Inhibitory Concentration (MIC) for the specific bacterium.

      • Consider reducing the duration of exposure to this compound.

    • Verify Stock Solution Integrity:

      • Prepare a fresh stock solution of this compound.

      • Ensure the solvent used to dissolve this compound is not contributing to cytotoxicity by including a vehicle-only control in your experiments.[5]

Troubleshooting Summary for High CytotoxicityPotential CauseRecommended Action
Observation High this compound concentrationPerform a dose-response assay (e.g., MTT) to determine the IC50 for your cell line. Use a concentration well below the IC50.
Sensitive cell lineTest different eukaryotic cell lines to identify one with lower sensitivity to this compound.
Contaminated or degraded stock solutionPrepare a fresh, sterile stock solution of this compound.
Solvent toxicityInclude a vehicle-only control to assess the effect of the solvent on cell viability.

Issue 2: Altered Gene Expression or Protein Profile Unrelated to the Experimental Goal

  • Question: My RNA-Seq or proteomics data shows unexpected changes in host cell gene or protein expression after this compound treatment. How can I minimize these off-target effects?

  • Answer: Unintended changes in the host cell's transcriptome or proteome can arise from subtle off-target effects of antibiotics.[1] For this compound, a primary suspect is the mitochondria, given their evolutionary origin from bacteria.[6]

    • Mitochondrial Protein Synthesis: Mitochondrial ribosomes share similarities with bacterial ribosomes. Although this compound is highly selective for prokaryotic ribosomes, high concentrations could potentially interfere with mitochondrial translation.[6][7] This can lead to a mitonuclear protein imbalance and trigger cellular stress responses.[6]

    Mitigation Strategies:

    • Use the Lowest Effective Concentration: As with cytotoxicity, using the lowest possible concentration of this compound that achieves the desired antibacterial effect is key to minimizing subtle off-target effects.

    • Incorporate Proper Controls:

      • Vehicle Control: This is essential to rule out any effects of the solvent.

      • Bacterial Contamination Control: If possible, include a control group of cells with the same level of bacterial contamination but without this compound treatment (for short-term experiments) to differentiate the effects of the antibiotic from the effects of the bacterial infection itself.

    • Validate On-Target Activity: To confirm that the desired outcome of your experiment is due to the antibacterial action of this compound, consider using a bacterial strain with known resistance to this compound as a negative control.

Issue 3: Inconsistent or Lack of On-Target Antibacterial Efficacy

  • Question: this compound is not effectively clearing the bacterial contamination in my co-culture system, forcing me to use higher, potentially cytotoxic concentrations. What should I do?

  • Answer: Suboptimal antibacterial efficacy can be due to several factors:

    • Bacterial Resistance: The bacterial strain in your culture may have or may have developed resistance to this compound.[8][9]

    • Degradation of this compound: Antibiotic stocks can lose activity over time if not stored properly.

    • Suboptimal Experimental Conditions: The cell culture medium or other experimental conditions may interfere with this compound's activity.

    Troubleshooting Steps:

    • Verify the Minimum Inhibitory Concentration (MIC): Determine the MIC of this compound for your specific bacterial strain to ensure you are using an appropriate concentration.

    • Prepare Fresh Stock Solutions: Always use freshly prepared or properly stored aliquots of this compound for your experiments.

    • Optimize Co-Culture Conditions: Ensure that the pH and composition of your culture medium do not inactivate this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • This compound is an oligosaccharide antibiotic that inhibits bacterial protein synthesis.[10][11] It binds to a unique site on the 50S ribosomal subunit, a component of the bacterial ribosome.[3][12][13] This binding interferes with the formation of the 70S initiation complex and prevents the accommodation of aminoacyl-tRNA into the A site of the ribosome, thereby halting protein elongation.[10][13][14][15]

  • Q2: How specific is this compound for prokaryotic versus eukaryotic ribosomes?

    • This compound exhibits a high degree of specificity for prokaryotic ribosomes. In cell-free translation assays, this compound inhibits protein synthesis in systems derived from E. coli and S. aureus with a 50% inhibitory concentration (IC50) of approximately 125 nM.[3][16][17] In contrast, cell-free systems from eukaryotic sources like wheat germ show no inhibition at concentrations up to 400 µM, and rabbit reticulocyte systems only show inhibition at much higher concentrations (starting above 25 µM).[3]

This compound IC50 Values for Protein Synthesis Inhibition
System IC50
E. coli (prokaryotic)~125 nM[3][16]
S. aureus (prokaryotic)~125 nM[3]
Rabbit Reticulocyte (eukaryotic)> 25 µM[3]
Wheat Germ (eukaryotic)> 400 µM[3]
  • Q3: What are the primary concerns for off-target effects in mammalian cells?

    • The main theoretical off-target concern for antibiotics that target bacterial ribosomes is the potential for interaction with mitochondrial ribosomes.[6] Mitochondria are of endosymbiotic bacterial origin, and their ribosomes resemble those of prokaryotes.[6] Inhibition of mitochondrial protein synthesis can disrupt cellular respiration and trigger stress pathways.[6] While this compound's specificity is high, it is a crucial aspect to consider, especially at elevated concentrations or during long-term exposure.

  • Q4: What is a recommended starting concentration for this compound in cell culture?

    • The optimal concentration is a balance between antibacterial efficacy and minimal host cell toxicity. A good starting point is 2-4 times the Minimum Inhibitory Concentration (MIC) for the target bacterial strain. However, it is imperative to perform a dose-response cytotoxicity assay with your specific eukaryotic cell line to determine the non-toxic concentration range.

  • Q5: How can I validate that the observed effects in my experiment are due to the on-target activity of this compound?

    • A robust method for validation is to use a control bacterial strain that is resistant to this compound.[8][9] If the experimental effect is absent when using the resistant strain, it strongly suggests that the effect is due to the on-target antibacterial activity of this compound. Mutations in the 23S rRNA or the ribosomal protein L16 are known to confer resistance to this compound.[8][9][10][11]

Experimental Protocols

Protocol 1: Determining the Optimal (Non-Cytotoxic) Concentration of this compound using an MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound on a eukaryotic cell line.

  • Cell Seeding:

    • Seed your eukaryotic cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Prepare this compound Dilutions:

    • Prepare a 2x concentrated stock of the highest concentration of this compound you wish to test in your cell culture medium.

    • Perform serial dilutions to create a range of 2x concentrated solutions. A typical range to test might be from 0.1 µg/mL to 100 µg/mL.

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Cell Treatment:

    • Remove the medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. This will result in a final 1x concentration.

    • Include untreated control wells that receive only fresh medium.

    • Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Assessing Off-Target Effects on Mitochondrial Protein Synthesis

A reduction in mitochondrial protein synthesis can be detected by monitoring cellular respiration or the levels of specific mitochondrial-encoded proteins.

  • Experimental Setup: Treat your cells with a non-cytotoxic concentration of this compound (determined from the MTT assay) and a higher, potentially off-target concentration. Include vehicle-treated cells as a control.

  • Western Blot Analysis:

    • After treatment, lyse the cells and perform a western blot to detect a key mitochondrial-encoded protein, such as MT-CO1 (Cytochrome c oxidase subunit I).

    • Also, probe for a nuclear-encoded mitochondrial protein (e.g., SDHA) as a loading control for mitochondrial mass.

    • A decrease in the MT-CO1/SDHA ratio in this compound-treated cells compared to the control would suggest an off-target effect on mitochondrial protein synthesis.

  • Cellular Respiration Assay (e.g., Seahorse XF Analyzer):

    • Plate cells on a Seahorse XF cell culture microplate and treat as described above.

    • Perform a mitochondrial stress test to measure parameters like basal respiration, ATP production, and maximal respiration. A decrease in these parameters in treated cells can indicate mitochondrial dysfunction.

Protocol 3: Validating On-Target Activity in a Bacterial Co-Culture System

This protocol helps to confirm that the observed effects are due to this compound's antibacterial properties.

  • Obtain Bacterial Strains: Acquire a susceptible strain of the bacteria of interest and a corresponding resistant mutant if available.

  • Co-Culture Setup: Establish a co-culture of your eukaryotic cells with either the susceptible or the resistant bacterial strain.

  • This compound Treatment: Treat both co-culture systems with the desired concentration of this compound.

  • Endpoint Measurement: Measure your experimental endpoint of interest (e.g., expression of a specific host cell gene, release of a cytokine).

  • Analysis: If the effect is only observed in the co-culture with the susceptible bacteria and is absent in the co-culture with the resistant bacteria, this provides strong evidence for on-target activity.

Mandatory Visualization

Caption: On-target vs. potential off-target action of this compound.

Troubleshooting_Workflow cluster_verification Verification Steps start Start: High Cytotoxicity Observed q1 Is this the first time using This compound with this cell line? start->q1 a1_yes Perform Dose-Response (MTT Assay) q1->a1_yes Yes a1_no Was a lower concentration previously non-toxic? q1->a1_no No determine_ic50 Determine IC50. Select concentration well below IC50. a1_yes->determine_ic50 check_stock Prepare fresh this compound stock. Include vehicle control. a1_no->check_stock rerun Repeat experiment with fresh stock and controls. check_stock->rerun q2 Is cytotoxicity still observed at previously safe concentrations? rerun->q2 a2_yes Consider cell line sensitivity. Test alternative cell lines. q2->a2_yes Yes a2_no Problem likely resolved. Continue with optimized protocol. q2->a2_no No determine_ic50->rerun

Caption: Troubleshooting workflow for high cytotoxicity.

References

Technical Support Center: Evernimicin Ribosome Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evernimicin ribosome binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding site of this compound on the bacterial ribosome?

This compound binds exclusively to the 50S ribosomal subunit.[1][2] Its binding site is located at the entrance to the A-site tRNA accommodation corridor and involves interactions with helices 89 and 91 of the 23S rRNA and the ribosomal protein L16.[3][4][5] This binding site is distinct from that of many other classes of antibiotics, which explains the lack of cross-resistance.[3][4]

Q2: What is the mechanism of action of this compound?

This compound inhibits bacterial protein synthesis.[1][6] By binding to the 50S subunit, it sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[3][5] This prevents the addition of new amino acids to the growing polypeptide chain, thereby halting translation.[3] There is also evidence to suggest that this compound can interfere with the formation of the 70S initiation complex by overlapping with the binding site of initiation factor 2 (IF2).[4][6]

Q3: What are the typical dissociation constants (Kd) for this compound binding to bacterial ribosomes?

The affinity of this compound for bacterial ribosomes is in the nanomolar range. Reported dissociation constants vary slightly depending on the bacterial species and the experimental method used.

Ribosome SourceMethodDissociation Constant (Kd)
E. coli 70SRadiolabeled Binding Assay84 nM[1]
S. aureus 70SRadiolabeled Binding Assay86 nM[1]
E. coli 50S SubunitRadiolabeled Binding Assay160 nM[1]

Q4: Which other antibiotics are known to compete with this compound for ribosome binding?

Only structurally similar orthosomycin antibiotics, such as Avilamycin, have been shown to compete with this compound for its binding site on the ribosome.[1] Other antibiotics that target the 50S subunit, including macrolides, lincosamides, and streptogramins, do not compete with this compound, indicating a unique binding site.[2]

Troubleshooting Guides

Nitrocellulose Filter Binding Assay
IssuePossible Cause(s)Suggested Solution(s)
High Background Signal 1. Non-specific binding of radiolabeled this compound to the filter. 2. Inadequate washing of the filters. 3. Contaminated buffers or reagents.1. Pre-soak nitrocellulose filters in wash buffer before use. 2. Increase the number and/or volume of wash steps. Ensure the wash buffer composition is optimal (e.g., appropriate salt concentration). 3. Use freshly prepared, filtered buffers.
Low or No Signal 1. Inactive ribosomes. 2. Degradation of radiolabeled this compound. 3. Incorrect buffer conditions (e.g., Mg2+ concentration). 4. Incorrect filter type.1. Prepare fresh ribosomes and verify their activity in a translation assay. 2. Check the integrity and specific activity of the radiolabeled compound. 3. Optimize buffer components; ensure Mg2+ concentration is sufficient for ribosome integrity. 4. Use nitrocellulose filters, as they retain proteins (and thus ribosome-ligand complexes), while allowing unbound nucleic acids and small molecules to pass through.
Inconsistent Results 1. Pipetting errors. 2. Incomplete filtration or uneven drying of filters. 3. Variation in incubation times.1. Use calibrated pipettes and ensure thorough mixing of reaction components. 2. Apply a consistent vacuum during filtration and allow filters to dry completely before scintillation counting. 3. Standardize all incubation times precisely.
Fluorescence Polarization (FP) Assay
IssuePossible Cause(s)Suggested Solution(s)
Low Assay Window (ΔmP) 1. The fluorescently labeled this compound (tracer) has low binding affinity. 2. The size difference between the tracer and the ribosome is not large enough to produce a significant change in polarization. 3. Low concentration or inactivity of ribosomes.1. Synthesize a tracer with a higher affinity for the ribosome. 2. While the ribosome is very large, ensure the linker between the fluorophore and this compound is not excessively long and flexible. 3. Increase the concentration of active ribosomes.
High Variability in Readings 1. Presence of air bubbles in the wells. 2. Non-specific binding of the tracer to the plate. 3. Aggregation of ribosomes or test compounds.1. Centrifuge the plate briefly before reading. 2. Use non-binding surface plates. 3. Centrifuge ribosome and compound stocks before use. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.
Quenching or Enhancement of Signal 1. Test compounds are intrinsically fluorescent or are quenchers. 2. The fluorophore on the tracer is environmentally sensitive.1. Pre-read the plate before adding the tracer to identify fluorescent compounds. Use a far-red tracer to minimize interference. 2. While this can be an issue, significant changes in fluorescence intensity upon binding can sometimes be used as an alternative readout.
Scintillation Proximity Assay (SPA)
IssuePossible Cause(s)Suggested Solution(s)
High Non-specific Binding 1. Radiolabeled this compound is binding directly to the SPA beads. 2. Insufficient blocking of non-specific sites on the beads.1. Test different types of SPA beads. 2. Add a blocking agent like BSA to the assay buffer, but ensure it doesn't interfere with the this compound-ribosome interaction.
Low Signal 1. Inefficient coupling of ribosomes to the SPA beads. 2. Low specific activity of the radioligand. 3. "Non-proximity effect" where the radioligand is too far from the scintillant in the bead.1. Optimize the ribosome-bead coupling protocol. Ensure the buffer conditions are compatible with both the ribosomes and the bead chemistry. 2. Use a radioligand with higher specific activity. 3. This is an inherent limitation; ensure the geometry of the binding complex allows for proximity.
Color Quench 1. Colored compounds in the sample absorb the emitted light.1. Use color quench correction features available on modern scintillation counters.

Experimental Protocols

Protocol 1: Nitrocellulose Filter Binding Assay

This protocol is adapted from methodologies used to study antibiotic-ribosome interactions.

1. Reagent Preparation:

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT.
  • Wash Buffer: Same as Binding Buffer.
  • Ribosomes: Prepare 70S ribosomes from E. coli or S. aureus and determine the concentration by measuring A260 (1 A260 unit = 23 pmol of 70S ribosomes). Dilute to the desired concentration in Binding Buffer.
  • Radiolabeled this compound: Prepare a stock solution of [14C]this compound and determine its specific activity.

2. Assay Procedure:

  • In a microcentrifuge tube, combine 70S ribosomes (final concentration ~50 nM) with varying concentrations of [14C]this compound (e.g., 1 nM to 500 nM) in a final volume of 50 µL of Binding Buffer.
  • Incubate the reactions at room temperature for 30 minutes to reach equilibrium.
  • Prepare a dot-blot or vacuum filtration manifold with nitrocellulose filters (0.45 µm pore size). Pre-wet the filters with Wash Buffer.
  • Apply each reaction mixture to a separate filter under a gentle vacuum.
  • Wash each filter twice with 1 mL of ice-cold Wash Buffer to remove unbound [14C]this compound.
  • Dry the filters completely under a heat lamp or at room temperature.
  • Place each filter in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the counts from a blank filter (no ribosomes) from all readings.
  • Plot the bound [14C]this compound (in pmol) as a function of the free [14C]this compound concentration.
  • Determine the dissociation constant (Kd) and the number of binding sites (Bmax) by fitting the data to a one-site binding hyperbola using non-linear regression analysis.

Protocol 2: Competitive Fluorescence Polarization (FP) Assay

This protocol describes a competitive assay to screen for compounds that displace a fluorescently labeled this compound probe.

1. Reagent Preparation:

  • FP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.01% Tween-20.
  • Fluorescent Tracer: Synthesize a fluorescently labeled this compound derivative (e.g., with fluorescein or a red-shifted dye). Determine its concentration and binding affinity (Kd) for the ribosome in a direct titration experiment.
  • Ribosomes: Prepare 70S ribosomes and dilute them in FP Assay Buffer to a concentration that gives ~80% saturation of the tracer.
  • Test Compounds: Dissolve test compounds in DMSO to create stock solutions.

2. Assay Procedure:

  • In a 384-well, non-binding surface black plate, add 1 µL of test compound dilutions in DMSO. Include controls for no inhibition (DMSO only) and full inhibition (a high concentration of unlabeled this compound).
  • Add 20 µL of ribosomes to each well.
  • Add 20 µL of the fluorescent tracer to all wells. The final concentration of the tracer should be at or below its Kd.
  • Mix the plate gently on an orbital shaker for 1 minute.
  • Incubate the plate at room temperature for 30-60 minutes, protected from light.
  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

3. Data Analysis:

  • Calculate the percentage of inhibition for each test compound concentration.
  • Plot the percentage of inhibition versus the logarithm of the test compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Evernimicin_Mechanism_of_Action This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Inhibition Inhibition This compound->Inhibition Leads to A_Site A-Site Ribosome_50S->A_Site Blocks access to Protein_Synthesis Protein Synthesis Elongation A_Site->Protein_Synthesis Is essential for aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Cannot bind Inhibition->Protein_Synthesis Stops

Caption: Mechanism of action of this compound.

Filter_Binding_Assay_Workflow Start Start Mix Mix Ribosomes and Radiolabeled this compound Start->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Dry Dry Filters Wash->Dry Count Scintillation Counting Dry->Count Analyze Analyze Data (Kd, Bmax) Count->Analyze

Caption: Workflow for a nitrocellulose filter binding assay.

FP_Assay_Troubleshooting_Logic Start FP Assay Issue Low_Window Low Assay Window? Start->Low_Window High_Variability High Variability? Low_Window->High_Variability No Check_Affinity Check Tracer Affinity and Ribosome Activity Low_Window->Check_Affinity Yes Check_Bubbles Check for Bubbles and Aggregates High_Variability->Check_Bubbles Yes Quenching Signal Quenching? High_Variability->Quenching No Use_NBS_Plate Use Non-Binding Surface Plate Check_Bubbles->Use_NBS_Plate Check_Compounds Pre-read for Compound Fluorescence Quenching->Check_Compounds Yes OK Assay OK Quenching->OK No

Caption: Troubleshooting logic for Fluorescence Polarization assays.

References

Validation & Comparative

Evernimicin vs. Vancomycin: A Comparative Analysis of Activity Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of evernimicin and vancomycin against vancomycin-resistant enterococci (VRE), a significant challenge in clinical settings. The following sections detail their mechanisms of action, in vitro and in vivo efficacy supported by experimental data, and the methodologies used in these assessments.

Mechanisms of Action and Resistance

This compound and vancomycin target distinct cellular processes in bacteria, which dictates their efficacy against susceptible and resistant strains.

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding physically obstructs the transglycosylation and transpeptidation steps, which are crucial for elongating and cross-linking the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to cell lysis.

Vancomycin resistance in enterococci, particularly the VanA phenotype, involves a fundamental alteration of this target. Resistance genes orchestrate the synthesis of peptidoglycan precursors with a D-alanyl-D-lactate (D-Ala-D-Lac) terminus instead of D-Ala-D-Ala. This substitution significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.

This compound is an oligosaccharide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This interaction interferes with the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis, ultimately halting the production of essential proteins and leading to a bacteriostatic effect against enterococci.[1] Because this compound's target is distinct from that of vancomycin, it retains its activity against VRE.

Comparative Mechanisms of Action cluster_vancomycin Vancomycin Pathway cluster_vre Vancomycin Resistance (VanA) cluster_this compound This compound Pathway Vancomycin Vancomycin Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan Precursor (D-Ala-D-Ala) Binds to Cell Wall Synthesis Cell Wall Synthesis Vancomycin->Cell Wall Synthesis Inhibits Peptidoglycan Precursor (D-Ala-D-Ala)->Cell Wall Synthesis Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to vanA gene vanA gene Modified Precursor (D-Ala-D-Lac) Modified Precursor (D-Ala-D-Lac) vanA gene->Modified Precursor (D-Ala-D-Lac) Synthesizes Cell Wall Synthesis (continues) Cell Wall Synthesis (continues) Modified Precursor (D-Ala-D-Lac)->Cell Wall Synthesis (continues) Vancomycin_res Vancomycin Vancomycin_res->Modified Precursor (D-Ala-D-Lac) Low affinity binding This compound This compound 50S Ribosomal Subunit 50S Ribosomal Subunit This compound->50S Ribosomal Subunit Binds to Protein Synthesis Protein Synthesis This compound->Protein Synthesis Inhibits 50S Ribosomal Subunit->Protein Synthesis Bacteriostasis Bacteriostasis Protein Synthesis->Bacteriostasis Leads to

Caption: Mechanisms of action for vancomycin and this compound.

In Vitro Activity

The in vitro activity of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

AntibioticOrganismMIC90 (µg/mL)
This compound Enterococcus faecalis0.2
Enterococcus faecium0.39
Vancomycin Vancomycin-Resistant Enterococcus (VRE)≥64

Note: Data compiled from multiple sources.[2]

The data clearly indicates that this compound demonstrates potent in vitro activity against both E. faecalis and E. faecium, including strains that are resistant to vancomycin. In contrast, VRE strains exhibit high MIC values for vancomycin, confirming their resistance.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

  • This compound: Exhibits a PAE of 2.6 hours against Enterococcus faecalis.[2]

  • Vancomycin: The PAE of this compound has been reported to be slightly longer than that of vancomycin against E. faecalis.[2]

In Vivo Efficacy

The comparative efficacy of this compound and vancomycin has been evaluated in a rat model of aortic valve endocarditis caused by both vancomycin-susceptible Enterococcus faecalis and a vancomycin-resistant (VanA) Enterococcus faecium strain.

Treatment GroupInoculumMean Bacterial Density (log10 CFU/g of vegetation) ± SD
Vancomycin-Resistant E. faecium Model
Control (No Treatment)High (10⁹ CFU/mL)8.34 ± 0.91
Vancomycin (150 mg/kg/day)High (10⁹ CFU/mL)Ineffective
This compound (60 mg/kg, b.i.d.)High (10⁹ CFU/mL)6.27 ± 1.63
Vancomycin-Susceptible E. faecalis Model
Control (No Treatment)-8.51 ± 1.11
This compound (120 mg/kg/day, continuous infusion)-5.75 ± 3.38

Data from a rat experimental endocarditis model.[1][3]

In the model of infection with a high inoculum of vancomycin-resistant E. faecium, this compound at a dose of 60 mg/kg twice daily significantly reduced the bacterial counts in the cardiac vegetations compared to the untreated controls, whereas vancomycin was ineffective.[1][3] Against a vancomycin-susceptible strain, this compound also demonstrated a significant reduction in bacterial density compared to controls.[1][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Broth Microdilution MIC Assay Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Standardize to 0.5 McFarland Standardize to 0.5 McFarland Prepare Bacterial Inoculum->Standardize to 0.5 McFarland Inoculate Plate Inoculate Plate Standardize to 0.5 McFarland->Inoculate Plate Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Antibiotic Dilutions->Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the test VRE strain is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic (this compound or vancomycin) is prepared. Serial twofold dilutions of the antibiotic are then made in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.

  • Incubation: The inoculated plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: Test tubes containing a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) with the desired concentrations of the antibiotic (typically at multiples of the MIC) are prepared.

  • Inoculation: The tubes are inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL). A control tube without any antibiotic is also included.

  • Sampling and Plating: The tubes are incubated at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each tube.

  • Colony Counting: The aliquots are serially diluted and plated onto agar plates. After incubation of the plates, the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction. Time-kill curve studies have shown that this compound exerts a primarily bacteriostatic effect against enterococci.[1]

In Vivo Rat Endocarditis Model

This model is used to evaluate the efficacy of antimicrobial agents in a simulated deep-seated infection.

Protocol:

  • Induction of Endocarditis: A sterile catheter is surgically placed across the aortic valve of rats to induce the formation of non-bacterial thrombotic endocarditis (vegetations).

  • Infection: After a short period, the rats are intravenously inoculated with a standardized suspension of the VRE strain.

  • Treatment: Twenty-four hours after infection, treatment with the antimicrobial agents (this compound or vancomycin) or a placebo is initiated and continued for a specified duration (e.g., 5 days).

  • Evaluation: At the end of the treatment period, the rats are euthanized, and their hearts are aseptically removed. The aortic valve vegetations are excised, weighed, and homogenized.

  • Bacterial Quantification: The homogenates are serially diluted and plated to determine the number of viable bacteria (CFU) per gram of vegetation. The efficacy of the treatment is assessed by comparing the bacterial counts in the treated groups to the control group.

Conclusion

The available experimental data indicates that this compound possesses potent in vitro and in vivo activity against vancomycin-resistant enterococci. Its unique mechanism of action, targeting protein synthesis at the 50S ribosomal subunit, circumvents the resistance mechanisms that render vancomycin ineffective against VRE. In a preclinical model of a severe infection like endocarditis, this compound demonstrated significant efficacy in reducing the bacterial burden of a VRE strain where vancomycin failed. These findings underscore the potential of this compound as a therapeutic alternative for infections caused by these multidrug-resistant pathogens. Further clinical investigation into the efficacy and safety of this compound and similar agents is warranted.

References

Unveiling Evernimicin's Exclusive Target Site on the Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Evernimicin, an oligosaccharide antibiotic, has garnered significant attention in the scientific community for its potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. Its efficacy stems from a unique mechanism of action: the inhibition of bacterial protein synthesis by binding to a novel site on the ribosome. This guide provides a comprehensive comparison of this compound with other ribosome-targeting antibiotics, supported by experimental data, to validate its distinct target site.

This compound's interaction with the bacterial ribosome is characterized by its high affinity and specificity for the 50S large ribosomal subunit.[1][2] Unlike many clinically used antibiotics that target the peptidyl transferase center (PTC) or the nascent peptide exit tunnel (NPET), this compound binds to a distinct site, rendering it effective against pathogens that have developed resistance to other drug classes.[3][4] This unique binding site is a key feature that distinguishes this compound and its structural analog, avilamycin, from other ribosome-targeting antibiotics.[5][6]

The Unique Binding Pocket of this compound

High-resolution structural studies, including cryo-electron microscopy and X-ray crystallography, have precisely mapped the binding site of this compound on the Escherichia coli and Deinococcus radiodurans ribosomes.[5][7] These studies reveal that this compound and avilamycin adopt an extended conformation that spans the minor grooves of helices 89 (H89) and 91 (H91) of the 23S rRNA.[5][6] The antibiotic also makes crucial contacts with arginine residues of the ribosomal protein L16.[5][6] This binding pocket is located at the entrance to the A-site tRNA accommodation corridor, physically obstructing the proper placement of aminoacyl-tRNA (aa-tRNA) during the elongation phase of protein synthesis.[5][8]

The significance of this binding site is underscored by its distinction from the targets of other major classes of ribosome-inhibiting antibiotics. For instance, macrolides and streptogramins bind within the peptide exit tunnel, while chloramphenicol and lincosamides target the peptidyl transferase center.[9][10] The novel location of the this compound binding site explains the lack of cross-resistance with these other antibiotic classes.[3][11]

Comparative Analysis of Ribosomal Antibiotic Binding Sites

To highlight the uniqueness of this compound's target, the following table compares its binding site and mechanism of action with those of other well-characterized ribosome-targeting antibiotics.

Antibiotic ClassRepresentative Drug(s)Ribosomal SubunitPrimary Binding SiteMechanism of Action
Orthosomycins This compound, Avilamycin 50S H89 and H91 of 23S rRNA, protein L16 [5][6]Inhibits aa-tRNA accommodation at the A-site [5][8]
MacrolidesErythromycin, Azithromycin50SNascent Peptide Exit Tunnel (NPET)[12]Blocks peptide elongation[12]
LincosamidesClindamycin, Lincomycin50SPeptidyl Transferase Center (PTC)[9]Inhibits peptide bond formation[9]
StreptograminsDalfopristin (A), Quinupristin (B)50SPTC (A) and NPET (B)[13][14]Synergistically inhibit peptide bond formation and elongation[13][14]
OxazolidinonesLinezolid50SA-site of the PTC[9]Prevents formation of the initiation complex[9]
AminoglycosidesStreptomycin, Gentamicin30SA-site of 16S rRNA[15]Causes misreading of mRNA and inhibits translocation[15]
TetracyclinesTetracycline, Doxycycline30SA-site of 16S rRNA[16]Blocks binding of aa-tRNA to the A-site[16]

Experimental Validation of this compound's Target Site

The unique binding site of this compound has been rigorously validated through a combination of genetic and biochemical experiments. These studies provide compelling evidence for the interaction of this compound with H89, H91, and L16.

Mutagenesis and Resistance Studies

The most direct evidence for a drug's binding site often comes from the characterization of resistance mutations. Spontaneous mutations conferring resistance to this compound have been identified in both the 23S rRNA and the gene encoding ribosomal protein L16 (rplP).[17][18]

Table of this compound Resistance Mutations:

OrganismGeneMutationConsequenceReference
Streptococcus pneumoniae23S rRNAA2469C, C2480U, G2535A, G2536CReduced susceptibility to this compound[19]
Streptococcus pneumoniaerplP (L16)Ile52SerReduced susceptibility to this compound[18]
Halobacterium halobium23S rRNAMutations in hairpins 89 and 91High-level this compound resistance[20]

The clustering of these resistance mutations within the regions of H89, H91, and L16 strongly supports the structural data indicating that these are the primary interaction sites for this compound.[17][21]

RNA Footprinting

RNA footprinting experiments have been instrumental in defining the precise nucleotides of the 23S rRNA that interact with this compound. This technique uses chemical probes to modify rRNA bases, and the binding of a drug protects the interacting nucleotides from modification. Studies have shown that this compound protects a specific set of nucleotides in the loops of hairpins 89 and 91 from chemical probes, further delineating its binding site.[3][20]

Experimental Protocols

To facilitate the replication and verification of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: RNA Footprinting of this compound on Bacterial Ribosomes

Objective: To identify the specific 23S rRNA nucleotides protected by this compound binding.

Methodology:

  • Ribosome Preparation: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus) using standard sucrose gradient centrifugation methods.

  • Binding Reaction: Incubate the purified ribosomes (typically at a concentration of 200 nM) with varying concentrations of this compound (e.g., 10 µM and 50 µM) in a suitable buffer (e.g., 80 mM potassium cacodylate, pH 7.2, 20 mM MgCl₂, 100 mM NH₄Cl, 1.5 mM DTT) for 10 minutes at 37°C to allow for binding.[20]

  • Chemical Probing: Treat the ribosome-evernimicin complexes with a chemical modification agent such as dimethyl sulfate (DMS) or kethoxal. These agents modify accessible rRNA bases (DMS methylates adenines and cytosines, while kethoxal modifies guanines).[20]

  • RNA Extraction: Extract the 23S rRNA from the treated ribosomes using phenol-chloroform extraction and ethanol precipitation.

  • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.

  • Gel Electrophoresis and Analysis: Separate the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder generated with the same primer. The positions where reverse transcription is inhibited in the presence of this compound correspond to the protected nucleotides.

Protocol 2: In Vitro Translation Assay

Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.

Methodology:

  • Prepare Cell-Free Extract: Prepare an S30 cell-free extract from a susceptible bacterial strain (e.g., E. coli or S. aureus). This extract contains all the necessary components for in vitro translation (ribosomes, tRNAs, amino acids, enzymes, and factors).

  • Translation Reaction: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase or another reporter protein), an energy source (ATP and GTP), and a mixture of amino acids, including a radiolabeled amino acid (e.g., [³⁵S]-methionine).

  • Inhibition Assay: Add varying concentrations of this compound to the translation reactions. A control reaction with no antibiotic should also be included.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Quantification of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitates on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control. Determine the 50% inhibitory concentration (IC₅₀) of this compound.[1]

Visualizing the Experimental Workflow and Target Site

To further clarify the experimental process and the logical relationship of this compound's binding, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding & Inhibition cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli) Ribosome_Isolation Ribosome Isolation Bacterial_Culture->Ribosome_Isolation S30_Extract S30 Cell-Free Extract Preparation Bacterial_Culture->S30_Extract Resistance_Mapping Resistance Mutant Mapping Bacterial_Culture->Resistance_Mapping Ribosome_this compound Incubate Ribosomes with this compound Ribosome_Isolation->Ribosome_this compound Translation_Inhibition In Vitro Translation with this compound S30_Extract->Translation_Inhibition Footprinting RNA Footprinting Ribosome_this compound->Footprinting Translation_Assay Quantify Protein Synthesis Translation_Inhibition->Translation_Assay Validation Validation of Unique Target Site Footprinting->Validation Translation_Assay->Validation Resistance_Mapping->Validation

Caption: Experimental workflow for validating this compound's unique ribosomal target site.

Evernimicin_Binding_Site cluster_50S 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) Evernimicin_Site This compound Binding Site H89 H89 Evernimicin_Site->H89 interacts with H91 H91 Evernimicin_Site->H91 interacts with L16 L16 Evernimicin_Site->L16 interacts with Macrolides Macrolides Macrolides->NPET targets Chloramphenicol Chloramphenicol Chloramphenicol->PTC targets

Caption: Schematic of antibiotic binding sites on the 50S ribosomal subunit.

Conclusion

The convergence of structural, genetic, and biochemical data unequivocally validates the unique target site of this compound on the bacterial ribosome. Its interaction with helices 89 and 91 of the 23S rRNA and ribosomal protein L16 distinguishes it from all other classes of ribosome-targeting antibiotics. This distinct mechanism of action is a crucial asset in the fight against antibiotic resistance, as it circumvents existing resistance mechanisms. The detailed experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to further explore and exploit this novel antibiotic target.

References

A Comparative Analysis of Evernimicin and Linezolid Efficacy Against Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant staphylococcal infections necessitates a continuous evaluation of novel and existing antimicrobial agents. This guide provides a detailed comparison of the efficacy of evernimicin, an oligosaccharide antibiotic, and linezolid, the first clinically available oxazolidinone, against staphylococci. The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo activities, supported by experimental data and detailed protocols.

Executive Summary

This compound and linezolid both target the bacterial ribosome, a critical component of protein synthesis, but through distinct mechanisms. This compound exhibits potent in vitro activity against a wide range of staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) often lower than those of linezolid.[1][2] Linezolid, a well-established therapeutic option, also demonstrates reliable activity against these pathogens.[3][4] Both agents have demonstrated efficacy in animal models of staphylococcal infections. This guide will delve into the specifics of their comparative efficacy, providing the data necessary for informed research and development decisions.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and linezolid against various staphylococcal isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: this compound MIC Distribution against Staphylococcus aureus

Staphylococcal SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)2990.750.75[1][2]
Methicillin-Susceptible S. aureus (MSSA)-0.8-[5]
Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS)1820.51.0[2]

Table 2: Linezolid MIC Distribution against Staphylococcus aureus

Staphylococcal SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)20012[3]
Methicillin-Susceptible S. aureus (MSSA)20012[3]
Methicillin-Resistant S. aureus (MRSA)42212[4]
Coagulase-Negative Staphylococci (CoNS)--1[4]

Mechanisms of Action

Both this compound and linezolid inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, but their precise binding sites and inhibitory mechanisms differ.

This compound: This antibiotic binds to a unique site on the 50S ribosomal subunit, involving ribosomal protein L16 and nucleotides in the loops of hairpins 89 and 91 of the 23S rRNA.[6][7] This interaction interferes with the proper accommodation of aminoacyl-tRNA in the ribosomal A-site, thereby halting protein synthesis.[8]

Linezolid: As the first of the oxazolidinone class, linezolid binds to the 23S rRNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[9][10] Its binding site is located at the peptidyl transferase center of the 50S subunit.[11]

Evernimicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit A_Site A-Site 30S_Subunit 30S Subunit P_Site P-Site Protein_Synthesis Protein Synthesis (Elongation) P_Site->Protein_Synthesis Peptide bond formation This compound This compound This compound->50S_Subunit Binds to L16 & 23S rRNA (H89, H91) Inhibition Inhibition This compound->Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Attempts to bind Inhibition->A_Site Blocks tRNA accommodation Linezolid_Mechanism_of_Action cluster_initiation Translation Initiation 50S_Subunit 50S Subunit 30S_Subunit_mRNA_fMet_tRNA 30S Subunit + mRNA + fMet-tRNA Complex 70S_Initiation_Complex Functional 70S Initiation Complex 30S_Subunit_mRNA_fMet_tRNA->70S_Initiation_Complex Joins with 50S Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_Subunit Binds to 23S rRNA at A-Site Inhibition Inhibition Linezolid->Inhibition Inhibition->70S_Initiation_Complex Prevents formation MIC_Determination_Workflow cluster_prep Preparation Prepare_Antimicrobial_Dilutions Prepare serial dilutions of This compound/Linezolid in 96-well plate Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare standardized staphylococcal inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually determine the lowest concentration with no growth (MIC) Incubate->Read_Results Time_Kill_Assay_Workflow Prepare_Inoculum Prepare standardized staphylococcal inoculum Add_Antibiotic Add this compound/Linezolid at desired concentrations Prepare_Inoculum->Add_Antibiotic Incubate_and_Sample Incubate at 37°C with shaking and collect samples at time points (0, 2, 4, 8, 12, 24h) Add_Antibiotic->Incubate_and_Sample Serial_Dilution_Plating Perform serial dilutions and plate on agar Incubate_and_Sample->Serial_Dilution_Plating Count_CFU Incubate plates and count Colony Forming Units (CFU) Serial_Dilution_Plating->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

References

Validation of L16 Ribosomal Protein Mutations Conferring Evernimicin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated mutations in the L16 ribosomal protein that confer resistance to the antibiotic Evernimicin. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in research and drug development efforts.

Introduction to this compound and Resistance

This compound is an oligosaccharide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its unique binding site, which involves ribosomal protein L16 and helices 89 and 91 of the 23S rRNA, distinguishes it from other ribosome-targeting antibiotics and has made it a compound of interest for combating multidrug-resistant bacteria.[3][4] However, resistance to this compound can arise through specific mutations, primarily in the gene encoding the L16 ribosomal protein (rplP) and in the 23S rRNA.[4][5] This guide focuses on the validation of L16 mutations as a mechanism of this compound resistance.

Comparative Analysis of L16 Mutations

Mutations in the rplP gene, which encodes the L16 ribosomal protein, have been identified as a primary mechanism of this compound resistance in several Gram-positive bacteria. These mutations typically result in amino acid substitutions that reduce the binding affinity of this compound to the ribosome.[5] The following tables summarize the quantitative data on the impact of validated L16 mutations on this compound susceptibility, expressed as Minimum Inhibitory Concentration (MIC) values.

Table 1: Validated L16 Mutations in Staphylococcus aureus
StrainL16 MutationThis compound MIC (μg/mL)Fold Increase in MICReference
RN450 (Wild-Type)-0.03-[5]
RN450-70Arginine51 -> Cysteine1.0~33[5]
RN450-77Arginine51 -> Histidine2.0~66[5]
Table 2: Validated L16 Mutations in Streptococcus pneumoniae
StrainL16 MutationThis compound MIC (μg/mL)Fold Increase in MICReference
R6 (Susceptible)-0.03-
SP#5Isoleucine52 -> Serine1.550
ZR4Isoleucine52 -> Asparagine1.550
ZR5Arginine51 -> Cysteine0.7525
Table 3: Validated L16 Mutations in Enterococcus species
SpeciesL16 MutationThis compound MIC (μg/mL)Reference
E. faecalisArginine51 -> Histidine8 - 16[2]
E. faeciumIsoleucine52 -> Threonine2 - 8[2]
E. faeciumArginine56 -> Histidine2 - 8[2]
E. faecalis (susceptible)-0.19[2]
E. faecium (susceptible)-0.125 - 0.75[2]

Alternative Resistance Mechanisms

Besides mutations in L16, other mechanisms contribute to this compound resistance:

  • 23S rRNA Mutations: Nucleotide substitutions in domain V of the 23S rRNA can also confer resistance. For instance, a G2535A mutation in E. faecalis has been associated with high this compound MICs (16 μg/mL).[2]

  • rRNA Methyltransferases: The acquisition of genes encoding rRNA methyltransferases, such as emtA in Enterococcus faecium, can lead to high-level this compound resistance (MIC >64 µg/mL) by modifying the antibiotic's binding site on the ribosome.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of L16-mediated this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should span the expected MIC values. b. Include a growth control well with no antibiotic and a sterility control well with uninoculated broth.

  • Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours), pick several colonies and suspend them in saline to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.

  • Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.

Cell-Free Translation Assay

This assay assesses the inhibitory effect of an antibiotic on protein synthesis in vitro.

Materials:

  • S30 extract from the test bacterium (e.g., Staphylococcus aureus)

  • Ribosomes (70S) purified from wild-type and mutant strains

  • Reaction buffer (containing Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [¹⁴C]-leucine)

  • Energy source (ATP, GTP, creatine phosphate, creatine kinase)

  • Template mRNA (e.g., luciferase mRNA)

  • This compound solutions at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the S30 extract or purified ribosomes, reaction buffer, amino acid mixture, and energy source. b. Add the template mRNA to initiate the translation reaction. c. Add this compound at the desired final concentrations to different reaction tubes. Include a no-antibiotic control.

  • Incubation: a. Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification of Protein Synthesis: a. Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins. b. Collect the precipitated protein on glass fiber filters by vacuum filtration. c. Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids. d. Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control. b. Determine the IC₅₀ value (the concentration of antibiotic that inhibits 50% of protein synthesis).

Sequencing of the rplP Gene

This protocol outlines the steps for identifying mutations in the gene encoding the L16 ribosomal protein.

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific for the rplP gene

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service or instrument

Procedure:

  • Genomic DNA Extraction: a. Isolate genomic DNA from both the wild-type and the suspected this compound-resistant bacterial strains using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification: a. Amplify the rplP gene using PCR with primers designed to flank the entire coding sequence. b. The PCR reaction mixture should contain the extracted genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer. c. Use a standard PCR program with appropriate annealing temperatures for the specific primers.

  • Verification of PCR Product: a. Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.

  • DNA Sequencing: a. Purify the remaining PCR product to remove primers and dNTPs. b. Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: a. Align the obtained DNA sequence from the resistant strain with the sequence from the wild-type strain using bioinformatics software (e.g., BLAST, ClustalW). b. Identify any nucleotide differences (mutations) and determine the resulting amino acid changes in the L16 protein.

Visualizations

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for validating L16 mutations.

Evernimicin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_resistance Resistance Mechanism 50S 50S L16 L16 50S->L16 23S_rRNA 23S rRNA (Helices 89 & 91) 50S->23S_rRNA 30S 30S This compound This compound This compound->50S Binds to Inhibition Inhibition This compound->Inhibition Protein_Synthesis Protein Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition->Protein_Synthesis L16_Mutation L16 Mutation (e.g., Arg51Cys) Altered_Binding Altered Binding Site L16_Mutation->Altered_Binding Altered_Binding->this compound Prevents Binding Resistance This compound Resistance Altered_Binding->Resistance

Caption: Mechanism of this compound action and L16-mediated resistance.

Validation_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_functional Functional Validation Isolate_Resistant Isolate this compound- Resistant Mutant MIC_Determination Determine MIC (Broth Microdilution) Isolate_Resistant->MIC_Determination Compare_MIC Compare MIC with Wild-Type Strain MIC_Determination->Compare_MIC gDNA_Extraction Genomic DNA Extraction Compare_MIC->gDNA_Extraction Increased MIC PCR_rplP PCR Amplification of rplP Gene gDNA_Extraction->PCR_rplP Sequencing Sanger Sequencing of rplP PCR_rplP->Sequencing Sequence_Analysis Sequence Alignment and Mutation Identification Sequencing->Sequence_Analysis Cell_Free_Assay Cell-Free Translation Assay Sequence_Analysis->Cell_Free_Assay Mutation Identified Heterologous_Expression Heterologous Expression of Mutant rplP (Optional) Sequence_Analysis->Heterologous_Expression Compare_Inhibition Compare IC50 of Wild-Type vs. Mutant Ribosomes Cell_Free_Assay->Compare_Inhibition Compare_Inhibition->Heterologous_Expression Decreased Inhibition

Caption: Experimental workflow for validating L16 mutations.

References

Evernimicin vs. Quinupristin/Dalfopristin: A Comparative Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of evernimicin and quinupristin/dalfopristin, two potent antibiotics with activity against Methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available preclinical and clinical data to offer a comprehensive resource for researchers and professionals in the field of antibiotic drug development.

Executive Summary

This compound, an oligosaccharide antibiotic, and quinupristin/dalfopristin, a streptogramin combination, both target the bacterial ribosome to inhibit protein synthesis, a critical pathway for bacterial survival. While quinupristin/dalfopristin has seen clinical use for infections caused by MRSA, the clinical development of this compound was discontinued. This guide delves into their respective mechanisms of action, in vitro and in vivo efficacy against MRSA, and mechanisms of resistance, providing a comparative framework based on available experimental data.

Mechanism of Action

Both this compound and quinupristin/dalfopristin act on the 50S ribosomal subunit, but at distinct sites and through different mechanisms.

This compound: This antibiotic binds to a unique site on the 50S ribosomal subunit, involving ribosomal protein L16 and helices 89 and 91 of the 23S rRNA.[1][2][3] This binding event interferes with the formation of the 70S initiation complex, a crucial first step in protein synthesis.[1][4] By blocking this initiation, this compound effectively halts the production of bacterial proteins.

Quinupristin/Dalfopristin: This combination antibiotic exhibits a synergistic mechanism of action.[5] Dalfopristin, a streptogramin A, binds to the peptidyl transferase center on the 23S rRNA of the 50S subunit.[6] This binding induces a conformational change that increases the binding affinity of quinupristin, a streptogramin B, by approximately 100-fold.[7] Quinupristin then binds to a nearby site in the ribosomal exit tunnel, physically obstructing the path of the elongating polypeptide chain.[6] This dual action at different stages of protein synthesis leads to a potent bactericidal effect.

Mechanism_of_Action cluster_this compound This compound cluster_QD Quinupristin/Dalfopristin This compound This compound Ribosome_50S_E 50S Ribosomal Subunit This compound->Ribosome_50S_E Binds to L16_H89_H91 rProtein L16 & 23S rRNA (Helices 89/91) This compound->L16_H89_H91 Targets Ribosome_50S_E->L16_H89_H91 IC_Formation_Block Inhibition of 70S Initiation Complex Formation L16_H89_H91->IC_Formation_Block Protein_Synthesis_Halt_E Protein Synthesis Inhibition IC_Formation_Block->Protein_Synthesis_Halt_E Dalfopristin Dalfopristin PTC Peptidyl Transferase Center (23S rRNA) Dalfopristin->PTC Binds to Quinupristin Quinupristin Exit_Tunnel Ribosomal Exit Tunnel Quinupristin->Exit_Tunnel Binds to Ribosome_50S_QD 50S Ribosomal Subunit Conformational_Change Conformational Change PTC->Conformational_Change Peptide_Elongation_Block Inhibition of Polypeptide Elongation Exit_Tunnel->Peptide_Elongation_Block Conformational_Change->Quinupristin Enhances binding of Protein_Synthesis_Halt_QD Protein Synthesis Inhibition Peptide_Elongation_Block->Protein_Synthesis_Halt_QD

Figure 1: Mechanism of Action of this compound and Quinupristin/Dalfopristin.

In Vitro Activity Against MRSA

The in vitro potency of antibiotics is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are standard measures.

AntibioticNumber of MRSA IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference(s)
This compound 1427-0.75 - 1.0[8][9][10]
Quinupristin/Dalfopristin >10000.51.0 - 2.0[9][11]
Vancomycin (comparator)1.01.0 - 2.0[12]

Note: Direct head-to-head comparative studies with large, contemporary MRSA isolate panels are limited, particularly for this compound due to its discontinued development. The data presented is a synthesis from multiple studies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Agent: A series of twofold dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: MRSA colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_antibiotic Prepare 2-fold serial dilutions of antibiotic in 96-well plate start->prep_antibiotic prep_inoculum Prepare MRSA inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate dilute_inoculum Dilute inoculum to final concentration of 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC: lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology:

  • Inoculum Preparation: A starting inoculum of MRSA is prepared in CAMHB to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Antibiotic Exposure: The antibiotic is added to the bacterial suspension at a specified concentration (e.g., 4x MIC). A growth control with no antibiotic is run in parallel.

  • Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on a suitable agar medium. After incubation, the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

In Vivo Efficacy

In vivo studies in animal models are crucial for evaluating the therapeutic potential of an antibiotic.

This compound: In a rat model of infective endocarditis caused by MRSA, this compound administered at 60 mg/kg intravenously once daily demonstrated bacteriostatic activity, significantly reducing the bacterial density in vegetations compared to untreated controls.[13] The efficacy was comparable to that of vancomycin in this model.[13]

Quinupristin/Dalfopristin: In a rabbit model of MRSA aortic valve endocarditis, quinupristin/dalfopristin was effective in reducing bacterial counts in vegetations. Clinical trials in humans have also demonstrated the efficacy of quinupristin/dalfopristin in treating serious MRSA infections, with success rates of approximately 71% reported in patients who had failed or were intolerant to other therapies.[6]

Mechanisms of Resistance

Understanding the mechanisms by which bacteria develop resistance is vital for the long-term viability of an antibiotic.

This compound: Resistance to this compound can arise through mutations in the genes encoding ribosomal protein L16 or in the 23S rRNA at the drug's binding site (helices 89 and 91).[1][2][14] These alterations reduce the binding affinity of the drug to the ribosome.

Quinupristin/Dalfopristin: Resistance to quinupristin/dalfopristin is more complex and can occur through several mechanisms:

  • Target site modification: Methylation of the 23S rRNA binding site can confer resistance to quinupristin (a macrolide-lincosamide-streptogramin B, or MLSB, resistance phenotype).

  • Enzymatic inactivation: Acetyltransferases can inactivate dalfopristin, while lyases can inactivate quinupristin.

  • Efflux pumps: Active transport systems can pump the drug out of the bacterial cell.

Resistance_Mechanisms cluster_Evernimicin_Res This compound Resistance cluster_QD_Res Quinupristin/Dalfopristin Resistance Evernimicin_Res This compound Ribosome_E_Res 50S Ribosomal Subunit Evernimicin_Res->Ribosome_E_Res L16_Mutation Mutation in rplP gene (Ribosomal Protein L16) Reduced_Binding_E Reduced Binding Affinity L16_Mutation->Reduced_Binding_E rRNA_Mutation_E Mutation in 23S rRNA (Helices 89 & 91) rRNA_Mutation_E->Reduced_Binding_E Resistance_E Resistance Reduced_Binding_E->Resistance_E QD_Res Quinupristin/Dalfopristin Target_Modification Target Site Modification (rRNA methylation) QD_Res->Target_Modification Enzymatic_Inactivation Enzymatic Inactivation (Acetyltransferases, Lyases) QD_Res->Enzymatic_Inactivation Efflux_Pump Active Efflux Pump QD_Res->Efflux_Pump Ribosome_QD_Res 50S Ribosomal Subunit Resistance_QD Resistance Target_Modification->Resistance_QD Enzymatic_Inactivation->Resistance_QD Efflux_Pump->Resistance_QD

Figure 3: Mechanisms of resistance to this compound and Quinupristin/Dalfopristin.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure to an antibiotic.

This compound: Limited data is available on the PAE of this compound against MRSA. One study reported an in vitro PAE of approximately 2 hours.[13]

Quinupristin/Dalfopristin: Quinupristin/dalfopristin has been shown to exhibit a significant PAE against S. aureus, including MRSA. The duration of the PAE can be concentration-dependent and has been reported to range from 1 to 4 hours or even longer in some studies.

Conclusion

Both this compound and quinupristin/dalfopristin demonstrate potent in vitro activity against MRSA by inhibiting bacterial protein synthesis. Quinupristin/dalfopristin's synergistic mechanism provides a robust bactericidal effect and has proven clinical utility. This compound, with its unique ribosomal binding site, also showed promise, though its development was halted. The emergence of resistance to both agents underscores the continuous need for novel antibiotic discovery and development. This comparative guide provides a foundation for researchers to understand the strengths and weaknesses of these two antibiotic classes in the ongoing battle against MRSA.

References

In vivo comparison of Evernimicin and Vancomycin for endocarditis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy in Preclinical Models

For researchers and drug development professionals navigating the landscape of antibiotic development, particularly for challenging infections like endocarditis, rigorous preclinical evaluation is paramount. This guide provides a detailed in vivo comparison of Evernimicin, an oligosaccharide antibiotic, and Vancomycin, a glycopeptide standard-of-care, in the context of experimental endocarditis. The data presented is drawn from key studies utilizing a rat model of aortic valve endocarditis, offering insights into the bacteriostatic and bactericidal potential of these agents against critical Gram-positive pathogens.

Executive Summary

In preclinical rat models of infective endocarditis, this compound has demonstrated in vivo activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. While generally showing a bacteriostatic effect comparable to Vancomycin against MRSA, its efficacy against enterococcal strains appears to be dose and administration-dependent. Vancomycin, a cornerstone of therapy for serious Gram-positive infections, shows consistent, though sometimes bacteriostatic, activity against susceptible strains. This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action to provide a comprehensive comparison.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from comparative in vivo studies of this compound and Vancomycin in experimental rat models of endocarditis.

Table 1: Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) Endocarditis [1][2]

ParameterControl (No Treatment)This compound (60 mg/kg IV once daily)Vancomycin (150 mg/kg/day continuous IV infusion)
Initial Bacterial Load (log₁₀ CFU/g) 6.63 ± 0.446.63 ± 0.446.63 ± 0.44
Final Bacterial Load (log₁₀ CFU/g) 10.12 ± 1.517.22 ± 2.915.65 ± 1.76
Mortality Rate 70%12%0%

Note: Therapy was administered for 5.5 days. The difference in final colony counts between the this compound and Vancomycin groups was not statistically significant.[1][2]

Table 2: Efficacy against Vancomycin-Susceptible Enterococcus faecalis Endocarditis [3][4]

Treatment GroupFinal Bacterial Load in Vegetations (log₁₀ CFU/g)
Control (No Treatment) 8.51 ± 1.11
This compound (60 mg/kg IV bolus once daily) 8.08 ± 1.62
This compound (60 mg/kg IV bolus twice daily) 7.52 ± 1.85
This compound (120 mg/kg/day continuous IV infusion) 5.75 ± 3.38
Vancomycin (150 mg/kg/day) Not directly compared in this specific experiment, but used as a comparator in the overall study.

Note: Therapy was administered for 5 days.[3][4]

Table 3: Efficacy against Vancomycin-Resistant Enterococcus faecium Endocarditis (High Inoculum) [3][4]

Treatment GroupFinal Bacterial Load in Vegetations (log₁₀ CFU/g)
Control (No Treatment) 8.34 ± 0.91
This compound (60 mg/kg IV bolus twice daily) 6.27 ± 1.63
Vancomycin (150 mg/kg/day) Ineffective

Note: Therapy was administered for 5 days.[3][4]

Experimental Protocols

The in vivo comparisons cited in this guide predominantly utilized a well-established rat model of aortic valve endocarditis. The general methodology is outlined below.

Rat Model of Aortic Valve Endocarditis [1][2][3][4]

  • Induction of Catheter-Induced Aortic Valve Endocarditis:

    • Male Sprague-Dawley or Wistar rats are anesthetized.

    • A polyethylene catheter is inserted into the right carotid artery and advanced into the left ventricle to induce trauma to the aortic valve, promoting the formation of sterile vegetations.

  • Bacterial Challenge:

    • 24 to 48 hours after catheterization, a specific inoculum of the test organism (e.g., MRSA, E. faecalis, E. faecium) is injected intravenously to induce septic endocarditis.

  • Antimicrobial Therapy:

    • Treatment with this compound or Vancomycin is initiated at a specified time post-infection.

    • Dosage and administration routes are varied according to the study design (e.g., intravenous bolus, continuous intravenous infusion).

  • Efficacy Evaluation:

    • At the end of the treatment period (typically 5 to 5.5 days), animals are euthanized.

    • Aortic valve vegetations are excised, weighed, and homogenized.

    • Bacterial concentrations (CFU/g of vegetation) are determined by quantitative culture.

    • Mortality rates are recorded throughout the study period.

Mechanisms of Action

The differing therapeutic profiles of this compound and Vancomycin stem from their distinct molecular mechanisms of action.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that targets the bacterial cell wall.[5][6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[7][8] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis.[5][7]

This compound: Inhibition of Protein Synthesis

This compound belongs to the oligosaccharide class of antibiotics and acts by inhibiting bacterial protein synthesis.[9][10] It binds to a unique site on the 50S ribosomal subunit, a component of the bacterial ribosome.[9][11] This binding interferes with the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[11][12] By blocking this process, this compound effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

Visualizing the Comparison

Experimental Workflow for In Vivo Endocarditis Model

G cluster_setup Animal Model Preparation cluster_infection Infection cluster_treatment Treatment Groups cluster_evaluation Efficacy Assessment A Anesthetize Rat B Induce Aortic Valve Trauma via Catheter A->B C Allow Formation of Sterile Vegetations B->C D Intravenous Injection of Bacterial Inoculum C->D E Control (No Treatment) D->E F This compound Administration D->F G Vancomycin Administration D->G J Record Mortality D->J H Euthanasia and Vegetation Excision E->H After Treatment Period F->H After Treatment Period G->H After Treatment Period I Quantitative Culture (CFU/g) H->I

Caption: Experimental workflow for the rat model of infective endocarditis.

Mechanisms of Action of this compound and Vancomycin

G cluster_vancomycin Vancomycin cluster_this compound This compound V1 Vancomycin V2 Binds to D-Ala-D-Ala of Peptidoglycan Precursors V1->V2 V3 Inhibition of Transglycosylation and Transpeptidation V2->V3 V4 Disruption of Cell Wall Synthesis V3->V4 V5 Bacterial Cell Lysis V4->V5 E1 This compound E2 Binds to 50S Ribosomal Subunit E1->E2 E3 Inhibition of 70S Initiation Complex Formation E2->E3 E4 Blockage of Protein Synthesis E3->E4 E5 Bacteriostasis E4->E5

References

No Overlap: Evernimicin Circumvents Macrolide Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of evernimicin and macrolide antibiotics reveals distinct mechanisms of action and a lack of cross-resistance, positioning this compound as a promising agent against macrolide-resistant bacterial strains. This guide presents experimental data demonstrating this compound's consistent efficacy against bacteria with well-defined macrolide resistance, supported by detailed experimental protocols and molecular pathway visualizations.

This compound, an oligosaccharide antibiotic, maintains its antibacterial potency against pathogens that have developed resistance to macrolides. This is attributed to its unique binding site on the bacterial ribosome, which is spatially and functionally separate from the binding site of macrolides. Consequently, the common mechanisms that confer macrolide resistance, such as target site modification and drug efflux, do not affect this compound's activity.

Comparative Efficacy Against Macrolide-Resistant Staphylococci

Experimental data consistently demonstrates this compound's efficacy against macrolide-resistant bacteria. Studies have shown that the minimum inhibitory concentration (MIC) of this compound remains low for strains exhibiting high-level resistance to macrolides, including those with the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype.

OrganismResistance PhenotypeErythromycin MIC (µg/mL)This compound MIC (µg/mL)Reference
Staphylococcus aureusWild-Type-0.8[1]
Staphylococcus aureusInducible ermC (MLSB)-0.8[1]
Staphylococcus aureusConstitutive ermC (MLSB)-0.8[1]

A broader surveillance study encompassing 24 countries further substantiates these findings, reporting consistently low MIC90 values for this compound against a large collection of methicillin-resistant and erythromycin-resistant staphylococci.[2][3]

Organism CollectionNumber of IsolatesResistance ProfileThis compound MIC90 (mg/L)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)-Erythromycin-Resistant0.75[2][3]
Methicillin-Resistant Coagulase-Negative Staphylococci-Erythromycin-Resistant1.0[2][3]

Distinct Mechanisms of Action at the Ribosome

The lack of cross-resistance is fundamentally due to the different binding sites of this compound and macrolides on the bacterial 50S ribosomal subunit.

This compound: Binds to a unique site involving ribosomal protein L16 and helices 89 and 91 of the 23S rRNA. This interaction inhibits protein synthesis by preventing the proper placement of aminoacyl-tRNA in the A-site and interfering with the formation of the 70S initiation complex.

Macrolides: Bind within the nascent peptide exit tunnel of the 50S subunit. Their primary interaction site is with domain V of the 23S rRNA, notably at nucleotide A2058. By obstructing this tunnel, macrolides cause premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.

The most common mechanism of macrolide resistance involves the methylation of A2058 by Erm methyltransferases, which reduces the binding affinity of macrolides. Since this compound does not interact with this nucleotide, this prevalent resistance mechanism has no impact on its efficacy.

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_evernimicin_site This compound Binding Site cluster_macrolide_site Macrolide Binding Site rRNA_H89_H91 23S rRNA (Helices 89 & 91) L16 Ribosomal Protein L16 rRNA_DomainV 23S rRNA (Domain V - A2058) Exit_Tunnel Nascent Peptide Exit Tunnel This compound This compound This compound->rRNA_H89_H91 Binds Macrolides Macrolides Macrolides->rRNA_DomainV Binds

Distinct binding sites of this compound and macrolides on the 50S ribosomal subunit.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC values presented were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5] This method ascertains the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Antimicrobial Solutions:

  • A stock solution of this compound is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.[6][7]

2. Inoculum Preparation:

  • The bacterial strain to be tested (e.g., macrolide-resistant S. aureus) is grown on an appropriate agar medium.

  • A suspension of the bacteria is prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • This standardized suspension is then further diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.[8]

3. Inoculation and Incubation:

  • A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Control wells are included: a positive control (broth with bacteria, no antibiotic) to ensure bacterial viability and a negative control (broth only) to check for sterility.

  • The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.[6]

4. Interpretation of Results:

  • Following incubation, the microtiter plate is visually inspected for bacterial growth (indicated by turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 35-37°C for 16-20 hours C->D E Visually inspect wells for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for the Broth Microdilution MIC Assay.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Evernimicin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the fast-paced world of pharmaceutical research and development, the proper handling and disposal of investigational compounds like evernimicin are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a potent antibacterial agent. Adherence to these protocols is crucial to minimize environmental impact and prevent the rise of antimicrobial resistance.

This compound, intended for research use only, requires careful management throughout its lifecycle in the laboratory, from receipt to disposal.[1] Improper disposal of antibiotics can lead to their accumulation in landfills and water systems, fostering the development of drug-resistant "superbugs" and posing a threat to human and animal health.[2][3]

Operational Plan: this compound Waste Management

All materials contaminated with this compound, including stock solutions, used media, and consumables, should be treated as hazardous chemical waste.[3] The following procedures are based on established guidelines for the disposal of laboratory antibiotics and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) protocols.

Step 1: Segregation and Collection
  • Solid Waste: All non-sharp solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads, and empty vials) should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Aqueous solutions containing this compound, such as unused media or experimental solutions, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[4] High-concentration stock solutions must be collected as hazardous chemical waste.[3]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Inactivation of this compound

For liquid waste containing this compound, inactivation prior to collection is a best practice to mitigate biological activity.

  • Autoclaving: The National Institutes of Health (NIH) recommends autoclaving as a reliable method for inactivating antibiotics.[5] However, the heat stability of this compound is not publicly documented. While autoclaving can destroy many pathogens in used cell culture media, it does not guarantee the degradation of all antibiotics.[3] Therefore, even after autoclaving, the liquid should be collected as chemical waste.

Step 3: Storage and Labeling
  • All this compound waste containers must be securely closed and stored in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Label all waste containers clearly with "Hazardous Waste," the name of the chemical (this compound), the concentration, and the date of accumulation.

Step 4: Final Disposal
  • Arrange for the pickup and disposal of all this compound waste through your institution's certified hazardous waste management provider.

  • Never dispose of this compound waste in the regular trash or sewer system.[4]

Quantitative Data Summary

At present, there is no publicly available quantitative data specifically detailing the degradation or inactivation of this compound for disposal purposes. The following table provides general storage information for the compound.

ParameterConditionDuration
Storage Temperature 0 - 4 °CShort-term (days to weeks)
-20 °CLong-term (months to years)

Data derived from supplier information for research-grade this compound.[1]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Evernimicin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_treatment_collection Treatment & Collection cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., media, solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, vials) waste_type->solid_waste Solid sharps_waste Sharps Waste (e.g., needles) waste_type->sharps_waste Sharps autoclave Best Practice: Autoclave (Does not guarantee degradation) liquid_waste->autoclave collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps collect_liquid Collect in Labeled Liquid Waste Container autoclave->collect_liquid storage Store in Secondary Containment collect_liquid->storage collect_solid->storage collect_sharps->storage disposal Dispose via Certified Hazardous Waste Vendor storage->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, research institutions can ensure they are handling this compound responsibly, protecting their personnel, the environment, and the future efficacy of antimicrobial agents. For further guidance, always consult your institution's specific waste management policies and the material's Safety Data Sheet (SDS) if available.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Evernimicin

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of the investigational antibiotic, Evernimicin, are critical for protecting laboratory personnel and the environment. This guide provides a framework for establishing safe handling practices, outlining personal protective equipment (PPE) requirements, and detailing operational and disposal plans. The following procedures are based on best practices for handling potent pharmaceutical compounds in a research setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 109545-84-8) was not publicly available at the time of this writing. The following recommendations are therefore based on general safety protocols for handling investigational antibiotics and potent powdered substances. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE based on the potential for exposure.

Operation Required PPE Specifications & Best Practices
Weighing and Aliquoting (Dry Powder) - Respirator: Full-face respirator with P100 (or N100) cartridges or a Powered Air-Purifying Respirator (PAPR).- Gloves: Double-gloving with nitrile gloves.- Gown: Disposable, solid-front, back-closing gown.- Eye Protection: Chemical splash goggles and a face shield.- Shoe Covers: Disposable shoe covers.- All handling of dry powder should be performed in a certified chemical fume hood or a containment glove box.- Ensure respirator fit-testing has been completed.- Change gloves immediately if contaminated.
Handling Solutions - Gloves: Nitrile gloves.- Gown: Laboratory coat or disposable gown.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Work within a chemical fume hood if there is a risk of aerosolization.- Avoid skin contact with solutions.
General Laboratory Use - Gloves: Nitrile gloves.- Gown: Laboratory coat.- Eye Protection: Safety glasses.- Maintain good laboratory hygiene.- Wash hands thoroughly after handling.

Operational Plans: Handling and Spill Cleanup

Adherence to strict operational procedures is essential to prevent contamination and accidental exposure.

Standard Handling Procedure:

  • Preparation: Designate a specific area for handling this compound. Assemble all necessary equipment and PPE before retrieving the compound.

  • Weighing: If weighing the dry powder, do so within a chemical fume hood or other ventilated enclosure. Use a dedicated set of spatulas and weigh boats.

  • Solution Preparation: Add solvent to the vial containing the this compound powder slowly to avoid aerosolization. Cap and vortex to dissolve.

  • Post-Handling: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. Dispose of all contaminated disposable materials as hazardous waste.

Spill Cleanup Procedure:

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Type Containment & Cleanup Protocol
Small Powder Spill (<1g) 1. Evacuate and restrict access to the area.2. Don appropriate PPE (respirator, double gloves, gown, eye protection).3. Gently cover the spill with absorbent pads.4. Wet the absorbent material with a suitable solvent (e.g., water or 70% ethanol) to prevent dust generation.5. Carefully wipe up the material, working from the outside in.6. Place all contaminated materials in a sealed, labeled hazardous waste bag.7. Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Powder Spill (>1g) 1. Evacuate the laboratory immediately and alert others.2. Contact your institution's EHS department or emergency response team.3. Do not attempt to clean up a large spill without specialized training and equipment.
Liquid Spill 1. Alert others in the area.2. Don appropriate PPE (gloves, gown, eye protection).3. Contain the spill with absorbent materials.4. Wipe up the spill, working from the outside in.5. Place all contaminated materials in a sealed, labeled hazardous waste bag.6. Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. All this compound waste must be treated as hazardous chemical waste.

Waste Stream Disposal Procedure
Solid Waste (Contaminated PPE, consumables) - Collect in a dedicated, clearly labeled, sealed hazardous waste container.- Do not mix with general laboratory trash.
Liquid Waste (Unused solutions, rinsates) - Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.- Do not dispose of down the drain.
Expired or Unused this compound (Powder) - Keep in the original, sealed container.- Dispose of as hazardous chemical waste.
Empty Vials - Triple-rinse with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface the label and dispose of the empty vial in accordance with institutional guidelines for glass or solid waste.

Consult your institution's EHS department for specific hazardous waste pickup and disposal procedures.

Visual Guides for Safe Handling

To further ensure operational safety, the following diagrams illustrate key procedural workflows.

PPE_Donning_Doffing cluster_donning Donning PPE Gown Gown Respirator/Mask Respirator/Mask Gown->Respirator/Mask Gown->Respirator/Mask Goggles/Face Shield Goggles/Face Shield Respirator/Mask->Goggles/Face Shield Goggles/Face Shield->Gown Gloves Gloves Goggles/Face Shield->Gloves Gloves->Goggles/Face Shield

Figure 1. Recommended sequence for donning and doffing Personal Protective Equipment.

Spill_Cleanup_Workflow Spill Occurs Spill Occurs Evacuate & Secure Area Evacuate & Secure Area Spill Occurs->Evacuate & Secure Area Don Appropriate PPE Don Appropriate PPE Evacuate & Secure Area->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Clean Up Spill Material Clean Up Spill Material Contain Spill->Clean Up Spill Material Decontaminate Area Decontaminate Area Clean Up Spill Material->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Figure 2. Logical workflow for responding to a chemical spill.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。